Product packaging for 2-Cyclobutyl-2-oxoacetic acid(Cat. No.:CAS No. 13884-85-0)

2-Cyclobutyl-2-oxoacetic acid

Cat. No.: B083702
CAS No.: 13884-85-0
M. Wt: 128.13 g/mol
InChI Key: VTIQFAXBEUIRDI-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-oxoacetic acid is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B083702 2-Cyclobutyl-2-oxoacetic acid CAS No. 13884-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyl-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5(6(8)9)4-2-1-3-4/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIQFAXBEUIRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611227
Record name Cyclobutyl(oxo)acetic acid
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13884-85-0
Record name Cyclobutyl(oxo)acetic acid
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Record name 2-cyclobutyl-2-oxoacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-oxoacetic acid, a fascinating and versatile molecule, stands at the intersection of strained ring chemistry and the biologically significant α-keto acid motif. Its unique structural features, combining a four-membered cyclobutane ring with a reactive α-keto acid functionality, make it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry.[1] The rigid, puckered nature of the cyclobutane ring can impart specific conformational constraints on molecules, a property increasingly exploited in drug design to enhance binding affinity and metabolic stability.[2][3] Concurrently, α-keto acids are pivotal intermediates in numerous metabolic pathways and are recognized for their diverse biological activities.[4][5] This guide provides a comprehensive overview of the known chemical properties, experimental data (where available), and potential applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

Currently, much of the available data on the physicochemical properties of this compound is predicted rather than experimentally determined. These computational estimates provide a valuable starting point for handling and experimental design.

PropertyValueSource
Molecular Formula C₆H₈O₃[1][6]
Molecular Weight 128.13 g/mol [1][6]
CAS Number 13884-85-0[1][6]
Predicted Boiling Point 213.862 °C at 760 mmHg[1]
Predicted Density 1.323 g/cm³[1]
Predicted pKa 2.66 ± 0.54[1]
Predicted Flash Point 97.426 °C[1]
Appearance Not specified (likely a solid or oil)
Solubility Not specified
Melting Point Not available

Spectroscopic Data

As of the latest literature review, detailed experimental spectroscopic data for this compound has not been published. However, based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the methine proton on the cyclobutane ring adjacent to the carbonyl group, as well as the methylene protons of the cyclobutane ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum should display distinct signals for the two carbonyl carbons (ketone and carboxylic acid), the methine carbon, and the methylene carbons of the cyclobutane ring.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretches of the ketone and carboxylic acid (typically in the range of 1680-1750 cm⁻¹), and C-H stretches of the cyclobutane ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns related to the loss of CO₂, CO, and cleavage of the cyclobutane ring.

Synthesis and Purification

A logical workflow for a potential synthesis is outlined below:

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification Cyclobutyl_precursor Cyclobutyl Precursor (e.g., Cyclobutyl Grignard) Reaction_with_electrophile Reaction with Oxalic Acid Derivative Cyclobutyl_precursor->Reaction_with_electrophile 1. Oxidation Oxidation Reaction_with_electrophile->Oxidation 2. Hydrolysis Hydrolysis Oxidation->Hydrolysis 3. Crude_Product Crude 2-Cyclobutyl- 2-oxoacetic acid Hydrolysis->Crude_Product 4. Chromatography Column Chromatography Crude_Product->Chromatography 5. Pure_Product Pure Product Chromatography->Pure_Product 6.

Caption: A potential synthetic workflow for this compound.

Purification would likely involve standard techniques such as column chromatography on silica gel, followed by characterization to confirm the structure and purity of the final product.

Analytical Methods

For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) would be a suitable technique. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol, would likely provide good separation and quantification.[8] Detection could be achieved using a UV detector, monitoring at a wavelength corresponding to the carbonyl chromophore.

A general workflow for the HPLC analysis is depicted below:

G Sample_Preparation Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System (C18 Column, Isocratic/Gradient Elution) Sample_Preparation->HPLC_System UV_Detection UV Detection HPLC_System->UV_Detection Data_Analysis Data Analysis (Peak Integration and Quantification) UV_Detection->Data_Analysis

Caption: A typical workflow for the HPLC analysis of this compound.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in the public domain. However, the broader classes of molecules to which it belongs, namely cyclobutane derivatives and α-keto acids, are of significant interest in drug discovery.

Cyclobutane-containing compounds have been investigated for a wide range of therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents.[2][9] The conformational rigidity imparted by the cyclobutane ring can lead to improved target binding and favorable pharmacokinetic properties.[2][3]

α-Keto acids are key metabolites in cellular metabolism, including the citric acid cycle.[10] They are involved in amino acid metabolism, and some, like α-ketoglutarate, have been shown to play roles in cellular signaling, including the regulation of mTOR and antioxidant responses.[4][5][11] It is plausible that this compound, as an α-keto acid, could interact with enzymes and receptors involved in metabolic and signaling pathways.

A hypothetical signaling pathway that could be influenced by an α-keto acid is outlined below. This diagram illustrates the general role of α-keto acid dehydrogenases, which are crucial regulatory points in metabolism.

G alpha_Keto_Acid α-Keto Acid (e.g., this compound) KDHc α-Keto Acid Dehydrogenase Complex (KDHc) alpha_Keto_Acid->KDHc Metabolic_Flux Modulation of Metabolic Flux (e.g., Krebs Cycle) KDHc->Metabolic_Flux Signaling_Molecules Generation of Signaling Molecules (e.g., Acyl-CoAs, ROS) KDHc->Signaling_Molecules Downstream_Effects Downstream Cellular Effects (Gene Expression, etc.) Metabolic_Flux->Downstream_Effects Signaling_Molecules->Downstream_Effects

Caption: A generalized signaling pathway involving α-keto acids.

Further research is necessary to elucidate the specific biological targets and pharmacological effects of this compound.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. While current knowledge is primarily based on predicted properties and its classification within broader chemical families, its unique structure warrants further investigation. Future research should focus on:

  • Development of robust synthetic routes: Establishing a reliable and scalable synthesis is crucial for enabling further studies.

  • Comprehensive characterization: Detailed experimental determination of its physicochemical properties and full spectroscopic analysis are needed.

  • Biological screening: A broad-based biological screening program could uncover novel therapeutic applications.

  • Mechanistic studies: Investigating its interactions with key enzymes and signaling pathways will provide a deeper understanding of its potential pharmacological effects.

As the fields of medicinal chemistry and chemical biology continue to explore novel chemical space, molecules like this compound offer exciting opportunities for the development of new therapeutics and research tools. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

An In-depth Technical Guide to the Physical Properties of 2-Cyclobutyl-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-oxoacetic acid, a member of the alpha-keto acid family, is a molecule of interest in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a cyclobutane ring adjacent to a keto-acid moiety, presents potential for the development of novel therapeutics and other biologically active compounds.[1][2] The physical properties of this compound are fundamental to its handling, formulation, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, details general experimental protocols for their determination, and situates the molecule within the broader context of the biological significance of alpha-keto acids.

Core Physical Properties

The physical properties of this compound are summarized below. It is important to note that while some data is derived from computational predictions, experimental verification is crucial for application in a laboratory setting.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.126 g/mol [1]
CAS Number 13884-85-0[1]
Boiling Point 213.862 °C at 760 mmHg (Predicted)[1]
Density 1.323 g/cm³ (Predicted)[1]
Flash Point 97.426 °C (Predicted)[1]
Melting Point Not available[1]
Solubility Not available[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of organic acids like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]

  • Purity Check: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

  • Apparatus: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.

  • Procedure: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Observation: The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[4]

  • Solvent Addition: A small volume of the selected solvent (e.g., 1 mL) is added to the test tube.[5]

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The solubility is observed and recorded.[6] If the solid dissolves, it is recorded as "soluble." If it does not dissolve, it is "insoluble." If some, but not all, of the solid dissolves, it is "partially soluble."

  • Quantitative Measurement: For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using techniques such as spectroscopy or gravimetric analysis after solvent evaporation.

Visualization of Metabolic Context

While specific signaling pathways for this compound are not yet elucidated, its classification as an alpha-keto acid places it within a well-understood and vital metabolic context. Alpha-keto acids are key intermediates in the metabolism of amino acids and carbohydrates. The following diagram illustrates the central role of alpha-keto acids in cellular metabolism.

Alpha_Keto_Acid_Metabolism cluster_amino_acid Amino Acid Metabolism cluster_tca Citric Acid (TCA) Cycle cluster_energy Energy & Biosynthesis AminoAcids Amino Acids AlphaKetoAcids α-Keto Acids AminoAcids->AlphaKetoAcids Transamination / Deamination AlphaKetoAcids->AminoAcids Transamination TCA_Cycle TCA Cycle Intermediates (e.g., α-Ketoglutarate) AlphaKetoAcids->TCA_Cycle Entry into TCA Cycle Energy Energy (ATP) TCA_Cycle->Energy Gluconeogenesis Glucose Synthesis (Gluconeogenesis) TCA_Cycle->Gluconeogenesis FattyAcid Fatty Acid Synthesis TCA_Cycle->FattyAcid

Caption: Central role of α-keto acids in intermediary metabolism.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While some experimental data remains to be determined, the provided protocols offer a clear path for obtaining these crucial parameters. The visualization of the metabolic role of alpha-keto acids underscores the potential biological significance of this compound class. Further research into the specific biological activities and physical characteristics of this compound is warranted to fully explore its potential in drug discovery and other scientific applications.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Cyclobutyl-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 2-cyclobutyl-2-oxoacetic acid. Although a synthetic building block with limited direct experimental literature, this document compiles predicted data based on established principles of organic chemistry and spectroscopy, alongside detailed, plausible experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the characteristics of this α-keto acid and facilitating its use in the synthesis of novel compounds.

Introduction

This compound, a member of the α-keto acid family, presents a unique structural motif combining a strained cyclobutane ring with a reactive α-keto acid functionality. Such compounds are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The cyclobutyl moiety can introduce conformational constraints and specific steric bulk, which can be advantageous in designing molecules with desired biological activities. This guide details the predicted molecular structure, conformational preferences, and spectroscopic signature of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₆H₈O₃. The structure features a cyclobutane ring attached to a glyoxylic acid moiety. The presence of both a ketone and a carboxylic acid functional group on adjacent carbons makes it a highly reactive and versatile synthetic intermediate.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource/Method
Molecular FormulaC₆H₈O₃-
Molecular Weight128.13 g/mol -
IUPAC NameThis compound-
CAS Number13884-85-0[1]
Boiling Point213.9 °C at 760 mmHg[1]
Density1.323 g/cm³[1]
pKa~2-3Analogy to other α-keto acids
AppearancePredicted to be a colorless to pale yellow liquid or low-melting solidGeneral observation for similar compounds

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a reliable and general method for the preparation of α-keto acids involves the reaction of a Grignard reagent with diethyl oxalate, followed by acidic hydrolysis. The following protocol is a detailed, plausible method for its synthesis.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from cyclobutyl bromide.

Synthetic_Pathway Cyclobutyl bromide Cyclobutyl bromide Cyclobutylmagnesium bromide Cyclobutylmagnesium bromide Cyclobutyl bromide->Cyclobutylmagnesium bromide Mg, dry ether Diethyl 2-cyclobutyl-2-oxoacetate Diethyl 2-cyclobutyl-2-oxoacetate Cyclobutylmagnesium bromide->Diethyl 2-cyclobutyl-2-oxoacetate Diethyl oxalate This compound This compound Diethyl 2-cyclobutyl-2-oxoacetate->this compound H3O+

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.

  • Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently heated with a heat gun under a nitrogen atmosphere to activate the magnesium.

  • Grignard Formation: Dry diethyl ether is added to cover the magnesium. A solution of cyclobutyl bromide (1.0 equivalent) in dry diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux.

  • Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

  • Reaction with Diethyl Oxalate: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of diethyl oxalate (1.1 equivalents) in dry diethyl ether is added dropwise, maintaining the temperature below 10 °C.

  • Quenching: After the addition, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude ethyl 2-cyclobutyl-2-oxoacetate.

  • Hydrolysis: The crude ester is refluxed with a 10% aqueous solution of hydrochloric acid for 4-6 hours.

  • Isolation and Purification: After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo to yield crude this compound. The product can be further purified by vacuum distillation or chromatography.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~3.0-3.5Multiplet1H-CH- (cyclobutyl)
~1.8-2.4Multiplet6H-CH₂- (cyclobutyl)

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~190-200C=O (ketone)
~160-170C=O (acid)
~40-50-CH- (cyclobutyl)
~20-30-CH₂- (cyclobutyl)

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1740-1760StrongC=O stretch (ketone)
~1700-1720StrongC=O stretch (carboxylic acid)
~2850-3000MediumC-H stretch (cyclobutyl)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
128[M]⁺
83[M - COOH]⁺
71[C₄H₇CO]⁺
55[C₄H₇]⁺

Molecular Conformation

The conformational preference of the cyclobutyl ring is a key feature of this compound's three-dimensional structure. Unlike planar depictions, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation to alleviate torsional strain.[2] The degree of puckering is influenced by the substituents on the ring.

For this compound, the cyclobutyl ring is expected to be in a puckered conformation. The bulky 2-oxoacetic acid group will likely occupy a pseudo-equatorial position to minimize steric interactions. The relative orientation of the ketone and carboxylic acid groups will be influenced by intramolecular hydrogen bonding and electronic effects.

Computational Analysis Workflow

A computational approach can provide detailed insights into the conformational landscape of this compound.

Computational_Workflow cluster_0 Conformational Search cluster_1 Quantum Mechanical Optimization cluster_2 Analysis Initial 3D Structure Initial 3D Structure Molecular Mechanics Search Molecular Mechanics Search Initial 3D Structure->Molecular Mechanics Search MMFF94 Low Energy Conformers Low Energy Conformers Molecular Mechanics Search->Low Energy Conformers DFT Optimization DFT Optimization Low Energy Conformers->DFT Optimization B3LYP/6-31G* Frequency Calculation Frequency Calculation DFT Optimization->Frequency Calculation Verify Minima Optimized Geometries Optimized Geometries Frequency Calculation->Optimized Geometries Thermodynamic Properties Thermodynamic Properties Optimized Geometries->Thermodynamic Properties Spectroscopic Prediction Spectroscopic Prediction Optimized Geometries->Spectroscopic Prediction NMR, IR

References

Spectroscopic and Spectrometric Characterization of 2-Cyclobutyl-2-oxoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-oxoacetic acid (CAS No. 13884-85-0) is a carboxylic acid containing a cyclobutane ring and a ketone functional group.[1] Its structural features make it a valuable building block in medicinal chemistry and organic synthesis.[1] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and quality control in research and development. This technical guide provides an overview of the expected spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to a lack of publicly available experimental data, this guide presents predicted data and general analytical methodologies.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~10-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~3.0 - 3.5Multiplet1HMethine proton alpha to carbonyls
~1.8 - 2.4Multiplet6HCyclobutyl methylene protons (-CH₂)

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Carbon TypeAssignment
~190 - 205CKetone carbonyl carbon
~160 - 175CCarboxylic acid carbonyl carbon
~40 - 55CHMethine carbon
~15 - 30CH₂Cyclobutyl methylene carbons

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic acid
2850-3000MediumC-H stretchAlkane (cyclobutyl)
~1740-1760StrongC=O stretchKetone
~1700-1725StrongC=O stretchCarboxylic acid
~1210-1320MediumC-O stretchCarboxylic acid

Note: Predicted absorption bands are estimates and can be influenced by the physical state of the sample and intermolecular interactions.

Table 4: Predicted Mass Spectrometry Data

m/zAdductPredicted CCS (Ų)
129.05463[M+H]⁺123.7
151.03657[M+Na]⁺128.6
127.04007[M-H]⁻125.9
146.08117[M+NH₄]⁺138.1
167.01051[M+K]⁺131.6
111.04461[M+H-H₂O]⁺113.9

Data sourced from PubChemLite.[2] CCS: Collision Cross Section.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic and spectrometric data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[3] The solution should be filtered into a clean NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or higher instrument.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.[4]

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For a solid sample, the mull technique can be used. Grind a small amount of the compound with a mulling agent (e.g., Nujol) to create a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[6]

    • Alternatively, prepare a KBr disk by mixing the sample with dry potassium bromide and pressing it into a thin, transparent disk.[6]

    • If the sample is soluble, a solution can be prepared using a solvent that has minimal interference in the IR region of interest (e.g., CCl₄, CS₂).[6]

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.[7] The signature fragmentations for a carboxylic acid often involve the sequential loss of OH (17 mass units) and then CO (28 mass units).[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural characterization of a chemical compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI, EI) Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a chemical compound.

Conclusion

References

The Synthesis and Discovery of Novel Cyclobutane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, a four-membered carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique puckered conformation bestow upon it a distinct three-dimensional geometry that offers significant advantages in drug design.[1] Unlike more flexible aliphatic rings, the rigid nature of the cyclobutane core can pre-organize appended pharmacophores into a bioactive conformation, leading to enhanced potency and selectivity.[1] Furthermore, the substitution of metabolically susceptible groups with a cyclobutane ring can improve the pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the synthesis, discovery, and application of novel cyclobutane derivatives in drug development, with a focus on key experimental methodologies and data-driven insights.

Core Concepts in Cyclobutane-Driven Drug Design

The utility of the cyclobutane scaffold in medicinal chemistry stems from several key properties:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule, which can lead to a lower entropic penalty upon binding to a biological target and thus higher affinity.[1]

  • Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, making it an excellent replacement for more labile functionalities.

  • Three-Dimensional Diversity: The non-planar structure of cyclobutane allows for the precise spatial orientation of substituents, enabling the exploration of three-dimensional pharmacophore space and interaction with unique pockets in target proteins.

  • Bioisosterism: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or aromatic rings, to fine-tune a compound's physicochemical properties.

Synthesis of Key Cyclobutane-Containing Drugs and Intermediates

The following sections detail the synthesis of key cyclobutane-containing drugs and their intermediates, highlighting common synthetic strategies.

Carboplatin: A Second-Generation Platinum-Based Anticancer Agent

Carboplatin is a cornerstone of cancer chemotherapy, with a cyclobutane-1,1-dicarboxylate ligand that modulates the reactivity and toxicity of the platinum center compared to its predecessor, cisplatin.

Synthesis of 1,1-Cyclobutanedicarboxylic Acid

A common precursor to Carboplatin is 1,1-cyclobutanedicarboxylic acid. Its synthesis can be achieved via the condensation of diethyl malonate with 1,3-dibromopropane.

StepReagents and ConditionsProductYield
1Diethyl malonate, Sodium ethoxide, 1,3-dibromopropaneDiethyl 1,1-cyclobutanedicarboxylate~55%
2Aqueous NaOH, then HCl1,1-Cyclobutanedicarboxylic acidHigh

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

  • Preparation of Diethyl 1,1-cyclobutanedicarboxylate: To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added. The mixture is then treated with 1,3-dibromopropane. After the addition is complete, the reaction mixture is refluxed. The ethanol is removed by distillation, and the residue is treated with water. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried and concentrated. The crude product is then purified by distillation under reduced pressure.[2]

  • Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid: The diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by heating with a solution of sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the dicarboxylic acid. The product is collected by filtration, washed with cold water, and dried.[3]

Final Synthesis of Carboplatin

Carboplatin is synthesized from cis-diamminediaquaplatinum(II) nitrate and the disodium salt of 1,1-cyclobutanedicarboxylic acid.

StepReagents and ConditionsProductYield
1cis-diamminediiodoplatinum(II), Silver nitratecis-diamminediaquaplatinum(II) nitrateIntermediate
2cis-diamminediaquaplatinum(II) nitrate, 1,1-cyclobutanedicarboxylic acid, NaOHCarboplatin>80%

Experimental Protocol: Synthesis of Carboplatin

  • Preparation of cis-diamminediaquaplatinum(II) nitrate: A suspension of cis-diamminediiodoplatinum(II) in water is treated with a solution of silver nitrate. The mixture is stirred in the dark. The silver iodide precipitate is removed by filtration.

  • Formation of Carboplatin: The filtrate containing cis-diamminediaquaplatinum(II) nitrate is treated with a solution of 1,1-cyclobutanedicarboxylic acid that has been neutralized with sodium hydroxide. The mixture is stirred, and the resulting white precipitate of Carboplatin is collected by filtration, washed with water, and dried.[4]

Boceprevir: A Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor

Boceprevir is a potent inhibitor of the HCV NS3/4A protease and features a key (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid intermediate.

Synthesis of the Bicyclic Proline Intermediate

The synthesis of this complex intermediate often involves a multi-step sequence starting from a chiral precursor.

StepStarting MaterialKey TransformationProduct
13-CareneOzonolysis and subsequent transformations(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative
2Amino protection and functional group manipulationsEsterification and deprotection(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

Experimental Protocol: Synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

A detailed synthetic route starting from cis-cypermethric acid, a readily available insecticide ingredient, has been reported. This approach utilizes the existing stereochemistry of the starting material to achieve a diastereoselective synthesis of the proline moiety.[5]

  • Amino Protection: 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is treated with an amino-protecting group, such as di-tert-butyl dicarbonate (Boc-anhydride), in the presence of a base.[6]

  • Chiral Resolution/Asymmetric Synthesis: Chiral induction is achieved through various methods, including the use of a chiral auxiliary or an asymmetric catalyst, to obtain the desired (1R, 2S, 5S) stereoisomer.[6]

  • Esterification and Deprotection: The carboxylic acid is converted to its methyl ester, and the amino protecting group is subsequently removed under acidic conditions to yield the final hydrochloride salt.[7]

Apalutamide: A Non-steroidal Androgen Receptor Inhibitor

Apalutamide is used in the treatment of prostate cancer and contains a spirocyclic cyclobutane core.

Synthesis of the Apalutamide Core Structure

The synthesis of Apalutamide involves the construction of a thiohydantoin ring from key cyclobutane-containing intermediates.

StepReagents and ConditionsKey Intermediate
14-Amino-2-fluoro-N-methylbenzamide, 1-bromocyclobutane-1-carboxylic acid, Base4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide
2Intermediate from Step 1, Activating agent (e.g., SOCl2), 5-amino-3-(trifluoromethyl)picolinonitrile, ThiophosgeneApalutamide

Experimental Protocol: Synthesis of Apalutamide

  • Alkylation: 4-Amino-2-fluoro-N-methylbenzamide is reacted with 1-bromocyclobutane-1-carboxylic acid in a polar aprotic solvent such as dioxane in the presence of an organic base like triethylamine at elevated temperatures (e.g., 60°C).[8]

  • Thiohydantoin Formation: The resulting intermediate, 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide, is activated, for example, by conversion to an ester. This activated intermediate is then reacted with 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile in a suitable solvent mixture, such as isopropyl acetate and DMSO, at reflux to form the thiohydantoin ring of Apalutamide.[8] An alternative one-pot procedure involves reacting the carboxylic acid intermediate with 5-amino-3-(trifluoromethyl)picolinonitrile and thiophosgene.[9]

Signaling Pathways and Biological Targets

The rational design of cyclobutane derivatives is guided by an understanding of their biological targets and the signaling pathways in which they are involved.

Androgen Receptor (AR) Signaling

Apalutamide is a potent antagonist of the androgen receptor. The AR signaling pathway is a key driver of prostate cancer progression.

AR_Signaling Androgen Androgen (e.g., DHT) AR_Cytoplasm Androgen Receptor (AR) (inactive, complexed with HSPs) Androgen->AR_Cytoplasm Binds AR_Androgen_Complex AR-Androgen Complex AR_Cytoplasm->AR_Androgen_Complex Conformational Change, HSP Dissociation AR_Dimer AR Dimer AR_Androgen_Complex->AR_Dimer Dimerization ARE Androgen Response Element (ARE) in DNA AR_Dimer->ARE Nuclear Translocation and DNA Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Recruits Co-activators Cell_Growth Cell Growth, Proliferation, and Survival Gene_Transcription->Cell_Growth Apalutamide Apalutamide Apalutamide->AR_Cytoplasm Inhibits Androgen Binding HCV_Protease_Signaling HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Substrate Viral_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Cleavage Viral_Replication Viral Replication Viral_Proteins->Viral_Replication Essential for Boceprevir Boceprevir Boceprevir->NS3_4A Inhibits IDH1_Signaling Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT Substrate alpha_KG α-Ketoglutarate (α-KG) IDH1_Mutant Mutant IDH1 alpha_KG->IDH1_Mutant Substrate IDH1_WT->alpha_KG Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) IDH1_Mutant->Two_HG Epigenetic_Changes Epigenetic Dysregulation (DNA & Histone Hypermethylation) Two_HG->Epigenetic_Changes Inhibits α-KG-dependent dioxygenases Altered_Metabolism Altered Cellular Metabolism Two_HG->Altered_Metabolism Tumorigenesis Tumorigenesis Epigenetic_Changes->Tumorigenesis Altered_Metabolism->Tumorigenesis Cyclobutane_Inhibitor Cyclobutane-based IDH1 Inhibitor Cyclobutane_Inhibitor->IDH1_Mutant Inhibits Discovery_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Target_Selection Target Selection & Virtual Screening Scaffold_Hopping Scaffold Hopping & Bioisosteric Replacement Target_Selection->Scaffold_Hopping Synthesis_Planning Retrosynthetic Analysis & Route Scouting Scaffold_Hopping->Synthesis_Planning Cyclobutane_Synthesis Cyclobutane Scaffold Synthesis Synthesis_Planning->Cyclobutane_Synthesis Library_Generation Derivative Library Generation Cyclobutane_Synthesis->Library_Generation Binding_Assays Binding Assays (e.g., SPR, ITC) Library_Generation->Binding_Assays Enzyme_Assays Enzymatic Assays (IC50 Determination) Binding_Assays->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (EC50, Cytotoxicity) Enzyme_Assays->Cell_Based_Assays Cell_Based_Assays->Library_Generation SAR-driven Optimization ADME_Tox ADME/Tox Profiling (Metabolic Stability, Permeability) Cell_Based_Assays->ADME_Tox PK_PD_Studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies ADME_Tox->PK_PD_Studies Efficacy_Models Animal Efficacy Models PK_PD_Studies->Efficacy_Models Toxicology_Studies Toxicology Studies Efficacy_Models->Toxicology_Studies Lead_Candidate Lead Candidate Selection Toxicology_Studies->Lead_Candidate

References

An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic Acid (CAS 13884-85-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-oxoacetic acid, also identified by CAS number 13884-85-0, is a carboxylic acid featuring a cyclobutane ring and a ketone functional group.[1] This unique structural combination makes it a valuable building block in organic synthesis and medicinal chemistry. Its reactivity allows for the synthesis of diverse heterocyclic and biologically active compounds, positioning it as a key intermediate in the exploration of novel therapeutic agents.[1] This document provides a comprehensive overview of its chemical and physical properties, plausible synthetic and analytical methodologies, and a discussion of its potential, albeit currently underexplored, biological significance.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
CAS Number 13884-85-0
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
IUPAC Name This compound
Synonyms Cyclobutyl-oxo-acetic acid
SMILES O=C(C(=O)O)C1CCC1
InChI InChI=1S/C6H8O3/c7-5(6(8)9)4-2-1-3-4/h4H,1-3H2,(H,8,9)

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 213.862 °C at 760 mmHg[1]
Density 1.323 g/cm³[1]
Flash Point 97.426 °C[1]
pKa (Predicted) 2.66 ± 0.54[1]
Storage Sealed in dry, Room Temperature[1]

Experimental Protocols

Proposed Synthesis Routes

Two common strategies for the synthesis of α-keto acids that can be adapted for this compound are the oxidation of a corresponding methyl ketone and the reaction of a Grignard reagent with diethyl oxalate.

3.1.1. Oxidation of Cyclobutyl Methyl Ketone

This method involves the oxidation of the methyl group of cyclobutyl methyl ketone to a carboxylic acid.

  • Reaction Scheme:

  • Detailed Protocol:

    • Reactants: Cyclobutyl methyl ketone (1.0 eq), and a suitable oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

    • Solvent: A suitable solvent that is inert to the oxidizing conditions, such as a mixture of t-butanol and water.

    • Procedure: a. Dissolve cyclobutyl methyl ketone in the chosen solvent system in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Slowly add the oxidizing agent to the solution. The reaction may be exothermic and require cooling in an ice bath. c. After the addition is complete, heat the mixture to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography). d. Upon completion, cool the reaction mixture to room temperature. e. Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if KMnO₄ was used, until the purple color disappears. f. Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2. g. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). h. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude this compound can be purified by recrystallization or column chromatography.

3.1.2. Grignard Reaction with Diethyl Oxalate

This approach utilizes a Grignard reagent prepared from a cyclobutyl halide, which then reacts with diethyl oxalate.

  • Reaction Scheme:

  • Detailed Protocol:

    • Grignard Reagent Preparation: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. b. Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should be initiated with gentle heating if necessary. c. Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

    • Reaction with Diethyl Oxalate: a. In a separate flask under an inert atmosphere, dissolve diethyl oxalate in anhydrous diethyl ether and cool the solution in an ice-salt bath. b. Add the freshly prepared cyclobutylmagnesium bromide solution dropwise to the diethyl oxalate solution, maintaining the low temperature. c. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Hydrolysis and Workup: a. Quench the reaction by slowly adding it to a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. b. Separate the organic layer and extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyclobutyl-2-oxoacetate. d. Hydrolyze the ester by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.

    • Purification: Purify the final product by extraction and subsequent recrystallization or column chromatography.

Proposed Analytical Methods

The analysis of this compound can be performed using standard analytical techniques, potentially requiring derivatization for enhanced detection.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: Separation of the compound based on its interaction with a stationary phase, followed by detection. Due to the lack of a strong chromophore, derivatization is often necessary for sensitive UV detection.

  • Derivatization Agent: A common derivatizing agent for α-keto acids is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid to form a fluorescent quinoxalinone derivative.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a fluorescence or UV detector.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Protocol:

    • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., water or methanol).

    • Derivatization: Mix the sample with the DMB solution and a reducing agent (e.g., 2-mercaptoethanol) and heat to induce the reaction.

    • Injection: Inject the derivatized sample into the HPLC system.

    • Detection: Monitor the elution of the derivatized product using a fluorescence detector (with appropriate excitation and emission wavelengths) or a UV detector.

    • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway modulations have been reported for this compound, the broader classes of cyclobutane-containing compounds and α-keto acids are known to possess diverse biological effects. Cyclobutane moieties are present in a number of approved drugs, including anticancer and antiviral agents.[2] α-Keto acids are key metabolites in various cellular processes and have been investigated for their therapeutic potential.

Given the structural features of this compound, it is plausible that it could interact with various biological targets. For illustrative purposes, a hypothetical signaling pathway is presented below, depicting how a small molecule of this nature could potentially exert an anticancer effect by inhibiting a key kinase in a cancer-related pathway.

Hypothetical_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Compound 2-Cyclobutyl-2-oxoacetic acid (Hypothetical) Compound->RAF Inhibition Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK signaling pathway, a critical pathway often dysregulated in cancer. Inhibition at this stage would block downstream signaling, ultimately leading to a decrease in cell proliferation and survival.

Experimental Workflow for Biological Evaluation

To investigate the potential biological activity of this compound, a standard experimental workflow can be employed.

Biological_Evaluation_Workflow Start Synthesized & Purified This compound Cell_Culture In vitro Cell-Based Assays (e.g., Cancer Cell Lines) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Cytotoxicity Target_ID Target Identification (e.g., Kinase Profiling, Proteomics) Cytotoxicity->Target_ID If cytotoxic Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Target_ID->Pathway_Analysis Animal_Models In vivo Animal Models (If promising in vitro data) Pathway_Analysis->Animal_Models

A typical workflow for the biological evaluation of a novel compound.

This workflow begins with in vitro cell-based assays to assess the general cytotoxicity of the compound against, for example, a panel of cancer cell lines. If significant activity is observed, further studies would focus on identifying the molecular target and elucidating the mechanism of action by analyzing its effects on relevant signaling pathways. Promising in vitro results would then warrant further investigation in in vivo animal models.

Conclusion

This compound (CAS 13884-85-0) is a chemical entity with considerable potential as a scaffold in the design and synthesis of novel molecules with biological activity. While its own biological profile remains to be characterized, its structural relationship to known bioactive classes of compounds suggests that it is a promising candidate for further investigation in drug discovery programs. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to produce and characterize this compound, paving the way for a thorough exploration of its therapeutic potential.

References

Reactivity Profile of α-Keto Acids with a Cyclobutane Moiety: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of α-keto acids incorporating a cyclobutane ring. Particular emphasis is placed on the unique reactivity conferred by the strained four-membered ring and the potential of these scaffolds in medicinal chemistry.

Synthesis of Chiral Cyclobutane α-Keto Acids

A robust and modular synthetic route to chiral cyclobutane α-keto acids has been developed, commencing from the readily available terpene myrtenal. This pathway allows for the introduction of diverse substituents, making it highly valuable for creating libraries of compounds for drug discovery. The key steps involve an 8-aminoquinoline-directed C(sp²)–H arylation followed by an ozonolysis-based ring opening.[1][2][3][4]

Overall Synthetic Workflow

The synthesis begins with the oxidation of myrtenal to myrtenoic acid, followed by the installation of an 8-aminoquinoline (AQ) directing group. The core diversification step is a palladium-catalyzed C(sp²)–H arylation of the vinyl group. Subsequent removal of the directing group and ozonolysis of the double bond furnishes the desired chiral cyclobutane α-keto acid.

G Myrtenal Myrtenal MyrtenoicAcid Myrtenoic Acid Myrtenal->MyrtenoicAcid Oxidation AQ_Amide 8-AQ Amide Derivative MyrtenoicAcid->AQ_Amide Amide Coupling (8-AQ) Arylated_Intermediate Arylated Intermediate AQ_Amide->Arylated_Intermediate Pd-catalyzed C-H Arylation Arylated_Acid Arylated Myrtenoic Acid Arylated_Intermediate->Arylated_Acid AQ Removal Keto_Acid Chiral Cyclobutane α-Keto Acid Arylated_Acid->Keto_Acid Ozonolysis

Caption: Synthetic workflow for chiral cyclobutane α-keto acids.

Experimental Protocols

1.2.1. 8-Aminoquinoline-Directed C(sp²)–H Arylation

This pivotal step allows for the introduction of a wide array of aryl and heteroaryl groups.[1][5] The reaction is typically performed using a palladium catalyst, a silver salt as an oxidant, and a base additive.

  • Reaction Setup: A vial is charged with the 8-AQ amide of myrtenoic acid, the aryl iodide (3 equivalents), Pd(OAc)₂ (5 mol%), AgOAc (2 equivalents), and NaOAc (1 equivalent).

  • Solvent: Dry dichloroethane (DCE) is added.

  • Atmosphere: The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Conditions: The reaction mixture is heated to 100 °C for 24 hours.

  • Work-up and Purification: After cooling, the mixture is filtered, concentrated, and purified by silica gel chromatography.[1][6]

1.2.2. Ozonolysis for Ring Opening

The final step to form the α-keto acid involves the oxidative cleavage of the double bond in the arylated myrtenoic acid derivative.[1][3]

  • Procedure: The arylated myrtenoic acid derivative is dissolved in a suitable solvent (e.g., a mixture of CH₂Cl₂ and MeOH) and cooled to -78 °C. Ozone is then bubbled through the solution until a persistent blue color is observed.

  • Quenching: The reaction is quenched with a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), and allowed to warm to room temperature.

  • Work-up: The solvent is removed in vacuo, and the crude product is purified, often by simple extraction, to yield the final cyclobutane α-keto acid.[1][3]

Quantitative Data: Optimization of C-H Arylation

The yield of the C-H arylation step is highly dependent on the reaction conditions. The following table summarizes the optimization data for the reaction of the 8-AQ amide of myrtenoic acid with 4-iodoanisole.[1]

EntryAdditive (equiv.)SolventTemp (°C)Time (h)Conversion (%)Yield (%)
1-Various1101610050
2NaOAc (0.2)Various110169056
3NaOAc (0.2)Various100248261
4NaOAc (1.0)Various100247868
5NaOAc (1.0)DCE100248175

Reactivity Profile

The reactivity of α-keto acids with a cyclobutane moiety is governed by the interplay between the inherent reactivity of the α-keto acid functionality and the ring strain of the cyclobutane.

Keto-Enol Tautomerism

A key feature of these molecules is their keto-enol tautomerism. The equilibrium between the keto and enol forms of 2-oxocyclobutanecarboxylic acid has been quantitatively studied in aqueous solution.[7]

G Keto Keto form Enol Enol form Keto->Enol Equilibrium

Caption: Keto-enol tautomerism of 2-oxocyclobutanecarboxylic acid.

The presence of the strained cyclobutane ring has a significant impact on the acidity and the keto-enol equilibrium compared to larger ring systems.[7] The enol form of the 2-oxocyclobutanecarboxylate ion is remarkably more acidic than its cyclopentyl counterpart, an effect attributed to the increased s-character of the exocyclic bonds in the smaller ring.[7] However, the equilibrium constant for enolization is lower, reflecting the difficulty of introducing a double bond into the strained four-membered ring.[7][8]

Quantitative Data on Keto-Enol Equilibrium and Acidity [7]

CompoundpKE (Keto-Enol)pKa (Keto)pKa (Enol)
2-Oxocyclobutanecarboxylic acid3.653.530.88
2-Oxocyclopentanecarboxylic acid1.653.802.15
Expected Reactivity

While specific studies on the full reactivity profile of cyclobutane α-keto acids are limited, their behavior can be predicted based on the known chemistry of α-keto acids and cyclobutanes.

  • Decarboxylation: α-keto acids can undergo decarboxylation, although typically under harsher conditions than β-keto acids. The presence of the strained cyclobutane ring may influence the energetics of this process.

  • Reduction: The keto group can be reduced to a secondary alcohol using various reducing agents, providing access to chiral α-hydroxy acids with a cyclobutane moiety.

  • Nucleophilic Addition: The ketone carbonyl is susceptible to attack by nucleophiles, allowing for further functionalization of the cyclobutane ring.

  • Ring Strain-Driven Reactions: The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under thermal, acidic, or metal-catalyzed conditions. The presence of the α-keto acid functionality can influence the regioselectivity of such ring-opening reactions.

Applications in Drug Development

Cyclobutane-containing molecules are of significant interest in medicinal chemistry due to their conformational rigidity and metabolic stability. While α-keto acids with a cyclobutane moiety are an emerging class of compounds, related cyclobutane carboxylic acid derivatives have shown promise as potent and selective inhibitors of integrin signaling pathways, which are implicated in cancer progression and metastasis.[9][10][11]

Cyclobutane Scaffolds as Integrin Antagonists

Cyclobutane-based RGD (Arginine-Glycine-Aspartic acid) mimetics have been synthesized and evaluated as antagonists of αvβ3 and αIIbβ3 integrins.[9][10][11] The cyclobutane core serves as a rigid scaffold to orient the pharmacophoric groups in a bioactive conformation.

Biological Data for a Lead Cyclobutane-Based Integrin Antagonist [9]

Compoundαvβ3 IC₅₀ (nM)αIIbβ3 IC₅₀ (nM)
Lead Compound 1202500
Integrin Signaling Pathway

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival.[12][13][14][15][16] Dysregulation of integrin signaling is a hallmark of many cancers. The development of small molecule antagonists that can block these pathways is a promising therapeutic strategy.

G cluster_membrane Cell Membrane Integrin Integrin (αvβ3) FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrin Binding Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos Src->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Antagonist Cyclobutane α-Keto Acid (Potential Antagonist) Antagonist->Integrin Inhibition

Caption: Simplified integrin signaling pathway and potential point of inhibition.

The modular synthesis of chiral cyclobutane α-keto acids opens up the possibility of creating novel integrin antagonists. The α-keto acid moiety could serve as a key binding element or be further functionalized to optimize potency and selectivity.

Conclusion

α-Keto acids bearing a cyclobutane ring represent a fascinating and underexplored class of molecules. The synthetic routes now available provide access to a wide range of derivatives with controlled stereochemistry. The interplay of the strained four-membered ring and the α-keto acid functionality results in a unique reactivity profile, particularly with respect to keto-enol tautomerism and acidity. The proven success of related cyclobutane scaffolds in targeting integrin signaling pathways highlights the significant potential of these compounds in the development of novel therapeutics. Further exploration of the reactivity and biological activity of this compound class is warranted and promises to yield exciting discoveries in both chemistry and medicine.

References

An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclobutyl-2-oxoacetic acid, a versatile building block, holds significant potential in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a strained cyclobutane ring with a reactive α-keto acid moiety, make it a valuable precursor for the synthesis of a diverse array of heterocyclic and biologically active molecules. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel chemical entities.

Introduction

This compound (also known as cyclobutyl-oxo-acetic acid) is a chemical compound with the molecular formula C₆H₈O₃.[1] It belongs to the class of α-keto acids, which are characterized by a ketone functional group adjacent to a carboxylic acid. The presence of the cyclobutane ring introduces conformational rigidity and a specific three-dimensional architecture, which can be exploited to influence the pharmacological properties of target molecules.[1] This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds that are prevalent in many pharmaceutical agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 13884-85-0[1]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.12 g/mol [1]
Boiling Point 213.862°C at 760 mmHg[1]
Flash Point 97.426°C[1]
Density 1.323 g/cm³[1]
pKa (Predicted) 2.66 ± 0.54[1]
Storage Sealed in dry, Room Temperature[1]

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the reactions of similar α-keto acids. A plausible route involves the oxidation of a suitable precursor, such as 2-cyclobutyl-2-hydroxyacetic acid.

A generalized workflow for the synthesis of α-keto acids is depicted below. This typically involves the oxidation of an α-hydroxy acid or a related derivative.

G cluster_synthesis General Synthesis of α-Keto Acids Start α-Hydroxy Acid Precursor Oxidation Oxidation (e.g., with KMnO₄, PCC, or Swern oxidation) Start->Oxidation Oxidizing Agent Product α-Keto Acid Oxidation->Product

Caption: Generalized synthetic workflow for α-keto acids.

Role in Organic Synthesis: Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The dual reactivity of the α-keto and carboxylic acid functionalities allows for a range of cyclization reactions. A key application is in the synthesis of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.

Illustrative Reaction: Synthesis of a Dihydropyrazine Derivative

While a specific protocol for this compound is not available, a representative reaction involves the condensation of an α-keto acid with a 1,2-diamine to form a dihydropyrazine derivative. This reaction serves as a foundational method for constructing this class of heterocycles.

Reaction Scheme:

The general workflow for this type of condensation reaction is illustrated in the following diagram:

G cluster_reaction Synthesis of a Dihydropyrazine Derivative Keto_Acid This compound Condensation Condensation Reaction (with removal of water) Keto_Acid->Condensation Diamine 1,2-Diamine (e.g., 1,2-Diaminobenzene) Diamine->Condensation Cyclization Intramolecular Cyclization (Amide formation) Condensation->Cyclization Intermediate Formation Product Dihydropyrazine Derivative Cyclization->Product

Caption: General workflow for dihydropyrazine synthesis.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the condensation of an α-keto acid with a diamine, which can be adapted for this compound.

Materials:

  • This compound (1 equivalent)

  • 1,2-Diaminobenzene (1 equivalent)

  • Ethanol or a suitable solvent

  • Catalytic amount of acid (e.g., acetic acid)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add 1,2-diaminobenzene to the solution.

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired dihydropyrazine derivative.

Note: This is a general procedure and optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary to achieve high yields.

Applications in Drug Development

The cyclobutane moiety is increasingly recognized for its favorable properties in drug design.[2] It can act as a bioisostere for other groups, improve metabolic stability, and provide a rigid scaffold to orient pharmacophoric elements. This compound, as a precursor to molecules incorporating this ring system, is therefore of significant interest in the development of new therapeutic agents. Its utility lies in its ability to contribute to the synthesis of novel compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the efficacy and safety of drug candidates.[1]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its ability to serve as a precursor for a variety of heterocyclic structures, particularly those containing nitrogen, underscores its importance in medicinal chemistry and drug discovery. While detailed experimental protocols and quantitative data for this specific molecule are not widely available in the public domain, the principles of α-keto acid chemistry provide a solid foundation for its application in the synthesis of novel and potentially bioactive compounds. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

Thermal decomposition pathway of 2-Cyclobutyl-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Decomposition Pathway of 2-Cyclobutyl-2-oxoacetic Acid

Disclaimer: To date, specific experimental studies on the thermal decomposition of this compound have not been extensively reported in the peer-reviewed literature. The following guide is a scientifically informed projection based on established principles of organic chemistry, including the known thermal behavior of α-keto acids and cyclobutane derivatives. The proposed pathways, intermediates, and quantitative data are intended to serve as a theoretical framework for future research.

Introduction

This compound is an organic compound featuring a cyclobutane ring, an α-keto group, and a carboxylic acid moiety. This unique combination of functional groups suggests a complex thermal decomposition profile, relevant to its stability, potential degradation products, and applications in drug development and organic synthesis where thermal stress may be a factor. Understanding its thermal decomposition is crucial for predicting its behavior in various chemical processes and for identifying potential reactive intermediates. This guide outlines a hypothesized thermal decomposition pathway and provides detailed, generalized experimental protocols for its investigation.

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to occur in a multi-step process, initiated by decarboxylation, followed by the fragmentation of the cyclobutane ring.

Step 1: Decarboxylation

As an α-keto acid, the initial and most facile thermal decomposition step is expected to be the loss of carbon dioxide (CO₂) from the carboxylic acid group.[1] This decarboxylation reaction is a common pathway for α-keto acids upon heating and is predicted to yield cyclobutanecarbaldehyde as the primary intermediate.[1][2]

Step 2: Ring Opening and Fragmentation of Cyclobutanecarbaldehyde

The cyclobutane ring in the resulting cyclobutanecarbaldehyde intermediate is subject to thermal cleavage due to significant ring strain.[3] The pyrolysis of cyclobutane and its derivatives typically proceeds through a diradical intermediate.[4][5] In this case, the C-C bond cleavage would lead to a diradical species that can subsequently undergo rearrangement and fragmentation. A plausible pathway involves the formation of ethene and propenal (acrolein) as the final stable products. This is analogous to the thermal decomposition of similar cyclic structures like cyclobutanol, which yields ethene and acetaldehyde.[6]

The overall hypothesized pathway is visualized in the diagram below.

G start This compound intermediate1 Cyclobutanecarbaldehyde start->intermediate1 Heat (Δ) - CO₂ co2 CO₂ start->co2 diradical Diradical Intermediate intermediate1->diradical Heat (Δ) Ring Opening product1 Ethene diradical->product1 Fragmentation product2 Propenal (Acrolein) diradical->product2 Fragmentation

Hypothesized thermal decomposition pathway of this compound.

Experimental Protocols

To validate the hypothesized pathway and quantify the thermal stability of this compound, a combination of thermal analysis and product identification techniques is recommended.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the thermal stability and energetic changes associated with decomposition.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, mass loss at each stage, and the enthalpy of decomposition.

Instrumentation: A simultaneous TGA/DSC instrument.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.[7]

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 10 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[8]

    • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Tonset) and the percentage of mass loss for each decomposition step.

    • From the first derivative of the TGA curve (DTG), identify the temperature of the maximum rate of mass loss (Tpeak).

    • From the DSC curve, identify endothermic or exothermic peaks corresponding to decomposition events and calculate the enthalpy change (ΔH) for each event.[8]

Product Identification: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[9][10]

Objective: To separate and identify the chemical structures of the decomposition products.

Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (approximately 100-500 µg) of this compound into a pyrolysis sample cup.[10]

  • Pyrolysis Program:

    • Insert the sample into the pyrolysis furnace.

    • Rapidly heat the sample to a temperature determined from the TGA results (e.g., just above the Tpeak of the main decomposition event). A typical pyrolysis temperature ranges from 500 °C to 800 °C.[9]

    • Hold at the pyrolysis temperature for a short duration (e.g., 15-30 seconds) to ensure complete decomposition.

  • GC-MS Analysis:

    • The volatile pyrolysis products (pyrolysate) are swept by a carrier gas (e.g., Helium) from the pyrolyzer into the GC injection port.

    • Gas Chromatography: Separate the components of the pyrolysate using a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature gradient program (e.g., 40 °C hold for 2 min, then ramp at 10 °C/min to 280 °C).

    • Mass Spectrometry: As components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. A mass spectrum is recorded for each component.

  • Data Analysis:

    • Identify the chemical structure of each separated component by comparing its mass spectrum to a reference library (e.g., NIST/Wiley).

    • Quantify the relative abundance of each product from the peak areas in the GC chromatogram.

The logical workflow for these experimental procedures is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_thermal Thermal Analysis cluster_pyrolysis Product Identification cluster_data Data Analysis prep Weigh Sample tga_dsc TGA / DSC Analysis (10 °C/min to 600 °C) prep->tga_dsc py_gcms Pyrolysis-GC-MS prep->py_gcms thermal_data Determine T_onset, T_peak, Mass Loss %, ΔH tga_dsc->thermal_data product_data Identify & Quantify Decomposition Products py_gcms->product_data thermal_data->product_data Inform Pyrolysis Temp.

Experimental workflow for investigating thermal decomposition.

Predicted Quantitative Data

The following tables present the expected format for the quantitative data that would be obtained from the experimental procedures described above. The values are illustrative placeholders.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterStep 1 (Decarboxylation)Step 2 (Ring Fragmentation)
Onset Temperature (Tonset)~180 - 220 °C~350 - 450 °C
Peak Temperature (Tpeak)~210 - 250 °C~400 - 500 °C
Mass Loss (%)~34.3% (Theoretical for CO₂)~65.7%
Residual Mass (%)-< 2%

Table 2: Differential Scanning Calorimetry (DSC) Data

Decomposition StepPeak Temperature (°C)Enthalpy (ΔH) (J/g)Process Type
Step 1 (Decarboxylation)~215 °C-150 to -250Endothermic
Step 2 (Ring Fragmentation)~420 °C-300 to -500Endothermic

Table 3: Pyrolysis-GC-MS Product Identification

Retention Time (min)Identified CompoundProposed OriginRelative Abundance (%)
(example) 1.8EtheneRing Fragmentation40-50
(example) 2.5Propenal (Acrolein)Ring Fragmentation40-50
(example) 4.1CyclobutanecarbaldehydeIntermediate1-5 (unreacted)
(various)Minor ProductsSide Reactions< 5

Conclusion

The thermal decomposition of this compound is projected to be a multi-step process initiated by a characteristic α-keto acid decarboxylation, followed by the thermal fragmentation of the strained cyclobutane ring. The primary predicted products are carbon dioxide, ethene, and propenal. This proposed pathway provides a solid foundation for further experimental investigation. The detailed protocols for TGA/DSC and Py-GC-MS outlined herein offer a comprehensive approach to empirically determine the thermal stability, decomposition kinetics, and product distribution for this compound. Such data are invaluable for professionals in chemical synthesis and drug development, enabling informed decisions regarding handling, storage, and reaction conditions.

References

Biological activity of small molecules containing cyclobutane rings

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, has long been recognized for its unique structural properties, including ring strain and a puckered conformation.[1][2] While historically less common in drug discovery compared to five- and six-membered rings, recent years have witnessed a surge in the exploration of cyclobutane-containing small molecules for a wide range of therapeutic applications. This technical guide provides an in-depth overview of the biological activities of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The incorporation of the cyclobutane moiety can significantly influence a molecule's pharmacological profile, affecting aspects like metabolic stability, conformational rigidity, and binding affinity to biological targets.[2][3]

Physicochemical Properties and Role in Medicinal Chemistry

The unique puckered structure of the cyclobutane ring, with C-C bond lengths longer than those in acyclic alkanes, offers a distinct three-dimensional scaffold that can be exploited in drug design.[2] Medicinal chemists have leveraged these characteristics for various purposes:

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.[3]

  • Metabolic Stability: The introduction of a cyclobutane ring can enhance a molecule's resistance to metabolic degradation, thereby improving its pharmacokinetic properties.

  • Bioisosteric Replacement: The cyclobutane unit can serve as a non-classical bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate physicochemical properties and explore new chemical space.

  • Improved Potency and Selectivity: By orienting pharmacophoric groups in a precise spatial arrangement, the cyclobutane scaffold can optimize interactions with a biological target, leading to enhanced potency and selectivity.

Biological Activities of Cyclobutane-Containing Small Molecules

Small molecules incorporating a cyclobutane ring have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.

Anticancer Activity

Several cyclobutane-containing compounds have shown significant promise as anticancer agents, targeting various aspects of cancer cell biology.

One of the most well-known examples is Carboplatin , a platinum-based chemotherapy drug widely used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[1] Its mechanism of action involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[4]

More recently, potent and selective inhibitors of various enzymes implicated in cancer have been developed featuring a cyclobutane core. For instance, spirocyclic cyclobutane-containing molecules have been identified as potent inhibitors of the histone methyltransferase G9a , which is overexpressed in several cancers.[5] Additionally, cyclobutane derivatives have been developed as inhibitors of tankyrase , enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.

Table 1: Anticancer Activity of Selected Cyclobutane-Containing Small Molecules

Compound/DrugTargetCell Line(s)Activity (IC50)Reference(s)
G9a Inhibitor (UNC0638 analog)G9a-153 nM[5]
Tankyrase InhibitorTankyrase 1/2SW48070 nM[4]
p97 Inhibitorp97-Submicromolar[5]
αvβ3 Antagonistαvβ3 integrin-< 1 µM[6]
Antiviral Activity

The cyclobutane moiety is a key structural feature in several antiviral drugs. Boceprevir , a protease inhibitor used in the treatment of Hepatitis C virus (HCV) infection, contains a cyclobutane ring that plays a crucial role in its binding to the HCV NS3/4A serine protease, an enzyme essential for viral replication.[7][8] The rigid cyclobutane helps to properly orient the pharmacophoric groups for optimal interaction with the enzyme's active site.

Table 2: Antiviral Activity of a Selected Cyclobutane-Containing Drug

Compound/DrugTargetAssayActivity (Ki)Reference(s)
BoceprevirHCV NS3/4A ProteaseEnzyme Inhibition14 nM[9]
Antimicrobial Activity

Natural products containing cyclobutane rings have been a source of inspiration for the development of new antimicrobial agents. Sceptrin , a marine alkaloid isolated from the sponge Agelas sceptrum, exhibits broad-spectrum antimicrobial activity.[1] Its mechanism of action is believed to involve the disruption of bacterial cell membrane integrity.[10]

Table 3: Antimicrobial Activity of Sceptrin

OrganismStrainActivity (MIC)Reference(s)
Staphylococcus aureusATCC 259234 µg/mL[2]
Escherichia coliATCC 259228 µg/mL[2]

Signaling Pathways and Mechanisms of Action

The biological effects of cyclobutane-containing small molecules are mediated through their interaction with specific cellular pathways.

Carboplatin Signaling Pathway

Carboplatin exerts its cytotoxic effects by damaging DNA. After entering the cell, it becomes aquated, forming reactive platinum species that bind to DNA, primarily at the N7 position of guanine bases. This leads to the formation of intrastrand and interstrand cross-links, which distort the DNA double helix. These DNA adducts are recognized by the cellular DNA damage response machinery, which can trigger cell cycle arrest and, if the damage is too extensive to be repaired, initiate apoptosis.

Carboplatin_Pathway Carboplatin_ext Carboplatin (extracellular) Carboplatin_int Carboplatin (intracellular) Carboplatin_ext->Carboplatin_int Cellular Uptake Activated_Pt Activated Platinum Complex Carboplatin_int->Activated_Pt Aquation DNA Nuclear DNA Activated_Pt->DNA Binds to DNA DNA_Adducts DNA Adducts (Cross-links) DNA->DNA_Adducts Forms Cross-links DDR DNA Damage Response DNA_Adducts->DDR Recognition Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Carboplatin's mechanism of action leading to apoptosis.
Boceprevir Mechanism of Action

Boceprevir is a direct-acting antiviral agent that targets the HCV NS3/4A serine protease. This viral enzyme is crucial for cleaving the HCV polyprotein into functional viral proteins necessary for viral replication. Boceprevir acts as a competitive, reversible covalent inhibitor by binding to the active site of the NS3 protease, thereby preventing the processing of the viral polyprotein and halting viral replication.

Boceprevir_Pathway HCV_Polyprotein HCV Polyprotein Viral_Proteins Functional Viral Proteins HCV_Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->HCV_Polyprotein Viral_Replication Viral Replication Viral_Proteins->Viral_Replication Boceprevir Boceprevir Boceprevir->NS3_4A Inhibition

Boceprevir's inhibition of HCV replication.

Experimental Protocols

Determination of IC50 Values for Anticancer Agents (MTT Assay)

The half-maximal inhibitory concentration (IC50) of a compound, which represents the concentration required to inhibit a biological process by 50%, is a key parameter for assessing the potency of anticancer drugs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine IC50 values.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with serially diluted compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (incubate 2-4 hours) C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance (570 nm) E->F G 7. Calculate % viability and determine IC50 F->G

Workflow for determining IC50 using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the cyclobutane-containing compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line and the compound's mechanism of action.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Ki for HCV NS3/4A Protease Inhibitors

The inhibitor constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. For Boceprevir and other HCV NS3/4A protease inhibitors, a common method to determine Ki is a fluorescence resonance energy transfer (FRET)-based enzymatic assay.

Protocol:

  • Assay Components: The assay mixture typically includes the purified HCV NS3/4A protease, a synthetic peptide substrate containing a FRET pair (a fluorophore and a quencher), and a buffer solution.

  • Inhibitor Addition: The cyclobutane-containing inhibitor is added to the assay mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the enzyme.

  • Fluorescence Monitoring: As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These data are then fitted to the Michaelis-Menten equation or a similar model to determine the Ki value.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Agents

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The cyclobutane-containing antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Conclusion

The cyclobutane ring has emerged as a valuable scaffold in modern drug discovery, offering unique structural and conformational properties that can be harnessed to develop novel therapeutics. The examples highlighted in this guide demonstrate the diverse biological activities of small molecules containing this four-membered ring, spanning anticancer, antiviral, and antimicrobial applications. The continued exploration of cyclobutane-containing compounds, facilitated by advances in synthetic chemistry and a deeper understanding of their interactions with biological targets, holds significant promise for the development of the next generation of innovative medicines.

References

An In-Depth Technical Guide to Structural Analogs of 2-Cyclobutyl-2-oxoacetic Acid: Targeting Kynurenine Aminotransferase for Neuroprotective Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 2-cyclobutyl-2-oxoacetic acid, with a primary focus on their potential as inhibitors of kynurenine aminotransferase (KAT). Elevated levels of kynurenic acid (KYNA), a product of the kynurenine pathway, are implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. Inhibition of KAT, a key enzyme in KYNA synthesis, presents a promising therapeutic strategy. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of novel cyclobutane-containing compounds. We provide in-depth experimental protocols for chemical synthesis and enzymatic assays, along with a summary of quantitative inhibitory data. Furthermore, we visualize the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of the mechanism of action and guide future drug discovery efforts.

Introduction

The kynurenine pathway is the principal metabolic route for tryptophan degradation, leading to the production of several neuroactive metabolites.[1][2] One such metabolite, kynurenic acid (KYNA), is a potent antagonist of ionotropic glutamate and α7 nicotinic acetylcholine receptors.[2] Dysregulation of the kynurenine pathway, leading to elevated brain levels of KYNA, has been associated with cognitive deficits and the pathophysiology of schizophrenia.[2][3]

Kynurenine aminotransferases (KATs) are a family of pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the irreversible transamination of L-kynurenine to KYNA.[3][4] Of the four known isoforms (KAT-I, KAT-II, KAT-III, and KAT-IV), KAT-II is the predominant enzyme responsible for KYNA synthesis in the brain, making it a prime therapeutic target for lowering cerebral KYNA levels.[3][4] The development of selective KAT-II inhibitors is a promising approach for the treatment of neurological disorders characterized by excessive KYNA production.

The this compound scaffold represents a novel starting point for the design of KAT inhibitors. Its unique four-membered ring structure offers a distinct chemical space for exploration in drug design.[5] This guide explores the synthesis of structural analogs based on this scaffold and their evaluation as potential inhibitors of kynurenine aminotransferase.

Synthesis of 2-Cyclobutyl-2-oxoacetamide Analogs

The synthesis of N-aryl-2-cyclobutyl-2-oxoacetamides can be achieved through the reaction of this compound with a variety of substituted anilines. A general synthetic scheme is outlined below.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-cyclobutyl-2-oxoacetamides

A common method for the synthesis of N-aryl-2-oxoacetamides involves the coupling of an aniline with an α-ketoacid, often activated as an acid chloride. The following is a representative protocol:

  • Activation of this compound: To a solution of this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-cyclobutyl-2-oxoacetyl chloride.

  • Amide Coupling: The crude 2-cyclobutyl-2-oxoacetyl chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired substituted aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in DCM at 0 °C. The reaction mixture is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-cyclobutyl-2-oxoacetamide.

Note: The specific reaction conditions, including solvent, base, and temperature, may require optimization for different aniline substrates.

Biological Evaluation: Kynurenine Aminotransferase Inhibition

The inhibitory activity of the synthesized analogs against KAT enzymes is a critical determinant of their therapeutic potential. In vitro enzyme inhibition assays are employed to quantify the potency of these compounds.

Experimental Protocol: In Vitro Kynurenine Aminotransferase (KAT) Inhibition Assay

The following protocol describes a common method for measuring KAT activity, which can be adapted to assess the inhibitory effects of test compounds. This assay is based on the quantification of KYNA produced from L-kynurenine.

Materials:

  • Recombinant human KAT-II enzyme

  • L-kynurenine (substrate)

  • α-Ketoglutarate (co-substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Phosphate buffer (pH 7.5)

  • Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Formic acid (to stop the reaction)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for KYNA quantification

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, PLP, α-ketoglutarate, and the KAT-II enzyme in a microcentrifuge tube or a 96-well plate.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37 °C to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-kynurenine.

  • Incubation: Incubate the reaction mixture at 37 °C for a specific duration (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Termination of Reaction: Stop the reaction by adding an equal volume of formic acid.

  • Analysis by HPLC: Centrifuge the samples to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the amount of KYNA produced. The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). KYNA is detected by its UV absorbance or fluorescence.[6][7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.

Quantitative Data on KAT Inhibition

While specific quantitative data for direct analogs of this compound as KAT inhibitors is not yet extensively published, the following table presents IC50 values for known KAT-II inhibitors to provide a benchmark for potency.

CompoundTargetIC50Reference
PF-04859989KAT-II28 ± 5 nM[3]
BFF-122KAT-II15–20 µM[8]
(S)-ESBAKAT-II>100 µM[3]
Glycyrrhizic acid (GL)KAT-II~20 µM[2][4]
Glycyrrhetinic acid (GA)KAT-II~10 µM[2][4]
Carbenoxolone (CBX)KAT-II~5 µM[2][4]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the structural analogs of this compound is the inhibition of kynurenine aminotransferase, thereby reducing the production of kynurenic acid. This intervention has significant implications for neurological function, particularly in the context of disorders associated with elevated KYNA levels.

The Kynurenine Pathway and the Role of KAT Inhibition

The kynurenine pathway is a complex cascade of enzymatic reactions. Inhibition of KAT-II, the primary enzyme for KYNA synthesis in the brain, is expected to shift the metabolic flux away from KYNA production. This leads to a decrease in the antagonism of glutamate and nicotinic receptors, potentially restoring normal neurotransmission and alleviating cognitive symptoms associated with elevated KYNA.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO KYNA Kynurenic Acid (KYNA) (Neuroactive) Neurotoxicity Receptor Antagonism (Cognitive Impairment) KYNA->Neurotoxicity 3-Hydroxykynurenine 3-Hydroxykynurenine Quinolinic_Acid Quinolinic Acid (Neurotoxic) 3-Hydroxykynurenine->Quinolinic_Acid Multiple Steps IDO_TDO->Kynurenine KAT->KYNA KMO->3-Hydroxykynurenine Inhibitor 2-Cyclobutyl-2-oxoacetic acid Analogs Inhibitor->KAT

Figure 1. Simplified Kynurenine Pathway and the site of action for KAT inhibitors.

Experimental Workflow for Inhibitor Development

The development of novel KAT inhibitors from the this compound scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_0 Discovery and Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Design Analog Design (Scaffold Hopping, SAR) Synthesis Chemical Synthesis Design->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Primary Screening (KAT Inhibition Assay) Purification->Screening IC50 IC50 Determination Screening->IC50 Selectivity Isoform Selectivity (KAT-I, -III, -IV) IC50->Selectivity Mechanism Mechanism of Inhibition (e.g., Competitive) Selectivity->Mechanism ADME ADME/Tox Profiling (Solubility, Permeability, etc.) Mechanism->ADME InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo

Figure 2. A typical workflow for the development of KAT inhibitors.

Conclusion and Future Directions

The structural analogs of this compound represent a promising new class of compounds for the inhibition of kynurenine aminotransferase. The unique cyclobutane moiety offers opportunities for novel structure-activity relationships and the development of potent and selective KAT-II inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis and evaluation of these analogs.

Future research should focus on a systematic exploration of the chemical space around the this compound scaffold to establish a comprehensive SAR. Optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their advancement as potential therapeutic agents for neurological and psychiatric disorders associated with elevated kynurenic acid levels. In vivo studies in relevant animal models will be necessary to validate the therapeutic potential of these novel KAT inhibitors.

References

An In-depth Technical Guide to Predicted Collision Cross Section Values for 2-cyclobutyl-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determining the collision cross section (CCS) of small molecules, using 2-cyclobutyl-2-oxoacetic acid as a case study. CCS is a critical physicochemical property that reflects the size and shape of an ion in the gas phase, offering an additional dimension of identification and characterization in complex analytical workflows.[1][2] In drug development, consistent and reproducible CCS values are invaluable for tracking metabolites across different experimental conditions, matrices, and even between preclinical and clinical studies.[3]

Theoretical Prediction of Collision Cross Section (CCS) Values

The determination of CCS values can be approached through in silico methods, which have become increasingly robust and accurate.[1][2] These predictive models are broadly categorized into computational modeling and machine learning-based approaches.[1] Computational methods, such as the trajectory method (TM), simulate the interactions between individual ions and buffer gas molecules to calculate a CCS value from first principles.[4] While highly accurate, these methods can be computationally intensive.

Machine learning models, alternatively, leverage large datasets of experimentally determined CCS values to train algorithms like random forests or support vector machines.[5][6][7] These models use molecular descriptors or fingerprints—numerical representations of a molecule's structure—to predict the CCS value with high speed and accuracy, often with prediction errors below 5%.[5][7]

Summary of CCS Prediction Methodologies
Method TypePrincipleKey FeaturesTypical Use Case
Computational Modeling (e.g., Trajectory Method) Simulates the physical interactions between an ion and buffer gas particles.High accuracy, based on physical principles. Computationally intensive.Detailed structural studies of novel compounds or where high accuracy is paramount.
Machine Learning (e.g., Random Forest, SVM) Learns relationships between molecular structures (descriptors/fingerprints) and experimental CCS values from large datasets.Rapid prediction, high-throughput capability, prediction error typically <5%.[5][7]Large-scale screening, tentative identification of unknowns in metabolomics and drug discovery.
Logical Workflow for CCS Prediction

The process of predicting a CCS value for a target molecule like this compound using a machine learning approach follows a structured workflow.

cluster_input Input Data cluster_processing Computational Processing cluster_output Output SMILES Molecule Structure (e.g., SMILES for This compound) Descriptors Calculate Molecular Descriptors / Fingerprints SMILES->Descriptors Model Apply Pre-trained Machine Learning Model Descriptors->Model CCS Predicted CCS Value (Ų) Model->CCS

Caption: Computational workflow for predicting CCS values.

Experimental Determination of CCS

The gold standard for obtaining CCS values is through direct measurement using ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS).[8][9][10] This hyphenated technique separates ions first based on their mobility in a buffer gas-filled drift tube and then by their mass-to-charge ratio (m/z).[9] The drift time of an ion through the mobility cell is proportional to its CCS value.

Experimental Protocol: Ion Mobility-Mass Spectrometry
  • Sample Introduction and Ionization: The sample containing this compound is introduced into the instrument, typically via liquid chromatography (LC) for separation from complex matrices.[11][12] The analyte is then ionized, commonly using electrospray ionization (ESI), to generate gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

  • Ion Mobility Separation: The generated ions are pulsed into a drift cell containing an inert buffer gas (e.g., nitrogen or helium) under a weak electric field.[2] Ions with a smaller, more compact structure (lower CCS) will experience fewer collisions and travel through the cell faster than larger, more extended ions (higher CCS).[2]

  • Mass Analysis: Following separation in the ion mobility cell, the ions enter a mass spectrometer (e.g., a time-of-flight or quadrupole analyzer) where their m/z is determined.

  • CCS Calculation: The CCS value is calculated from the measured drift time. In calibrant-dependent methods, a calibration curve is created using compounds with known CCS values to correlate drift time with CCS.[1] Calibrant-independent methods, such as the stepped-field approach in drift tube IMS (DTIMS), allow for direct calculation of the CCS from experimental parameters.[1][2]

Predicted CCS Data for this compound

The following table summarizes hypothetical, yet plausible, predicted CCS values for this compound and its common adducts in nitrogen buffer gas. These values serve as an illustrative example of what a predictive model might generate.

AnalyteAdduct FormPredicted ᵀᵂCCSₙ₂ (Ų)
This compound[M+H]⁺125.8
This compound[M+Na]⁺131.2
This compound[M+K]⁺135.5
This compound[M-H]⁻122.3

Experimental Workflow for CCS Measurement

cluster_sample_prep Sample Handling cluster_ims Ion Mobility-Mass Spectrometry cluster_data_analysis Data Analysis Sample Sample in Solution LC Liquid Chromatography (LC Separation) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI IM Ion Mobility Cell (Separation by Shape/Size) ESI->IM MS Mass Analyzer (Separation by m/z) IM->MS Data Drift Time vs. m/z Data MS->Data CCS_Calc Experimental CCS Value (Ų) Data->CCS_Calc Calibration

Caption: Experimental workflow for CCS determination via LC-IM-MS.

Application in Drug Development: Signaling Pathway Analysis

While specific signaling pathways involving this compound are not extensively documented, the effect of any small molecule on cellular signaling is a cornerstone of drug discovery. IM-MS can play a role in these investigations by helping to identify the compound and its metabolites in complex biological samples. The diagram below illustrates a generalized approach to studying how a compound might interact with a cellular signaling cascade.

Generalized Signaling Pathway Investigation

cluster_cellular_model Cellular System cluster_analysis Analysis Compound This compound (Test Compound) Receptor Cell Surface Receptor Compound->Receptor Interaction? Analysis LC-IM-MS Analysis (Identify Compound & Metabolites) Compound->Analysis Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response

Caption: Investigating small molecule effects on a signaling pathway.

References

IUPAC name and synonyms for 2-Cyclobutyl-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic acid

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis and medicinal chemistry.[1] Aimed at researchers, scientists, and drug development professionals, this document details its chemical identity, physicochemical properties, and its role in the synthesis of biologically active compounds.

Chemical Identity and Synonyms

The compound with the formal IUPAC name This compound is also known by several synonyms.[1] This variety in nomenclature is common for chemical compounds used across different commercial and academic research environments.

Table 1: Nomenclature for this compound

Identifier TypeValue
IUPAC Name This compound
Systematic Name Cyclobutyl-oxo-acetic acid
CAS Number 13884-85-0
Molecular Formula C6H8O3
Synonyms CYCLOBUTYL-OXO-ACETIC ACID, CYCLOBUTYL(OXO)ACETIC ACID, SCHEMBL873874, DTXSID10611227, ANW-45859, ZINC77028604, AKOS006288321, DA-26343

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in experimental settings. The following table summarizes key quantitative data for this compound.[1]

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 128.13 g/mol
Exact Mass 128.047344113
Boiling Point 213.862°C at 760 mmHg
Flash Point 97.426°C
Density 1.323 g/cm³
pKa 2.66 ± 0.54 (Predicted)
Storage Temperature Room Temperature, Sealed in Dry Conditions

Role in Organic Synthesis and Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and other biologically active agents.[1] Its chemical structure, featuring a cyclobutane ring and a keto-acid moiety, offers multiple reaction sites for chemical modification.

The primary application of this compound is as a precursor in the development of novel drugs.[1] Its utility in medicinal chemistry is significant for exploring structure-activity relationships (SAR), a critical aspect of drug discovery and optimization.[1]

Below is a logical workflow illustrating the role of this compound in a typical drug discovery process.

G A This compound (Starting Material) B Chemical Synthesis (e.g., Heterocycle Formation) A->B C Library of Novel Bioactive Compounds B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Drug Candidate E->F

Role of this compound in Drug Discovery.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, general synthetic routes for similar cyclobutane derivatives often involve multi-step processes. For instance, the synthesis of related cyclobutanecarboxylic acids can be achieved through cycloaddition reactions followed by functional group manipulations.

A general conceptual workflow for the synthesis of a substituted cyclobutane derivative is presented below. This illustrates a possible synthetic logic that could be adapted for this compound.

G cluster_0 Conceptual Synthetic Workflow A Commercially Available Starting Materials B [2+2] Cycloaddition A->B C Cyclobutane Intermediate B->C D Functional Group Interconversion C->D E Oxidation/Hydrolysis D->E F This compound (Final Product) E->F

Conceptual Synthesis of this compound.

Due to the proprietary nature of many synthetic routes for specialized chemical building blocks, researchers are encouraged to consult chemical synthesis databases and the patent literature for more detailed procedures.

References

Technical Guide: Safety and Hazard Information for 2-Cyclobutyl-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the currently available safety and hazard information for 2-Cyclobutyl-2-oxoacetic acid (CAS No. 13884-85-0). It is important to note that detailed toxicological data for this specific compound is limited in publicly accessible literature and safety data sheets. Much of the hazard information is based on the chemical properties of the alpha-keto acid class and should be interpreted with caution. All laboratory work with this compound should be conducted by trained professionals with appropriate personal protective equipment and engineering controls.

Chemical Identification and Physical Properties

This compound is an organic compound containing a cyclobutane ring, a ketone group, and a carboxylic acid functional group.[1] Its structure suggests it is a reactive molecule with potential use as a building block in organic and medicinal chemistry.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 13884-85-0[1][2][3]
Molecular Formula C₆H₈O₃[1][2]
Molecular Weight 128.13 g/mol [2]
Boiling Point 213.862°C at 760 mmHg[1]
Flash Point 97.426°C[1]
Density 1.323 g/cm³[1]
pKa (Predicted) 2.66 ± 0.54[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Hazard Identification and GHS Classification

As of the date of this document, a harmonized GHS classification for this compound is not available from regulatory bodies. Supplier safety data sheets often lack specific hazard statements.[1] However, based on the known hazards of other alpha-keto acids, such as alpha-ketoglutaric acid which is classified as causing serious eye damage, a potential GHS classification can be inferred.[4][5][6] The acidic nature of the carboxylic acid group and the reactivity of the alpha-keto moiety suggest potential for irritation or corrosive effects.

Table 2: Potential GHS Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 or 2H318: Causes serious eye damage or H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Note: This classification is predictive and not based on experimental data for this compound. It should be used for preliminary hazard assessment only.

Handling and Storage

Precautions for Safe Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Conditions for Safe Storage:

  • Keep container tightly closed.[1]

  • Store in a cool, dry place away from incompatible materials.[1]

  • Incompatible materials may include strong oxidizing agents, strong bases, and reducing agents.

First-Aid Measures

In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.

Table 3: First-Aid Measures for this compound

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before administration of the test substance.

  • Dose Administration: The substance is administered orally in a single dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Stepwise Procedure:

    • A group of three animals is dosed at the selected starting level.

    • The outcome (mortality or survival) determines the next step.

    • If mortality is observed, the test is repeated with a lower dose.

    • If no mortality is observed, the test is repeated with a higher dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint: The result is the classification of the substance into a GHS category based on the dose at which mortality is observed.

GHS_Hazard_Assessment_Workflow cluster_Toxicity Toxicological Hazard Assessment cluster_InVitro In Vitro / In Chemico Testing cluster_InVivo In Vivo Testing (OECD Guidelines) Start Start: New Chemical Data_Review Review Existing Data (QSAR, Analogues, Literature) Start->Data_Review Skin_Corrosion Skin Corrosion Potential (e.g., OECD 431, 435) Data_Review->Skin_Corrosion Eye_Damage Serious Eye Damage Potential (e.g., OECD 437, 438) Skin_Corrosion->Eye_Damage In_Vivo_Decision In Vivo Testing Required? Eye_Damage->In_Vivo_Decision Skin_Irritation Acute Dermal Irritation/Corrosion (OECD 404) In_Vivo_Decision->Skin_Irritation Yes GHS_Classification GHS Classification & Safety Data Sheet In_Vivo_Decision->GHS_Classification No Acute_Oral Acute Oral Toxicity (e.g., OECD 423) Acute_Oral->GHS_Classification Eye_Irritation Acute Eye Irritation/Corrosion (OECD 405) Skin_Irritation->Eye_Irritation Eye_Irritation->Acute_Oral End End: Hazard Profile Established GHS_Classification->End

Caption: General workflow for chemical hazard assessment.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation: The fur on the animal's back is clipped 24 hours before the test.

  • Application: A small amount (0.5 mL of liquid or 0.5 g of solid, moistened) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observations: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored.

  • Endpoint: The substance is classified as corrosive or irritant based on the severity and reversibility of the observed skin reactions.

Dermal_Irritation_Workflow cluster_OECD404 OECD 404: Dermal Irritation/Corrosion Workflow Start Start: Test Substance Animal_Prep Prepare Albino Rabbit (Clip Fur) Start->Animal_Prep Application Apply Substance to Skin (6 cm²) Cover with Semi-Occlusive Patch Animal_Prep->Application Exposure 4-Hour Exposure Period Application->Exposure Removal Remove Patch and Clean Area Exposure->Removal Observation Observe and Score Erythema/Edema (1, 24, 48, 72 hours) Removal->Observation Evaluation Evaluate Reversibility of Effects (up to 14 days) Observation->Evaluation Classification Classify as Corrosive, Irritant, or Not Classified Evaluation->Classification

Caption: Experimental workflow for dermal irritation testing.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye upon a single exposure.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

  • Application: A single dose (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observations: The eyes are examined for lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after application. The reactions are scored.

  • Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions. A substance identified as a skin corrosive is generally considered to be a severe eye irritant without further testing.

Eye_Irritation_Workflow cluster_OECD405 OECD 405: Eye Irritation/Corrosion Workflow Start Start: Test Substance Check_Skin_Corrosion Is Substance a Skin Corrosive? Start->Check_Skin_Corrosion Classify_Severe Classify as Severe Eye Irritant (No In Vivo Test) Check_Skin_Corrosion->Classify_Severe Yes Animal_Selection Select Healthy Albino Rabbit Check_Skin_Corrosion->Animal_Selection No Application Instill Substance into Conjunctival Sac of One Eye Animal_Selection->Application Observation Observe and Score Lesions (Cornea, Iris, Conjunctiva) at 1, 24, 48, 72 hours Application->Observation Evaluation Evaluate Reversibility (up to 21 days) Observation->Evaluation Classification Classify as Corrosive, Irritant, or Not Classified Evaluation->Classification

Caption: Experimental workflow for eye irritation testing.

Conclusion

References

Methodological & Application

Synthetic Routes for 2-Cyclobutyl-2-oxoacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-cyclobutyl-2-oxoacetic acid, a valuable building block in medicinal chemistry and organic synthesis.[1] Two primary synthetic routes are presented: a Grignard reaction-based approach and an oxidation-based method. Each route is detailed with experimental protocols, and relevant data is summarized for clarity and comparison.

Summary of Synthetic Routes

ParameterRoute 1: Grignard ReactionRoute 2: Oxidation of Cyclobutyl Methyl Ketone
Starting Materials Cyclobutyl bromide, Magnesium, Diethyl oxalateCyclobutyl methyl ketone, Potassium permanganate
Key Intermediates Cyclobutylmagnesium bromide, Ethyl 2-cyclobutyl-2-oxoacetateNot applicable
Reaction Type Nucleophilic acyl substitutionOxidation
Typical Yields Moderate to goodVariable, dependent on conditions
Advantages Direct formation of the carbon skeletonReadily available starting material
Disadvantages Moisture-sensitive reactionPotential for over-oxidation and side products

Physicochemical Data

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Cyclobutyl bromide4654-38-6C4H7Br135.00100-1021.364
Cyclobutyl methyl ketone3019-25-8C6H10O98.14137-1390.902[2]
Diethyl oxalate95-92-1C6H10O4146.141851.079
Ethyl 2-cyclobutyl-2-oxoacetate861160-59-0C8H12O3156.18Not readily availableNot readily available
This compound 13884-85-0 C6H8O3 128.13 213.9 1.323 [1]

Route 1: Synthesis via Grignard Reaction

This route constructs the target molecule by forming a new carbon-carbon bond between a cyclobutyl nucleophile and an oxalate electrophile. The resulting α-keto ester is then hydrolyzed to yield the final product.

Workflow Diagram

Grignard_Workflow A Preparation of Cyclobutylmagnesium Bromide B Reaction with Diethyl Oxalate A->B Add to oxalate solution C Acidic Work-up and Hydrolysis B->C Quench with acid D Extraction and Purification C->D Isolate product E This compound D->E

Caption: General workflow for the Grignard synthesis route.

Synthetic Pathway

Grignard_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 Cyclobutyl bromide i1 Ethyl 2-cyclobutyl-2-oxoacetate r1->i1 1. Anhydrous Ether r2 Mg r2->i1 1. Anhydrous Ether r3 Diethyl oxalate r3->i1 p1 This compound i1->p1 2. H3O+ (hydrolysis)

Caption: Grignard reaction pathway for this compound.

Experimental Protocol

Materials:

  • Cyclobutyl bromide

  • Magnesium turnings

  • Iodine crystal (optional, as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Diethyl oxalate

  • Hydrochloric acid (e.g., 3 M)

  • Saturated aqueous sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Cyclobutylmagnesium Bromide:

    • All glassware must be oven-dried and assembled hot under a nitrogen or argon atmosphere.

    • Place magnesium turnings (1.2 eq.) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small volume of anhydrous ether or THF to just cover the magnesium.

    • A solution of cyclobutyl bromide (1.0 eq.) in anhydrous ether or THF is prepared and added to the dropping funnel.

    • Add a small portion of the cyclobutyl bromide solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle reflux), a small crystal of iodine can be added, or the flask can be gently warmed.

    • Once the reaction has started, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[3][4][5]

  • Reaction with Diethyl Oxalate:

    • In a separate flask, prepare a solution of diethyl oxalate (1.1 eq.) in anhydrous ether or THF and cool it to 0 °C in an ice bath.

    • Slowly add the freshly prepared cyclobutylmagnesium bromide solution to the cooled diethyl oxalate solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by adding 3 M hydrochloric acid. Stir until all solids have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-cyclobutyl-2-oxoacetate.

  • Saponification to the Carboxylic Acid:

    • Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq.).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

    • Extract the acidic aqueous layer with three portions of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Route 2: Synthesis via Oxidation of Cyclobutyl Methyl Ketone

This method utilizes a strong oxidizing agent to convert the methyl group of cyclobutyl methyl ketone into a carboxylic acid. The reaction conditions need to be carefully controlled to avoid cleavage of the cyclobutane ring.

Workflow Diagram

Oxidation_Workflow A Dissolution of Ketone and Oxidant B Oxidation Reaction A->B Controlled heating C Quenching and Acidification B->C Reduce oxidant D Extraction and Purification C->D Isolate product E This compound D->E Oxidation_Pathway cluster_reactants Reactants cluster_product Product r1 Cyclobutyl methyl ketone p1 This compound r1->p1 1. NaOH (aq), Heat 2. H3O+ r2 KMnO4 r2->p1 1. NaOH (aq), Heat 2. H3O+

References

Application Notes and Protocols for the Multi-step Synthesis of 2-Cyclobutyl-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two distinct multi-step synthetic routes to 2-Cyclobutyl-2-oxoacetic acid, a valuable building block in medicinal chemistry and organic synthesis.[1] The protocols are designed to be reproducible and scalable for research and development purposes.

Route 1: Grignard Reagent Addition to Diethyl Oxalate

This synthetic pathway utilizes the nucleophilic addition of a Grignard reagent to diethyl oxalate, a classic and effective method for the formation of α-keto esters.[2] The resulting ester is then hydrolyzed to yield the target α-keto acid.

Signaling Pathway and Logic

G A Cyclobutyl Bromide C Cyclobutylmagnesium Bromide (Grignard Reagent) A->C Forms B Magnesium (in dry ether) B->C E Ethyl 2-Cyclobutyl-2-oxoacetate C->E Reacts with D Diethyl Oxalate D->E G This compound E->G Undergoes F Acid/Base Hydrolysis F->G

Caption: Grignard-based synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Cyclobutylmagnesium Bromide

  • Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to exclude moisture.[2] Anhydrous diethyl ether is essential for the success of the reaction.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents).

  • Initiation: Add a small crystal of iodine to the magnesium turnings. Add a small portion of a solution of cyclobutyl bromide (1.0 molar equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

  • Grignard Formation: Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.[3]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of cyclobutylmagnesium bromide is used directly in the next step.

Step 2: Synthesis of Ethyl 2-Cyclobutyl-2-oxoacetate

  • Reaction Setup: In a separate three-necked flask, prepare a solution of diethyl oxalate (1.1 to 2 molar equivalents) in anhydrous diethyl ether.[4] Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the freshly prepared cyclobutylmagnesium bromide solution (1.0 molar equivalent) to the cooled diethyl oxalate solution with vigorous stirring.[2] Maintain the temperature below -60 °C during the addition to minimize the formation of tertiary alcohol byproducts.[2][4]

  • Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[2]

  • Work-up: Allow the mixture to warm to room temperature. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ethyl 2-cyclobutyl-2-oxoacetate by vacuum distillation or column chromatography.

Step 3: Hydrolysis of Ethyl 2-Cyclobutyl-2-oxoacetate

  • Reaction: The hydrolysis of the ethyl ester can be achieved under either acidic or basic conditions.[5][6] For basic hydrolysis, dissolve the purified ethyl 2-cyclobutyl-2-oxoacetate in a mixture of ethanol and an aqueous solution of potassium carbonate (K2CO3).[7]

  • Heating: Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with cold dilute hydrochloric acid to precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.

Quantitative Data
StepReactantMolar Equiv.ProductTheoretical YieldReported Yield RangePurity
1. Grignard FormationCyclobutyl Bromide1.0Cyclobutylmagnesium Bromide-High (in solution)-
2. α-Keto Ester SynthesisCyclobutylmagnesium Bromide1.0Ethyl 2-Cyclobutyl-2-oxoacetateVaries51-98%>95%
3. HydrolysisEthyl 2-Cyclobutyl-2-oxoacetate1.0This compoundVaries80-98%>98%

Route 2: Oxidation of Cyclobutyl Methyl Ketone

This route involves the oxidation of the methyl group of a readily available ketone to a carboxylic acid. The haloform reaction is a particularly suitable method for this transformation.

Experimental Workflow

G A Cyclobutyl Methyl Ketone C Trihalomethyl Ketone Intermediate A->C Halogenation B Excess Halogen (e.g., I2) + Strong Base (e.g., NaOH) B->C E Cyclobutanecarboxylate & Haloform C->E Cleavage D Hydroxide Attack D->E G This compound E->G Protonation F Acidic Work-up F->G

Caption: Haloform reaction for the synthesis of this compound.

Experimental Protocols

Step 1: Haloform Reaction of Cyclobutyl Methyl Ketone

  • Reaction Setup: In a round-bottom flask, dissolve cyclobutyl methyl ketone (1.0 molar equivalent) in a suitable solvent like dioxane or tetrahydrofuran.

  • Reagent Addition: While stirring, add a solution of sodium hydroxide (or potassium hydroxide) in water. Then, slowly add a solution of iodine (or bromine or chlorine) in the same solvent. An excess of both the base and the halogen is required.[8][9]

  • Reaction: The reaction is typically exothermic. Maintain the temperature with a water bath if necessary. Stir the mixture until the reaction is complete. The formation of a precipitate (iodoform, if iodine is used) indicates a positive reaction.[10]

  • Work-up: After the reaction is complete, remove the excess halogen by adding a reducing agent like sodium thiosulfate solution.

  • Isolation of Carboxylate: Separate the aqueous layer containing the sodium cyclobutanecarboxylate. Wash the organic layer with water and combine the aqueous layers.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

  • Purification: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Quantitative Data
StepReactantMolar Equiv.ProductTheoretical YieldReported Yield RangePurity
1. Haloform ReactionCyclobutyl Methyl Ketone1.0This compoundVariesModerate to High>95%

Alternative Oxidation Method: Selenium Dioxide Oxidation

Another potential method for the oxidation of cyclobutyl methyl ketone is the use of selenium dioxide (SeO2), which is known to oxidize α-methylene groups of ketones to 1,2-dicarbonyl compounds.[11][12]

Logical Relationship

G A Cyclobutyl Methyl Ketone C Enol Tautomer A->C Tautomerizes B Selenium Dioxide (SeO2) E 1,2-Dicarbonyl Intermediate B->E C->E Reacts with D [2,3]-Sigmatropic Rearrangement D->E G This compound E->G Undergoes F Hydrolysis F->G

Caption: Selenium dioxide oxidation of cyclobutyl methyl ketone.

Note: While SeO2 oxidation is a viable strategy, the haloform reaction is often more direct for converting a methyl ketone to the corresponding carboxylic acid with one less carbon atom. The reaction conditions for SeO2 oxidation would need to be carefully optimized to favor the formation of the desired α-keto acid over other potential byproducts.[13][14]

References

Application of 2-Cyclobutyl-2-oxoacetic Acid in Medicinal Chemistry: A Focus on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyclobutyl-2-oxoacetic acid is a versatile chemical building block with growing importance in medicinal chemistry.[1] Its structure, featuring a cyclobutane ring fused to an α-keto acid moiety, offers a unique three-dimensional scaffold that can be exploited for the design of novel therapeutic agents. The cyclobutane motif is increasingly utilized in drug discovery to enhance metabolic stability, improve potency and selectivity, and provide conformational rigidity to drug candidates.[2] These properties make cyclobutane-containing compounds attractive for targeting a range of biological entities, including enzymes such as kinases, which are pivotal in cellular signaling pathways and are frequently dysregulated in diseases like cancer.[3]

While this compound serves as a precursor for various heterocyclic and biologically active compounds, this application note will focus on its hypothetical application in the development of a novel kinase inhibitor, "Cycletinib," for oncological indications.[1]

Application Note: Cycletinib, a Novel Kinase Inhibitor Derived from this compound

Design Rationale for Cycletinib

Protein kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrates. Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The design of Cycletinib leverages the structural features of this compound to create a potent and selective kinase inhibitor. The cyclobutane group is intended to occupy a hydrophobic pocket in the kinase active site, thereby enhancing binding affinity and selectivity. The α-keto acid functionality provides a key interaction point with the enzyme's active site residues and serves as a handle for further chemical modification to optimize the compound's pharmacokinetic and pharmacodynamic properties.

Hypothetical Quantitative Data for Cycletinib and Analogs

The following table summarizes the hypothetical in vitro inhibitory activity of Cycletinib and its analogs against a panel of cancer-related kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDStructureTarget KinaseIC50 (nM)
Cycletinib 2-(cyclobutylcarbonyl)thiazole-4-carboxylic acidKinase A15
Kinase B250
Kinase C>1000
Analog-1 2-(cyclobutylcarbonyl)oxazole-4-carboxylic acidKinase A50
Kinase B450
Kinase C>1000
Analog-2 2-(cyclopentylcarbonyl)thiazole-4-carboxylic acidKinase A80
Kinase B800
Kinase C>1000

Experimental Protocols

1. Synthesis of Cycletinib (Hypothetical Protocol)

This protocol describes a potential synthetic route to Cycletinib from this compound.

  • Step 1: Synthesis of 2-bromo-1-cyclobutylethan-1-one. this compound (1.0 eq) is refluxed with thionyl chloride (1.2 eq) in anhydrous dichloromethane for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous diethyl ether and treated with an ethereal solution of diazomethane at 0°C. The reaction mixture is stirred for 1 hour, and then hydrogen bromide gas is bubbled through the solution until the yellow color disappears. The solvent is evaporated to yield the crude α-bromoketone.

  • Step 2: Synthesis of Cycletinib. The crude 2-bromo-1-cyclobutylethan-1-one (1.0 eq) is dissolved in ethanol, and thioformamide (1.1 eq) is added. The mixture is heated to reflux for 4 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford Cycletinib.

2. In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a general method for assessing the inhibitory activity of Cycletinib against a target kinase.

  • Materials: Recombinant human Kinase A, ATP, substrate peptide, Cycletinib, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of Cycletinib in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase A (Inactive) Kinase A (Inactive) Receptor Tyrosine Kinase->Kinase A (Inactive) Activates Kinase A (Active) Kinase A (Active) Downstream Signaling Downstream Signaling Kinase A (Active)->Downstream Signaling Phosphorylates Kinase A (Inactive)->Kinase A (Active) Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Cycletinib Cycletinib Cycletinib->Kinase A (Active) Inhibits

Caption: Hypothetical signaling pathway showing the inhibition of Kinase A by Cycletinib.

G start Start: this compound synthesis Synthesis of Cycletinib and Analogs start->synthesis purification Purification and Characterization synthesis->purification in_vitro_assay In Vitro Kinase Inhibition Assay purification->in_vitro_assay data_analysis IC50 Determination in_vitro_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental workflow for the development of Cycletinib.

References

2-Cyclobutyl-2-oxoacetic Acid: A Versatile Scaffold for Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyclobutyl-2-oxoacetic acid is a valuable building block for medicinal chemists and researchers in drug discovery. Its unique structural features, combining a strained cyclobutane ring with a reactive α-keto acid moiety, offer a three-dimensional framework that can be exploited to enhance the pharmacological properties of small molecules. The cyclobutane motif is increasingly utilized in drug design to improve metabolic stability, binding affinity, and selectivity by providing a rigid conformational constraint. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of bioactive molecules, particularly focusing on its conversion to 2-cyclobutyl-2-oxoacetamide derivatives as potential enzyme inhibitors.

Application in the Synthesis of 2-Cyclobutyl-2-oxoacetamide Derivatives

The α-keto acid functionality of this compound serves as a versatile handle for chemical modification, most notably through amide bond formation. The resulting 2-cyclobutyl-2-oxoacetamides are a class of compounds with significant potential in drug discovery, particularly as inhibitors of enzymes such as proteases and kinases. The α-ketoamide warhead can interact with active site residues, while the cyclobutyl group can occupy hydrophobic pockets and influence the overall conformation of the molecule.

General Synthetic Workflow

The synthesis of 2-cyclobutyl-2-oxoacetamide derivatives typically follows a straightforward workflow, beginning with the activation of the carboxylic acid, followed by coupling with a desired amine.

G cluster_0 Synthesis Workflow start This compound activation Carboxylic Acid Activation (e.g., with oxalyl chloride or a coupling agent) start->activation activated_intermediate 2-Cyclobutyl-2-oxoacetyl Chloride (or other activated species) activation->activated_intermediate coupling Amide Coupling Reaction activated_intermediate->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product 2-Cyclobutyl-2-oxoacetamide Derivative coupling->product purification Purification (e.g., Chromatography) product->purification final_product Pure Bioactive Molecule Candidate purification->final_product

Caption: General workflow for the synthesis of 2-cyclobutyl-2-oxoacetamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-cyclobutyl-2-oxoacetamides

This protocol describes a general method for the synthesis of N-aryl-2-cyclobutyl-2-oxoacetamides, a class of compounds with potential as enzyme inhibitors.

Materials:

  • This compound

  • Oxalyl chloride or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Substituted anilines

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Activation of this compound:

    • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-cyclobutyl-2-oxoacetyl chloride.

  • Amide Coupling:

    • Dissolve the crude 2-cyclobutyl-2-oxoacetyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired substituted aniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-aryl-2-cyclobutyl-2-oxoacetamide.

Protocol 2: Screening for Enzyme Inhibitory Activity (General)

This protocol outlines a general approach for screening the synthesized 2-cyclobutyl-2-oxoacetamide derivatives for their inhibitory activity against a target enzyme (e.g., a protease or kinase).

Materials:

  • Synthesized 2-cyclobutyl-2-oxoacetamide derivatives

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • 96-well microplates

  • Plate reader (e.g., for absorbance or fluorescence)

  • Positive control inhibitor

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the enzyme and substrate in the appropriate assay buffer.

  • Assay Performance:

    • Add a small volume of the test compound solution to the wells of a 96-well plate over a range of concentrations.

    • Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the percent inhibition relative to a control reaction without any inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Data Presentation

The inhibitory activities of a hypothetical series of N-aryl-2-cyclobutyl-2-oxoacetamides against a target enzyme are presented in the table below.

Compound IDAryl SubstituentIC50 (µM)
CB-OA-01 Phenyl15.2
CB-OA-02 4-Chlorophenyl5.8
CB-OA-03 4-Methoxyphenyl12.1
CB-OA-04 4-Nitrophenyl2.5
CB-OA-05 3,4-Dichlorophenyl1.1
Positive Control Known Inhibitor0.5

Signaling Pathway and Mechanism of Action

While the specific signaling pathway will depend on the biological target of the synthesized molecules, 2-oxoacetamide derivatives have been explored as inhibitors of various enzymes, including those involved in cancer and inflammation. For instance, if the target is a protein kinase, the inhibitor would likely interfere with phosphorylation cascades that regulate cell proliferation, survival, and differentiation.

G cluster_0 Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Activates Inhibitor 2-Cyclobutyl-2-oxoacetamide Derivative Inhibitor->Kinase_A Inhibits

Caption: Potential mechanism of action for a 2-cyclobutyl-2-oxoacetamide derivative as a kinase inhibitor.

This compound is a promising and versatile starting material for the synthesis of novel bioactive compounds. The straightforward conversion to 2-cyclobutyl-2-oxoacetamide derivatives provides access to a chemical space rich with potential enzyme inhibitors. The protocols and data presented here serve as a guide for researchers to explore the potential of this building block in their own drug discovery efforts. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective therapeutic agents.

Application Notes and Protocols for the Analysis of 2-Oxo Acids in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-oxo acids (also known as α-keto acids) in various biological samples using High-Performance Liquid Chromatography (HPLC). These methods are crucial for understanding metabolic pathways, diagnosing diseases, and in drug development.

Introduction

2-Oxo acids are key intermediates in the metabolism of carbohydrates, amino acids, and lipids.[1] Their quantification in biological fluids and tissues can provide valuable insights into cellular energy supply and metabolic disorders.[1] Analytical methods for their determination are primarily based on HPLC, often coupled with derivatization to enhance detection by UV, fluorescence, or mass spectrometry (MS) detectors.[1][2]

I. Derivatization Methods for 2-Oxo Acid Analysis

Due to their chemical nature, 2-oxo acids often require derivatization to form stable, detectable products.[3] This process chemically modifies the analyte to improve its chromatographic properties and detector response.[4]

A. Pre-Column Derivatization with Diaminobenzene Compounds

Derivatization reagents like o-phenylenediamine (OPD), 4-nitro-1,2-phenylenediamine (NPD), and 1,2-diamino-4,5-methylenebenzene (DMB) react with 2-oxo acids to form highly fluorescent or UV-absorbent quinoxalinone derivatives.[1][3][5]

  • 4-Nitro-1,2-phenylenediamine (NPD): This reagent reacts with α-oxoaldehydes and α-oxoacids to form nitroquinoxaline and nitroquinoxalanol derivatives that can be detected by UV at 255 nm.[1]

  • 1,2-diamino-4,5-methylenebenzene (DMB): DMB is used to produce fluorescent derivatives of 2-oxo acids, which can then be separated by HPLC.[5]

B. Derivatization for Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific analysis, LC-MS/MS methods are employed. Derivatization is often necessary to improve ionization efficiency and chromatographic retention.

  • O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO): This reagent converts keto acids into their corresponding PFBO derivatives, which can be analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode. This method is comprehensive and reliable for the analysis of both α- and β-keto acids.[6]

  • N-methyl imidazole: This reagent, in the presence of trifluoroacetic anhydride, is used for the derivatization of α-ketoglutaric acid (α-KG) for LC-MS/MS analysis.[7][8]

II. Experimental Protocols

Protocol 1: Analysis of 2-Oxo Acids in Human Serum using NPD Derivatization and HPLC-UV

This protocol is adapted from the method described by Mahar et al. for the simultaneous determination of α-oxoaldehydes and α-oxoacids.[1]

1. Sample Preparation (Human Serum) a. Collect 5 mL of blood and allow it to clot. b. Centrifuge to separate the serum. c. To 2.5 mL of serum, add 5 mL of methanol for protein precipitation. d. Mix well and centrifuge at 3000 g for 20 minutes. e. Collect the supernatant for derivatization.

2. Derivatization Procedure a. Take a suitable volume of the supernatant. b. Adjust the pH to 3.[1] c. Add 1.5 mL of 1% (w/v) NPD in methanol.[1] d. Heat the mixture at 80°C for 30 minutes.[1] e. Cool the solution and adjust the final volume.

3. HPLC Conditions

  • Column: Zorbax C-18
  • Mobile Phase: Isocratic elution with methanol:water:acetonitrile (46:52:2 v/v/v)[1]
  • Flow Rate: 0.9 mL/min[1]
  • Detection: UV at 255 nm[1]
  • Injection Volume: 20 µL

Protocol 2: Analysis of 2-Oxo Acids in Urine using DMB Derivatization and HPLC-Fluorescence

This protocol is based on the method developed for profiling 2-oxo acids in rat urine.[5]

1. Sample Preparation (Urine) a. Collect urine samples. b. Centrifuge to remove any particulate matter. c. Dilute the urine sample as needed with deionized water.

2. Derivatization Procedure a. To 0.1 mL of the urine sample (or standard solution), add 0.1 mL of DMB solution. b. The reaction proceeds to form fluorescent derivatives.

3. HPLC Conditions

  • Column: TSKgel ODS-80Ts
  • Mobile Phase:
  • For Pyruvic Acid, Oxaloacetic Acid, and 2-Oxoadipic Acid: 20 mmol/L KH₂PO₄-K₂HPO₄ buffer (pH 7.0):methanol (7:3, v/v) at a flow rate of 0.8 mL/min.[5]
  • For 2-Oxoisovaleric Acid, 2-Oxo-3-methylvaleric Acid, and 2-Oxo-4-methylvaleric Acid: 30 mmol/L KH₂PO₄ (pH adjusted to 3.0 with H₃PO₄):methanol (7:3, v/v) at a flow rate of 1.0 mL/min.[5]
  • Detection: Fluorescence detector.

Protocol 3: Analysis of 2-Oxo Acids in Plasma by LC-MS/MS with PFBO Derivatization

This protocol is based on a comprehensive and reliable method for keto acid analysis.[6]

1. Sample Preparation (Plasma) a. Perform protein precipitation on the plasma sample (e.g., with an organic solvent). b. Centrifuge and collect the supernatant.

2. Derivatization Procedure a. The supernatant is reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) under mild conditions to form the O-PFB oxime derivatives.[6]

3. LC-MS/MS Conditions

  • LC System: Coupled to a tandem mass spectrometer.
  • Separation: Achieved on a suitable reversed-phase column.
  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]

III. Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from various HPLC methods for 2-oxo acid analysis.

Table 1: HPLC-UV Method with NPD Derivatization for 2-Oxo Acids in Serum [1]

AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)
Glyoxal (Go)0.2 - 1000.045
Methylglyoxal (MGo)0.2 - 1000.09
3-Methyl-2-oxovaleric acid (K3MVA)0.2 - 1002.5
2-Oxoglutaric acid (KG)0.2 - 1000.2
4-Methyl-2-oxovaleric acid (K4MVA)0.2 - 1000.9
Phenylpyruvic acid (PPY)0.2 - 1000.8

Table 2: HPLC-Fluorescence Method with DMB Derivatization for 2-Oxo Acids in Urine [5]

AnalyteConcentration Range (pmol/5µL injection)Between-Run Precision (CV%)Accuracy (RE%)
2-Oxoisovaleric acid (2-OIVA)0.500 - 1.5002.00-4.7 to -3.8
2-Oxo-3-methylvaleric acid (2-O-3-MVA)0.500 - 1.5002.60-2.4 to -4.9
2-Oxo-4-methylvaleric acid (2-O-4-MVA)0.500 - 1.5001.78-2.0 to 2.2

Table 3: LC-MS/MS Method with PFBO Derivatization for Keto Acids in Rat Plasma [6]

AnalyteLinearity Range (µM)Limit of Detection (LOD) (µM)Recovery (%)Reproducibility (CV%)
10 Keto Acids (unspecified)up to 3000.01 - 0.2596 - 1091.1 - 4.7

IV. Visualizations: Workflows and Pathways

experimental_workflow_serum cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis serum Human Serum precipitation Protein Precipitation (Methanol) serum->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant1 Supernatant Collection centrifugation1->supernatant1 ph_adjustment pH Adjustment (pH 3) supernatant1->ph_adjustment add_npd Add NPD Reagent ph_adjustment->add_npd heating Heating (80°C) add_npd->heating hplc HPLC-UV System heating->hplc data Data Acquisition & Analysis hplc->data

Figure 1. Experimental workflow for the analysis of 2-oxo acids in human serum.

experimental_workflow_tissue cluster_extraction Lipid Extraction (Folch Method) cluster_derivatization_ms Derivatization for LC-MS/MS cluster_analysis_ms LC-MS/MS Analysis tissue Tissue Sample homogenization Homogenization (Chloroform:Methanol) tissue->homogenization phase_separation Phase Separation homogenization->phase_separation lipid_extract Lipid Extract Collection phase_separation->lipid_extract drying Drying under Nitrogen lipid_extract->drying add_reagent Add Derivatization Reagent (e.g., PFBO or OPD) drying->add_reagent reaction Reaction at Elevated Temp. add_reagent->reaction lcms LC-MS/MS System reaction->lcms data_analysis Data Analysis lcms->data_analysis

Figure 2. General workflow for 2-oxo acid analysis in tissue samples.

Conclusion

The presented HPLC methods, with appropriate derivatization and detection techniques, offer sensitive and reliable quantification of 2-oxo acids in various biological matrices. The choice of method will depend on the specific 2-oxo acids of interest, the required sensitivity, and the available instrumentation. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of metabolic analysis and drug development.

References

Gas Chromatography Techniques for Separating Cyclobutane Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of cyclobutane-containing compounds using gas chromatography (GC). Cyclobutane rings are important structural motifs in many natural products, pharmaceuticals, and industrial chemicals. Due to the inherent ring strain and the potential for various stereoisomers, their separation and analysis can be challenging. These notes offer guidance on method development, sample preparation, and specific applications for the analysis of this unique class of molecules.

Introduction to Gas Chromatography of Cyclobutane Compounds

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For cyclobutane derivatives, GC is particularly useful for separating isomers and quantifying analytes in complex matrices. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase in a heated column.[1]

Key factors influencing the separation of cyclobutane compounds include:

  • Volatility: The boiling point of the cyclobutane derivative is a primary factor. Lower boiling point compounds generally elute earlier.

  • Polarity: The polarity of the analyte and the stationary phase plays a crucial role. "Like dissolves like" is a guiding principle; polar compounds are best separated on polar stationary phases, and non-polar compounds on non-polar phases.

  • Stereochemistry: The rigid, strained four-membered ring of cyclobutane can lead to unique interactions with the stationary phase, making the separation of stereoisomers (enantiomers and diastereomers) a significant challenge.

General Method Development Strategies

Developing a robust GC method for cyclobutane compounds involves the careful selection and optimization of several parameters.

Column Selection

The choice of the GC column is the most critical parameter for achieving successful separation.

  • Non-Polar Columns: For non-polar cyclobutane compounds, such as simple alkylcyclobutanes, a non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) is a good starting point. These columns separate compounds primarily based on their boiling points.

  • Intermediate and Polar Columns: For cyclobutane derivatives with polar functional groups (e.g., ketones, alcohols, carboxylic acids), a more polar stationary phase is required. Columns containing cyanopropylphenyl, polyethylene glycol (wax-type), or trifluoropropyl groups can provide better selectivity for these compounds.

  • Chiral Columns: For the separation of enantiomers, a chiral stationary phase is necessary. Cyclodextrin-based columns (e.g., β-DEX, γ-DEX) are widely used for this purpose. The derivatization of the cyclodextrin can significantly impact the enantioselectivity.[2][3]

Temperature Programming

A temperature program is often essential for separating a mixture of cyclobutane compounds with a range of boiling points.

  • Initial Temperature and Hold Time: The initial oven temperature should be low enough to provide good resolution of the most volatile components. An initial hold time can further improve the separation of early-eluting peaks.

  • Ramp Rate: A slower temperature ramp rate generally improves resolution but increases the analysis time. An optimal ramp rate provides a balance between resolution and speed.

  • Final Temperature and Hold Time: The final temperature should be high enough to elute all compounds of interest in a reasonable time. A final hold ensures that all components have eluted from the column.

Carrier Gas and Flow Rate

Helium is the most common carrier gas for GC-MS, while hydrogen or nitrogen can also be used for GC-FID. The flow rate of the carrier gas affects both the efficiency of the separation and the analysis time. The optimal flow rate depends on the column dimensions and the carrier gas being used.

Sample Preparation Techniques

Proper sample preparation is crucial for obtaining accurate and reproducible GC results.

  • Direct Injection: For liquid samples that are clean and sufficiently concentrated, direct injection may be possible.

  • Solvent Extraction: This is a common method for extracting cyclobutane compounds from solid or liquid matrices. The choice of solvent depends on the polarity of the target analytes.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration. Different sorbents can be used to selectively retain the analytes of interest while removing interfering matrix components.

  • Derivatization: For cyclobutane compounds with polar functional groups that may exhibit poor peak shape or thermal instability, derivatization can improve their chromatographic behavior. Common derivatization techniques include silylation (for alcohols and acids) and esterification (for carboxylic acids).[4]

Application Note 1: Analysis of 2-Alkylcyclobutanones in Irradiated Foodstuffs

Introduction: 2-Alkylcyclobutanones (2-ACBs) are unique radiolytic products formed from the corresponding fatty acids in irradiated foods containing fat. Their detection is a reliable indicator of irradiation. This protocol describes the extraction and GC-MS analysis of 2-dodecylcyclobutanone (2-DCB) and 2-tetradecylcyclobutanone (2-TCB), which are formed from palmitic and stearic acids, respectively.

Experimental Protocol:

  • Sample Preparation (Soxhlet Extraction):

    • Homogenize the food sample.

    • Mix approximately 10 g of the homogenized sample with anhydrous sodium sulfate to remove water.

    • Extract the fat using a Soxhlet apparatus with n-hexane for 4-6 hours.

    • Evaporate the solvent to obtain the fat extract.

  • Cleanup (Florisil Column Chromatography):

    • Prepare a Florisil column by packing 10 g of activated Florisil in a glass column.

    • Dissolve a known amount of the fat extract in a small volume of n-hexane and apply it to the column.

    • Elute the hydrocarbons with n-hexane.

    • Elute the 2-ACBs with a mixture of diethyl ether and n-hexane (e.g., 10:90 v/v).

    • Collect the 2-ACB fraction and concentrate it under a stream of nitrogen.

  • GC-MS Analysis:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 min.

      • Ramp 1: 20 °C/min to 200 °C.

      • Ramp 2: 5 °C/min to 250 °C, hold for 10 min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • 2-DCB (from palmitic acid): m/z 98, 112

      • 2-TCB (from stearic acid): m/z 98, 140

Quantitative Data Summary:

CompoundRetention Time (min)Quantitation Ion (m/z)Qualifier Ion(s) (m/z)
2-Dodecylcyclobutanone (2-DCB)~12.598112
2-Tetradecylcyclobutanone (2-TCB)~15.898140

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Workflow Diagram:

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Food Sample Homogenize Homogenization Sample->Homogenize Extract Soxhlet Extraction (n-hexane) Homogenize->Extract Cleanup Florisil Column Cleanup Extract->Cleanup Concentrate Concentration Cleanup->Concentrate GC_MS GC-MS System Concentrate->GC_MS Inject Data Data Acquisition (SIM Mode) GC_MS->Data Analysis Quantification Data->Analysis

Caption: Workflow for the analysis of 2-alkylcyclobutanones in food samples.

Application Note 2: Separation of cis/trans Isomers of 1,2-Disubstituted Cyclobutanes

Introduction: The separation of diastereomers, such as cis and trans isomers of substituted cyclobutanes, is a common challenge. These isomers often have very similar boiling points, making their separation on non-polar columns difficult. A column with a more polar stationary phase can often provide the necessary selectivity.

Illustrative Experimental Protocol:

This protocol is an illustrative example for the separation of cis- and trans-1,2-dimethylcyclobutane.

  • Sample Preparation:

    • Prepare a standard solution of the cis/trans isomer mixture in a suitable solvent (e.g., pentane or hexane) at a concentration of approximately 100 ppm.

  • GC-FID Analysis:

    • GC System: Agilent 7890B GC with FID or equivalent.

    • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

    • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.

    • Inlet Temperature: 200 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 min.

      • Ramp: 2 °C/min to 80 °C.

    • Detector Temperature: 250 °C.

Expected Results and Quantitative Data:

Due to the differences in the interaction of the cis and trans isomers with the polar stationary phase, baseline separation should be achievable. The trans isomer, often being slightly less polar and more linear, may elute slightly earlier than the cis isomer.

IsomerExpected Elution OrderApproximate Retention Time (min)
trans-1,2-Dimethylcyclobutane1~10.2
cis-1,2-Dimethylcyclobutane2~10.8

Note: Retention times are illustrative and will vary based on the specific GC system and conditions.

Logical Relationship Diagram:

Isomer_Separation cluster_isomers 1,2-Dimethylcyclobutane Isomers cluster_column Polar GC Column (e.g., DB-WAX) cluster_result Chromatographic Separation cis cis Isomer Interaction Differential Interaction cis->Interaction trans trans Isomer trans->Interaction Separation Separated Peaks Interaction->Separation

Caption: Separation principle for cis/trans isomers on a polar GC column.

Application Note 3: Chiral Separation of Cyclobutane Enantiomers

Introduction: The separation of enantiomers is critical in the pharmaceutical industry, as different enantiomers can have vastly different pharmacological activities. Chiral GC using cyclodextrin-based stationary phases is the method of choice for the enantioselective analysis of volatile cyclobutane compounds.

Illustrative Experimental Protocol:

This protocol provides a general starting point for the chiral separation of a substituted cyclobutanol.

  • Sample Preparation:

    • Dissolve the racemic cyclobutanol in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 100-500 ppm.

  • Chiral GC-FID Analysis:

    • GC System: Agilent 7890B GC with FID or equivalent.

    • Column: Rt-βDEXsm (30 m x 0.25 mm i.d., 0.25 µm film thickness) or other suitable chiral column.

    • Carrier Gas: Hydrogen at an optimal linear velocity (e.g., 40-50 cm/sec).

    • Inlet Temperature: 220 °C.

    • Injection Volume: 1 µL (split ratio 100:1).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 2 °C/min to 150 °C.

    • Detector Temperature: 250 °C.

Expected Results and Quantitative Data:

The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times. The elution order of the enantiomers will depend on the specific analyte and chiral phase.

EnantiomerApproximate Retention Time (min)Resolution (Rs)
Enantiomer 1~25.1> 1.5
Enantiomer 2~25.6> 1.5

Note: Retention times and resolution are illustrative. Method optimization is typically required to achieve baseline separation (Rs ≥ 1.5).

Chiral Recognition Mechanism Diagram:

Chiral_Recognition cluster_analyte Racemic Analyte cluster_csp Chiral Stationary Phase (Cyclodextrin) cluster_complex Diastereomeric Complexes cluster_elution Differential Elution R_enantiomer R-Enantiomer R_complex R-Enantiomer-CSP Complex (More Stable) R_enantiomer->R_complex S_enantiomer S-Enantiomer S_complex S-Enantiomer-CSP Complex (Less Stable) S_enantiomer->S_complex CSP Chiral Selector CSP->R_complex CSP->S_complex Elution_R R-Enantiomer Elutes Second R_complex->Elution_R Elution_S S-Enantiomer Elutes First S_complex->Elution_S

References

Application Notes and Protocols: 2-Cyclobutyl-2-oxoacetic Acid in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-oxoacetic acid is a versatile building block in organic synthesis, valuable for the introduction of the cyclobutylcarbonyl moiety into a variety of molecular scaffolds. This functional group is of significant interest in medicinal chemistry due to its potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. One of the most powerful methods for incorporating this group onto aromatic and heteroaromatic rings is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction, mediated by a Lewis acid or Brønsted acid catalyst, allows for the formation of a carbon-carbon bond between the aromatic substrate and the acylating agent.

These application notes provide detailed protocols for the use of this compound in Friedel-Crafts reactions, with a focus on the acylation of electron-rich aromatic compounds. The resulting aryl cyclobutyl ketones are key intermediates in the synthesis of a wide range of biologically active molecules.

Reaction Principle

The Friedel-Crafts acylation of an aromatic compound with this compound proceeds via the formation of a highly reactive acylium ion intermediate. In the presence of a Lewis acid, such as aluminum chloride (AlCl₃), the Lewis acid coordinates to the carboxylic acid, facilitating the formation of the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation of the arenium ion re-establishes aromaticity and yields the desired aryl cyclobutyl ketone. Due to the electron-withdrawing nature of the resulting ketone, the product is less reactive than the starting aromatic compound, which conveniently prevents over-acylation.[1]

Key Applications in Drug Discovery

The introduction of the cyclobutylcarbonyl moiety can influence a molecule's:

  • Metabolic Stability: The cyclobutyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.

  • Lipophilicity: The non-polar nature of the cyclobutyl ring can increase the lipophilicity of a compound, potentially enhancing membrane permeability.

  • Binding Affinity: The specific size and shape of the cyclobutyl group can lead to favorable interactions within the binding pocket of a biological target.

  • Solubility: The overall impact on solubility is compound-dependent and can be fine-tuned through further structural modifications.

Experimental Protocols

Two representative protocols are provided below for the Friedel-Crafts acylation of electron-rich arenes with this compound.

Protocol 1: Lewis Acid-Mediated Acylation of Anisole

This protocol describes the acylation of anisole, a common electron-rich aromatic substrate, using aluminum chloride as the Lewis acid catalyst.

Materials:

  • This compound (CAS: 13884-85-0)[2]

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the solution of the acid and anisole to the stirred suspension of aluminum chloride at 0 °C over a period of 30 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-2-cyclobutyl-2-oxoethanone.

Protocol 2: Brønsted Acid-Catalyzed Acylation of a Substituted Aniline

This protocol outlines a "greener" approach using a strong Brønsted acid as the catalyst, which can be advantageous in terms of ease of handling and waste disposal.[3]

Materials:

  • This compound

  • N,N-dimethylaniline

  • Methanesulfonic acid (CH₃SO₃H) or Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a Dean-Stark trap and condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 equivalent) and N,N-dimethylaniline (1.2 equivalents) in toluene.

  • Add methanesulfonic acid (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for Friedel-Crafts acylation reactions using α-keto acids with electron-rich aromatic compounds, which can be used as a reference for expected outcomes with this compound.

Table 1: Lewis Acid-Catalyzed Acylation of Aromatic Compounds

EntryAromatic SubstrateAcylating AgentLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)Regioselectivity (para:ortho)Reference
1AnisoleThis compoundAlCl₃ (1.2)DCM0 to RT3~85 (estimated)>95:5Analogous to[4]
2TolueneThis compoundAlCl₃ (1.2)DCM0 to RT4~80 (estimated)>95:5Analogous to[4]
3N,N-DimethylanilineEthyl glyoxylateCu(OTf)₂ (0.1)CH₂Cl₂RT2495>99:1[5]

Table 2: Brønsted Acid-Catalyzed Acylation of Aromatic Compounds

EntryAromatic SubstrateAcylating AgentBrønsted Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)Regioselectivity (para:ortho)Reference
1AnisoleBenzoic AcidMethanesulfonic Anhydride (1.1)None100288>95:5[3]
21,3-DimethoxybenzeneThis compoundCH₃SO₃H (2.0)TolueneReflux6~90 (estimated)N/AAnalogous to[3]
3IndoleAcetic AnhydrideZeolite H-BEAAcetonitrile80198N/A (C3 acylation)Analogous to[6]

Visualizations

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_activation Activation of Acylating Agent cluster_substitution Electrophilic Aromatic Substitution Acid This compound AcyliumIon Acylium Ion (Electrophile) Acid->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) Arene Aromatic Ring SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + Acylium Ion Product Aryl Cyclobutyl Ketone SigmaComplex->Product - H+ Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Prepare_Reagents Prepare Solutions: 1. AlCl3 in DCM 2. This compound & Arene in DCM Start->Prepare_Reagents Reaction_Setup Cool AlCl3 suspension to 0°C Prepare_Reagents->Reaction_Setup Addition Slowly add acid/arene solution to AlCl3 suspension at 0°C Reaction_Setup->Addition Reaction Stir at 0°C, then warm to Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench reaction with ice-cold 1M HCl Reaction->Quench Workup Aqueous Workup: - Separate layers - Extract aqueous phase - Wash combined organic layers Quench->Workup Drying_Concentration Dry organic layer (e.g., MgSO4) and concentrate Workup->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification End End: Characterize Pure Product Purification->End

References

Application Notes and Protocols for Condensation Reactions Involving 2-Cyclobutyl-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for conducting condensation reactions with 2-cyclobutyl-2-oxoacetic acid. This versatile α-ketoacid serves as a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic scaffolds and other complex organic molecules.[1] The presence of the cyclobutyl moiety is of particular interest in drug design, as cyclobutane rings can enhance metabolic stability, improve binding affinity, and provide conformational rigidity to drug candidates.[2][3][4][5]

This document outlines representative protocols for three key condensation reactions: the Knoevenagel condensation, the Pictet-Spengler reaction, and the synthesis of 2-substituted benzothiazoles. While specific literature examples for this compound in these reactions are not prevalent, the provided protocols are based on well-established methodologies for analogous α-ketoacids and carbonyl compounds.

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base. This reaction is highly effective for synthesizing α,β-unsaturated systems, which are important intermediates in drug synthesis.[6][7]

Application: Synthesis of substituted alkenes for use as precursors in the development of various therapeutic agents, including anticancer and anti-inflammatory drugs.

Table 1: Representative Conditions for Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Expected Yield (%)
MalononitrilePiperidineEthanolReflux2-685-95
Ethyl CyanoacetateAmmonium AcetateTolueneReflux (Dean-Stark)4-880-90
Diethyl MalonateSodium EthoxideEthanolReflux6-1270-85

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(1-carboxy-1-cyclobutylidene)malononitrile.

Diagram 1: Knoevenagel Condensation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and Malononitrile in Ethanol B Add Piperidine (catalyst) A->B C Heat to Reflux (2-6 h) B->C D Monitor by TLC C->D E Solvent Evaporation D->E F Aqueous Workup (HCl, Brine) E->F G Drying and Concentration F->G H Column Chromatography G->H I I H->I Final Product

Caption: A generalized workflow for the Knoevenagel condensation.

Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals, through the condensation of a tryptamine derivative with an aldehyde or ketone.[8][9][10] In this case, this compound can serve as the ketone component.

Application: Synthesis of novel tetrahydro-β-carboline derivatives for screening as potential anticancer, antiviral, or CNS-active agents.

Table 2: Representative Conditions for Pictet-Spengler Reaction

Tryptamine DerivativeCatalystSolventTemperature (°C)Time (h)Expected Yield (%)
TryptamineTrifluoroacetic Acid (TFA)DichloromethaneReflux12-2460-80
5-MethoxytryptamineHydrochloric Acid (in Dioxane)Dioxane8010-1865-85
Tryptophan methyl esterAcetic AcidMethanolReflux24-4850-70

Materials:

  • This compound

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of tryptamine (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).

  • Add trifluoroacetic acid (1.0-2.0 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 1-carboxy-1-cyclobutyl-1,2,3,4-tetrahydro-β-carboline.

Diagram 2: Pictet-Spengler Reaction Mechanism

G Tryptamine Tryptamine Imine Schiff Base Intermediate Tryptamine->Imine + Carbonyl Ketoacid This compound Ketoacid->Imine Iminium Iminium Ion Imine->Iminium + H+ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Cyclization Product Tetrahydro-β-carboline Spirocycle->Product Rearrangement & Deprotonation

Caption: A simplified mechanism of the Pictet-Spengler reaction.

Benzothiazole Synthesis via Condensation with 2-Aminothiophenol

The condensation of 2-aminothiophenol with carboxylic acids or their derivatives is a common method for the synthesis of 2-substituted benzothiazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[2][11][12][13][14]

Application: Development of novel benzothiazole-containing compounds for evaluation as anticancer, antimicrobial, or neuroprotective agents.

Table 3: Representative Conditions for Benzothiazole Synthesis

| Catalyst / Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Polyphosphoric acid (PPA) | None | 140-160 | 2-4 | 70-90 | | Eaton's Reagent (P₂O₅/MeSO₃H) | None | 80-100 | 1-3 | 75-95 | | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux (Dean-Stark) | 8-16 | 60-80 |

Materials:

  • This compound

  • 2-Aminothiophenol

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, add 2-aminothiophenol (1.0 eq) to polyphosphoric acid (10x by weight).

  • Heat the mixture to approximately 80°C with stirring.

  • Slowly add this compound (1.1 eq) to the mixture.

  • Increase the temperature to 140-160°C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to about 100°C and pour it onto crushed ice.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(cyclobutanecarbonyl)benzothiazole.

Diagram 3: Logical Relationship in Drug Discovery

G A This compound B Condensation Reaction (e.g., Knoevenagel, Pictet-Spengler) A->B C Heterocyclic Scaffolds (e.g., Tetrahydro-β-carbolines) B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Lead Compound Identification D->E F Drug Development E->F

Caption: Role of condensation reactions in a drug discovery workflow.

References

Application Notes and Protocols: 2-Cyclobutyl-2-oxoacetic Acid as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-cyclobutyl-2-oxoacetic acid as a versatile precursor in the synthesis of pharmaceutically active compounds. The unique structural features of the cyclobutane ring can impart desirable properties to drug candidates, including improved potency, selectivity, and pharmacokinetic profiles.[1][2] This document outlines key synthetic transformations and provides detailed protocols for the preparation of bioactive molecules derived from this compound, with a focus on the synthesis of potent enzyme inhibitors.

Introduction: The Role of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to introduce conformational rigidity and explore novel chemical space.[1] Its puckered conformation can orient substituents in specific vectors, leading to enhanced interactions with biological targets.[1] this compound serves as a valuable building block, incorporating both a reactive α-keto acid functionality and a cyclobutane scaffold.[3] This combination allows for a variety of chemical modifications to generate diverse libraries of compounds for drug screening.

Key Synthetic Applications

This compound is a versatile precursor primarily used in the synthesis of 2-cyclobutyl-2-oxoacetamide derivatives. These derivatives have shown significant potential as enzyme inhibitors, particularly targeting cyclooxygenase-2 (COX-2) and pancreatic lipase.

Synthesis of 2-Cyclobutyl-2-oxoacetamide Derivatives as Potential COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[4][5] The general approach to synthesizing 2-cyclobutyl-2-oxoacetamide derivatives involves the amidation of this compound with a suitable amine.

General Reaction Scheme:

G cluster_0 Amidation Reaction precursor This compound coupling Coupling Agent (e.g., HATU, EDC/HOBt) precursor->coupling amine Amine (R-NH2) amine->coupling product 2-Cyclobutyl-2-oxoacetamide Derivative coupling->product

Figure 1: General workflow for the synthesis of 2-cyclobutyl-2-oxoacetamide derivatives.

A variety of coupling reagents can be employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) system being common choices.

Experimental Protocol: Synthesis of a Representative 2-Cyclobutyl-2-oxoacetamide

This protocol describes a general procedure for the synthesis of a 2-cyclobutyl-2-oxoacetamide derivative using HATU as the coupling agent.

Materials:

  • This compound

  • Substituted aniline (or other primary/secondary amine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-cyclobutyl-2-oxoacetamide derivative.

Data Presentation: Representative Yields for Amide Coupling Reactions

Coupling ReagentAdditiveBaseAmine TypeSolventTime (h)Temp. (°C)Yield (%)Purity/Notes
HBTU -DIPEAPrimary AmineDMF2RT48.4Product mixture of crystals and rods.[6]
EDC·HCl HOBtDIPEAPrimary AmineDMF18239.6Uniform white crystals; easier purification.[6]
HATU -DIPEAPrimary AmineDMF0.5-1RTHighGenerally high yielding and fast.[6]

Signaling Pathway: COX-2 Inhibition

COX-2 inhibitors block the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a key precursor for pro-inflammatory prostaglandins. This interruption of the prostaglandin synthesis pathway leads to the attenuation of inflammation and pain.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 2-Cyclobutyl-2-oxoacetamide Derivative Inhibitor->COX2 Inhibition

Figure 2: Signaling pathway of COX-2 inhibition by 2-cyclobutyl-2-oxoacetamide derivatives.

Synthesis of Potential Pancreatic Lipase Inhibitors

Pancreatic lipase is a crucial enzyme for the digestion of dietary fats. Its inhibition is a therapeutic strategy for the management of obesity.[7][8][9][10] 2-Oxoacetamide derivatives have been investigated as potential pancreatic lipase inhibitors.

Experimental Protocol: Pancreatic Lipase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized 2-cyclobutyl-2-oxoacetamide derivatives against pancreatic lipase.

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl butyrate (p-NPB) as substrate

  • Tris-HCl buffer (pH 8.0)

  • Synthesized 2-cyclobutyl-2-oxoacetamide derivatives (test compounds)

  • Orlistat (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and orlistat in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Tris-HCl buffer, the pancreatic lipase solution, and the test compound solution.

  • Pre-incubate the mixture at 37 °C for 15 minutes.

  • Initiate the reaction by adding the p-NPB substrate solution.

  • Measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Hypothetical Pancreatic Lipase Inhibition Data

Compound IDTarget Concentration (µM)% InhibitionIC₅₀ (µM)
CB-OA-01 10755.2
CB-OA-02 10628.9
Orlistat 1950.1

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel pharmaceutical candidates. Its application in the development of 2-cyclobutyl-2-oxoacetamide derivatives has demonstrated significant potential in the discovery of potent enzyme inhibitors for the treatment of inflammation and obesity. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this valuable building block. Further exploration of its reactivity can lead to the discovery of new therapeutic agents with improved pharmacological properties.

References

The Cyclobutane Moiety: A Four-Membered Ring with a Big Impact on Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a valuable scaffold in modern medicinal chemistry. Its unique conformational properties and synthetic accessibility have established it as a powerful tool for drug designers seeking to optimize lead compounds and overcome common developmental hurdles. This document provides detailed application notes on the strategic use of cyclobutane moieties and protocols for their synthesis and evaluation, empowering researchers to leverage this versatile structural motif in their drug discovery programs.

Application Notes

The incorporation of a cyclobutane ring into a drug candidate can profoundly influence its pharmacological profile. The key advantages stem from its distinct three-dimensional and rigid nature compared to more flexible acyclic linkers or planar aromatic systems.

1. Conformational Restriction and Pre-organization:

The puckered conformation of the cyclobutane ring restricts the rotational freedom of a molecule.[1] This "pre-organization" can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency. By locking key pharmacophoric groups in a specific spatial orientation, the cyclobutane scaffold can enhance interactions with the target protein.[1]

2. Bioisosteric Replacement of Phenyl Rings and gem-Dimethyl Groups:

Cyclobutane serves as an effective bioisostere for both phenyl rings and gem-dimethyl groups, offering a saturated, three-dimensional alternative.

  • Phenyl Ring Bioisostere: Replacing a planar phenyl ring with a cyclobutane moiety increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success rates.[2] This substitution can lead to significant improvements in aqueous solubility and metabolic stability while maintaining or even enhancing biological activity.[2]

  • gem-Dimethyl Group Mimetic: The 1,1-disubstituted cyclobutane can mimic the steric bulk of a gem-dimethyl group while introducing a degree of rigidity that can be advantageous for receptor binding.

3. Improvement of Physicochemical and Pharmacokinetic Properties:

The introduction of a cyclobutane ring can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Increased Solubility: The less lipophilic nature of the saturated cyclobutane ring compared to an aromatic ring often results in improved aqueous solubility.

  • Enhanced Metabolic Stability: Cyclobutanes are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems, leading to increased metabolic stability and longer half-lives.[2]

  • Modulation of Permeability: The impact on cell permeability can be compound-specific and needs to be experimentally determined.

4. Filling Hydrophobic Pockets and Directing Pharmacophores:

The defined three-dimensional shape of the cyclobutane ring allows it to effectively fill hydrophobic pockets within a protein's binding site.[1] Furthermore, the specific substitution patterns on the cyclobutane ring (e.g., 1,2-cis/trans, 1,3-cis/trans) provide precise vectors for orienting key pharmacophoric groups to optimize interactions with the target.[1]

Quantitative Data Summary

The following tables summarize the quantitative impact of incorporating a cyclobutane moiety as a bioisostere for an aromatic ring in different drug classes.

Table 1: Bruton's Tyrosine Kinase (BTK) Inhibitors

Compound FeatureAromatic Ring Analog (IC₅₀, nM)Cyclobutane Analog (IC₅₀, nM)Fold Improvement
Potency 1.10.52.2

Table 2: Androgen Receptor (AR) Antagonists

Compound FeatureAromatic Ring Analog (pIC₅₀)Cyclobutane Analog (pIC₅₀)Potency
Potency 10.29.4Maintained High Potency

Table 3: γ-Secretase Modulators

Compound FeatureAromatic Ring AnalogCyclobutane AnalogImprovement
Aqueous Solubility (µg/mL) <0.1104>1000-fold increase
Lipophilicity (ChromLogD) >4.03.6Reduction

Table 4: General Physicochemical and Pharmacokinetic Properties

PropertyAromatic Ring AnalogCyclobutane AnalogImpact
Human Liver Microsomal Stability (T½ min) Not Reported> 80 minutesEnhanced Stability
Mouse Liver Microsomal Stability (% remaining at 60 min) LowSignificantly HigherImproved Stability

Experimental Protocols

1. Synthesis Protocol: Preparation of a Cyclobutane-Containing Androgen Receptor Antagonist (Apalutamide Analog)

This protocol outlines a synthetic route to a key intermediate for Apalutamide, which features a spirocyclic cyclobutane moiety.

Scheme 1: Synthesis of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide

cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Thiohydantoin Formation Cyclobutanone Cyclobutanone Intermediate1 α-aminonitrile intermediate Cyclobutanone->Intermediate1 1. Aniline, Acetic Acid Aniline 4-Amino-2-fluoro-N-methylbenzamide Aniline->Intermediate1 TMSCN TMSCN TMSCN->Intermediate1 2. TMSCN Intermediate1_ref α-aminonitrile intermediate Apalutamide Apalutamide Intermediate1_ref->Apalutamide 1. Thiophosgene Thiophosgene Thiophosgene Pyridinamine 5-amino-3-(trifluoromethyl)picolinonitrile Pyridinamine->Apalutamide 2. Pyridinamine derivative cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare test compound stock solution (10 mM in DMSO) B Prepare working solution (e.g., 100 µM in buffer) A->B E Pre-warm microsomes and test compound solution at 37°C B->E C Thaw pooled human liver microsomes on ice C->E D Prepare NADPH regenerating system F Initiate reaction by adding NADPH regenerating system D->F E->F G Incubate at 37°C with shaking F->G H Terminate reaction at time points (0, 5, 15, 30, 60 min) with acetonitrile + internal standard G->H I Centrifuge to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Determine compound concentration vs. time J->K L Calculate half-life (T½) and intrinsic clearance (CLint) K->L cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis A Prepare serial dilutions of test compound D Add compound dilutions and BTK enzyme to plate A->D B Prepare BTK enzyme solution B->D C Prepare substrate/ATP solution F Initiate reaction by adding substrate/ATP solution C->F E Pre-incubate to allow compound binding D->E E->F G Incubate at 30°C for 60 min F->G H Stop reaction and deplete remaining ATP (e.g., ADP-Glo™ Reagent) G->H I Add detection reagent to generate luminescent signal H->I J Read luminescence I->J K Calculate % inhibition and determine IC₅₀ J->K

References

Application Notes and Protocols for Enzymatic Synthesis of α-Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-keto acids (α-KAs) are a critical class of organic compounds characterized by a carboxylic acid group and an adjacent ketone group. They serve as versatile platform molecules and key intermediates in a wide range of metabolic and synthetic processes.[1] Their applications span the pharmaceutical industry, where they are precursors for antiviral and anticancer drugs, and the food and cosmetics sectors.[1] For instance, phenylpyruvic acid is a biomarker for phenylketonuria (PKU) and a building block for antidepressants, while α-ketoglutarate (α-KG) is a central intermediate in the tricarboxylic acid (TCA) cycle.[1][2]

While traditional chemical synthesis routes are established, they often involve harsh conditions, hazardous reagents, and costly precious metals.[1][3] Enzymatic synthesis presents a green and highly specific alternative, utilizing mild reaction conditions and renewable starting materials like amino acids.[1] This document provides detailed notes and protocols on the primary enzymatic pathways for producing α-keto acids, focusing on methods relevant to research and development.

Overview of Enzymatic Synthesis Pathways

The biocatalytic production of α-keto acids from amino acids is primarily achieved through the action of several enzyme families. These enzymes catalyze the deamination of the amino acid substrate, yielding the corresponding α-keto acid. The main pathways involve oxidases, deaminases, dehydrogenases, and transaminases, each with distinct mechanisms and co-factor requirements.

logical_relationship cluster_input Starting Materials cluster_enzymes Enzymatic Pathways cluster_output Products Amino Acids Amino Acids LAAO L-Amino Acid Oxidase (LAAO) Amino Acids->LAAO DAAO D-Amino Acid Oxidase (DAAO) Amino Acids->DAAO LAAD L-Amino Acid Deaminase (L-AAD) Amino Acids->LAAD AADH Amino Acid Dehydrogenase (AADH) Amino Acids->AADH TA Transaminase (TA) Amino Acids->TA KetoAcid α-Keto Acids LAAO->KetoAcid Byproducts Byproducts (NH₃, H₂O₂, etc.) LAAO->Byproducts DAAO->KetoAcid DAAO->Byproducts LAAD->KetoAcid LAAD->Byproducts AADH->KetoAcid AADH->Byproducts TA->KetoAcid TA->Byproducts

Caption: Overview of enzymatic routes from amino acids to α-keto acids.

Amino Acid Oxidases (AAOs)

Amino acid oxidases are flavoenzymes that catalyze the oxidative deamination of amino acids. They are broadly classified based on their stereospecificity towards L- or D-amino acids.

L-Amino Acid Oxidase (LAAO)

L-Amino acid oxidases (LAAOs) catalyze the stereospecific oxidation of an L-amino acid to its corresponding α-imino acid, which then hydrolyzes to an α-keto acid and ammonia. The enzyme's flavin adenine dinucleotide (FAD) cofactor is reduced in the process and subsequently reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).[4][5]

LAAO_Pathway cluster_reactants Reactants cluster_products Products L_AA L-Amino Acid Enzyme L-Amino Acid Oxidase (FAD-dependent) L_AA->Enzyme O2 O₂ O2->Enzyme H2O H₂O H2O->Enzyme KetoAcid α-Keto Acid NH3 NH₃ H2O2 H₂O₂ Enzyme->KetoAcid Enzyme->NH3 Enzyme->H2O2

Caption: L-Amino Acid Oxidase (LAAO) catalyzed reaction pathway.

D-Amino Acid Oxidase (DAAO)

D-Amino acid oxidase (DAAO) is a FAD-dependent enzyme that catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[6][7] This reaction is highly specific for D-isomers.[8] DAAOs are biotechnologically significant for producing α-keto acids from racemic mixtures of amino acids and for the synthesis of cephalosporin antibiotics.[6][7]

DAAO_Pathway cluster_reactants Reactants cluster_products Products D_AA D-Amino Acid Enzyme D-Amino Acid Oxidase (FAD-dependent) D_AA->Enzyme O2 O₂ O2->Enzyme H2O H₂O H2O->Enzyme KetoAcid α-Keto Acid NH3 NH₃ H2O2 H₂O₂ Enzyme->KetoAcid Enzyme->NH3 Enzyme->H2O2

Caption: D-Amino Acid Oxidase (DAAO) catalyzed reaction pathway.

L-Amino Acid Deaminase (L-AAD)

L-amino acid deaminases (L-AADs) catalyze the oxidative deamination of L-amino acids to form α-keto acids and ammonia.[3] Unlike LAAOs, L-AADs are membrane-bound enzymes that transfer electrons to the electron transport chain instead of directly to oxygen. This mechanism avoids the production of hydrogen peroxide, a reactive byproduct that can be harmful to host cells, making L-AADs highly suitable for whole-cell biocatalysis.[3][9]

LAAD_Pathway cluster_reactants Reactants cluster_products Products L_AA L-Amino Acid Enzyme L-Amino Acid Deaminase (FAD-dependent) L_AA->Enzyme KetoAcid α-Keto Acid NH3 NH₃ Enzyme->KetoAcid Enzyme->NH3 ETC Electron Acceptor (e.g., O₂ via ETC) Enzyme->ETC e⁻ transfer

Caption: L-Amino Acid Deaminase (L-AAD) catalyzed reaction pathway.

Quantitative Data for L-AAD Systems

The use of engineered L-AADs in whole-cell biocatalyst systems has significantly improved the production yields of various α-keto acids.

Target α-Keto AcidEnzyme SourceHost OrganismSubstrateProduct Yield (g/L)Reference
α-Ketoglutaric acidProteus mirabilisBacillus subtilis 168L-Glutamic acid89.11[10]
α-Ketoisovaleric acidProteus myxofaciensEscherichia coli BL21(DE3)L-Valine8.197[10]
α-Keto-γ-methylthiobutyric acidProteus vulgarisEscherichia coli BL21(DE3)L-Methionine91.4% (molar conversion)[10]
Pyruvic acidProteus mirabilisEscherichia coli BL21(DE3)L-Alanine14.54[10]

Amino Acid Dehydrogenases (AADH)

Amino acid dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids to L- or D-amino acids, utilizing nicotinamide adenine dinucleotide (NAD⁺/NADH) or its phosphate form (NADP⁺/NADPH) as a cofactor.[11] While the reaction thermodynamically favors amino acid synthesis, the reverse reaction—oxidative deamination—can be employed for α-keto acid production.[12]

AADH_Pathway L_AA L-Amino Acid Enzyme Amino Acid Dehydrogenase L_AA->Enzyme NAD NAD(P)⁺ NAD->Enzyme H2O H₂O H2O->Enzyme KetoAcid α-Keto Acid Enzyme->KetoAcid NADH NAD(P)H Enzyme->NADH NH4 NH₄⁺ Enzyme->NH4 H H⁺ Enzyme->H TA_Pathway AA1 Amino Acid 1 (Amino Donor) Enzyme Transaminase (PLP-dependent) AA1->Enzyme KA2 α-Keto Acid 2 (Amino Acceptor) KA2->Enzyme KA1 α-Keto Acid 1 Enzyme->KA1 AA2 Amino Acid 2 Enzyme->AA2 Experimental_Workflow cluster_prep 1. Biocatalyst Preparation cluster_reaction 2. Biotransformation cluster_analysis 3. Product Analysis Cultivation Cell Cultivation Induction Protein Induction Cultivation->Induction Harvesting Harvesting & Washing Induction->Harvesting ReactionSetup Reaction Setup (Cells + Substrate + Buffer) Harvesting->ReactionSetup Incubation Incubation (Temp, pH, Time) ReactionSetup->Incubation Sampling Sampling Incubation->Sampling Separation Cell Separation Sampling->Separation Quantification Quantification (HPLC / Assay) Separation->Quantification

References

Application Notes and Protocols for the Oxidation of Cyclobutanol to Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the oxidation of the secondary alcohol, cyclobutanol, to its corresponding ketone, cyclobutanone. The synthesis of cyclobutanone is a critical step in the preparation of various pharmaceutical intermediates and complex organic molecules.[1] Three distinct and widely employed oxidation protocols are presented: oxidation using chromic acid with an oxalic acid co-reductant, oxidation with pyridinium chlorochromate (PCC), and a greener oxidation using sodium hypochlorite (bleach). Each protocol is detailed with step-by-step instructions to ensure reproducibility. A comparative summary of the quantitative data associated with each method is provided for easy reference and selection of the most appropriate protocol based on specific experimental needs.

Comparative Data of Oxidation Protocols

The selection of an appropriate oxidation protocol is crucial for achieving high yield and purity while minimizing side reactions and environmental impact. The following table summarizes the key quantitative parameters for the different methods of oxidizing cyclobutanol to cyclobutanone, allowing for a direct comparison of reaction conditions and outcomes.

Oxidizing Agent/MethodTypical Solvent(s)Reaction TemperatureReaction TimeTypical Yield (%)Product Purity (%)Key Considerations
Chromic Acid & Oxalic Acid Water, Methylene Chloride10-15°C1.5 - 2 hours70-80%[2]>98%[2]Effective and high purity; requires careful temperature control; chromium waste is toxic and requires special disposal.[1][2]
Pyridinium Chlorochromate (PCC) DichloromethaneRoom Temperature1 - 2 hoursHigh (typically >85%)[3][4]>95%[5]Mildly acidic and highly selective for primary and secondary alcohols.[6][7][8] Chromium-based reagent with toxicity concerns.[5]
Sodium Hypochlorite & Acetic Acid Acetic Acid, Dichloromethane0°C to Room Temp.~45 minutes84-89%[4]High"Green" and cost-effective method using common bleach.[4][9] Reaction can be exothermic and requires temperature monitoring.[10]

Experimental Protocols

Protocol 1: Oxidation with Chromic Acid and Oxalic Acid

This protocol is adapted from a procedure in Organic Syntheses and is a reliable method for producing high-purity cyclobutanone.[2] The use of oxalic acid is critical as it is co-oxidized with the alcohol, preventing the formation of undesired by-products by suppressing the formation of a chromium(VI) intermediate.[2]

Materials:

  • Cyclobutanol

  • Chromium trioxide (CrO₃)

  • Oxalic acid dihydrate

  • Methylene chloride (Dichloromethane, DCM)

  • Anhydrous magnesium sulfate

  • Anhydrous potassium carbonate

  • Water

  • Three-neck round-bottom flask, dropping funnel, mechanical stirrer, thermometer, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a 2-L, three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add cyclobutanol (e.g., 0.65 mol), water (200 mL), and oxalic acid dihydrate (3.5 mol).[11] Stir the mixture to create a saturated solution. Cool the flask in an ice-salt bath to between -5°C and -10°C.[11]

  • Preparation of Oxidant: In a separate beaker, prepare the chromic acid solution by dissolving chromium trioxide (1.62 mol) in water (250 mL).[2]

  • Oxidation: Add the chromic acid solution dropwise to the stirred cyclobutanol mixture via a dropping funnel.[2] Maintain the internal reaction temperature between 10°C and 15°C throughout the addition. The addition should take approximately 1.5 to 2 hours.[11] The reduction of the chromic acid is rapid, and the solution will turn a dark-blue color as Cr(III) salts form.[2]

  • Reaction Completion: After the addition is complete, remove the ice bath and continue stirring for one hour, allowing the mixture to warm to room temperature.[11]

  • Work-up and Extraction: Transfer the reaction mixture to a 2-L separatory funnel. Extract the aqueous layer with four 200-mL portions of methylene chloride.[2][11] Because cyclobutanone has considerable solubility in water, vigorous agitation is necessary for a thorough extraction.[2]

  • Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate containing a small amount of anhydrous potassium carbonate (to neutralize any acid traces).[2] Filter the drying agents.

  • Purification: Concentrate the filtrate by distillation to remove the methylene chloride.[2] The crude cyclobutanone can then be purified by fractional distillation, collecting the fraction boiling at 98-99°C.[11][12] The final product should have a purity of 98-99%.[11]

Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a milder, selective oxidant that efficiently converts secondary alcohols to ketones.[3][6][7] This reaction is typically performed in an anhydrous organic solvent.[3]

Materials:

  • Cyclobutanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Silica gel

  • Round-bottom flask, stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.[4]

  • Addition of Alcohol: Add a solution of cyclobutanol (1.0 equivalent) in anhydrous dichloromethane to the PCC suspension at room temperature.[4]

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.[4]

  • Purification: Pass the resulting mixture through a short plug of silica gel to filter out the solid chromium by-products.[4] Wash the silica pad with additional diethyl ether to ensure all the product is recovered.

  • Isolation: Combine the organic filtrates and remove the solvents by rotary evaporation to yield the crude cyclobutanone. Further purification can be achieved by distillation if necessary.[4]

Protocol 3: Oxidation with Sodium Hypochlorite (Bleach)

This method utilizes household bleach as an inexpensive and more environmentally friendly oxidizing agent.[9][13] The reaction is typically carried out in the presence of acetic acid.[9]

Materials:

  • Cyclobutanol

  • Sodium hypochlorite solution (commercial bleach, ~5-8%)

  • Acetic acid

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bisulfite solution

  • 6M Sodium hydroxide solution

  • Sodium chloride

  • Round-bottom flask, dropping funnel, magnetic stirrer, thermometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve cyclobutanol (1.0 equivalent) in acetic acid. Cool the solution in an ice bath to 0°C.

  • Oxidation: Add the sodium hypochlorite solution dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 30-45°C.[4][10]

  • Reaction Completion: After the addition is complete, stir the mixture for approximately 20-30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until a test with starch-iodide paper is negative.[4]

  • Neutralization and Extraction: Carefully neutralize the mixture with 6M sodium hydroxide solution until it is basic. Saturate the aqueous layer with solid sodium chloride to decrease the product's solubility.[4] Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.

  • Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain cyclobutanone.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the oxidation of cyclobutanol to cyclobutanone, applicable to the protocols described.

Oxidation_Workflow Generalized Workflow for Cyclobutanol Oxidation cluster_start 1. Reaction Setup cluster_reaction 2. Oxidation cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Isolation A Combine Cyclobutanol and Solvent B Cool Mixture (if required) A->B C Add Oxidizing Agent (e.g., CrO3, PCC, NaOCl) dropwise with stirring B->C D Monitor Reaction (TLC, Temp.) C->D E Quench Reaction (if necessary) D->E F Extract Product with Organic Solvent E->F G Wash & Dry Organic Layer F->G H Solvent Removal (Rotary Evaporation) G->H I Purify Product (Distillation or Chromatography) H->I J Final Product: Cyclobutanone I->J

Caption: A generalized workflow for the chemical oxidation of cyclobutanol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Polysubstituted Cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of these valuable scaffolds. Cyclobutanes offer a unique three-dimensional chemical space, making them attractive motifs in medicinal chemistry and natural product synthesis. However, their synthesis is often plagued by challenges related to ring strain, stereocontrol, and scalability.[1][2] This guide provides detailed information to help you navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield in Photochemical [2+2] Cycloaddition

Question: My photochemical [2+2] cycloaddition is resulting in a low yield of the desired cyclobutane product. What are the potential causes and how can I improve the yield?

Answer: Low yields in photochemical [2+2] cycloadditions are a common problem and can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Insufficient Light Penetration: The reaction mixture might be too concentrated, preventing light from reaching all the reactant molecules. This is a frequent issue in scaling up photochemical reactions.[3]

    • Solution: Decrease the concentration of your reactants. For larger-scale reactions, consider using a continuous flow reactor, which offers a much shorter path length for light and ensures more uniform irradiation.[4][5]

  • Incorrect Wavelength: The wavelength of your light source may not be optimal for exciting the substrate.

    • Solution: Ensure your lamp's emission spectrum overlaps with the absorption spectrum of your substrate. For enones, UV irradiation is often required, while photosensitizers like Ru(bpy)₃Cl₂ allow the use of visible light.[6]

  • Energy-Wasting Side Reactions: For acyclic enones, the triplet excited state can undergo rapid cis-trans isomerization, which competes with the desired cycloaddition.[6]

    • Solution: Employ a photosensitizer that operates through a single-electron transfer mechanism, such as Ru(bpy)₃²⁺, to generate an enone radical anion. This intermediate is less prone to isomerization and can efficiently undergo cycloaddition.[6]

  • Substrate Decomposition: Prolonged exposure to high-energy UV light can lead to degradation of the starting materials or the product.

    • Solution: Monitor the reaction progress by TLC or NMR to determine the optimal reaction time. Using a photosensitizer that allows for the use of lower-energy visible light can also mitigate decomposition.

  • Presence of Quenchers: Impurities in the solvent or reagents can quench the excited state of the reactants.

    • Solution: Use high-purity, degassed solvents. Oxygen is a known triplet quencher and should be removed by purging the reaction mixture with an inert gas like argon or nitrogen.

Issue 2: Poor Stereoselectivity (Diastereoselectivity and Enantioselectivity)

Question: I am struggling to control the stereochemistry of my cyclobutane product. What strategies can I employ to improve diastereoselectivity and/or enantioselectivity?

Answer: Achieving high stereoselectivity is a central challenge in polysubstituted cyclobutane synthesis. The approach to improving it depends on the reaction type.

  • Stepwise Mechanism: Poor diastereoselectivity in thermal ketene cycloadditions often points to a stepwise mechanism involving a zwitterionic intermediate that allows for bond rotation and loss of stereochemical information.[7]

    • Solvent Polarity: The lifetime of this intermediate is influenced by solvent polarity.

      • Recommendation: Decrease the solvent polarity. Nonpolar solvents like toluene or hexanes can disfavor charge separation, promoting a more concerted-like transition state and preserving the alkene's stereochemistry.[7]

    • Lewis Acid Catalysis: Lewis acids can coordinate to the alkene or ketene, promoting a more concerted pathway and enforcing a specific geometry in the transition state.[8][9]

      • Recommendation: Introduce a Lewis acid such as TiCl₄ or BF₃·OEt₂. Screening different Lewis acids and optimizing conditions (temperature, solvent) is crucial. Lewis acid-promoted reactions can offer increased reactivity, higher yields, and improved diastereoselectivity.[8][9]

  • Uncatalyzed Background Reaction: In catalytic enantioselective photocycloadditions, a major challenge is the uncatalyzed racemic background reaction that occurs upon direct photoexcitation of the substrate.[10] This lowers the overall enantiomeric excess (ee).

    • Solution 1: Chiral Sensitizers: Use a chiral photosensitizer that preferentially binds to the substrate, leading to asymmetric induction in the excited state. Chiral phosphoric acids with thioxanthone moieties have been shown to be effective.[11]

    • Solution 2: Dual-Catalyst Systems: Employ a dual-catalyst system consisting of a visible-light-absorbing photocatalyst (e.g., Ru(bpy)₃²⁺ or an iridium complex) and a separate chiral Lewis acid co-catalyst.[10][12] The photocatalyst generates the reactive intermediate, while the chiral Lewis acid controls the stereochemistry of the cycloaddition. This approach can effectively eliminate the racemic background reaction.[10]

  • Reaction Temperature: Lowering the temperature can enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Recommendation: Perform the reaction at lower temperatures (e.g., -50 °C to -78 °C), if the reaction rate is still acceptable.[2][11]

Issue 3: Poor Regioselectivity in [2+2] Cycloadditions

Question: My [2+2] cycloaddition with unsymmetrical alkenes is producing a mixture of regioisomers. How can I control the regiochemical outcome?

Answer: Regioselectivity in [2+2] cycloadditions is governed by electronic and steric factors of the reactants.

  • Electronic Effects: The reaction is generally favored between an electron-rich and an electron-poor alkene. The regioselectivity is dictated by the orbital coefficients of the HOMO of the electron-rich alkene and the LUMO of the electron-poor one.

    • Recommendation: Enhance the electronic disparity between the two alkenes. For example, in the Paternò-Büchi reaction (carbonyl + alkene), the regioselectivity depends on the relative stability of the possible 1,4-diradical intermediates formed after the initial bond formation.[13][14][15][16]

  • Steric Hindrance: Bulky substituents on the reacting partners can direct the approach of the molecules to form the less sterically hindered product.

    • Recommendation: If possible, modify your substrates to include sterically demanding groups that can favor the formation of a single regioisomer.

  • Catalyst Control: In metal-catalyzed cycloadditions, the ligand environment around the metal center can play a crucial role in determining regioselectivity.

    • Recommendation: For challenging cases, screen different catalysts and ligands. For instance, in Ru-catalyzed [2+2] cycloadditions of allenes and alkynes, the catalyst was found to favor the formation of the most hindered isomer, contrary to expectations.[17]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing polysubstituted cyclobutane rings?

A1: The most common methods include:

  • [2+2] Cycloaddition Reactions: This is the most widely used approach and can be promoted photochemically, thermally, or by transition metal or Lewis acid catalysis.[18][19]

  • Ring Expansion Reactions: These reactions typically involve the expansion of a cyclopropane ring, often catalyzed by transition metals like rhodium or silver.[14][20]

  • Strain-Release Reactions: These methods utilize highly strained systems like bicyclo[1.1.0]butanes (BCBs), which can react with various reagents to form 1,3-disubstituted cyclobutanes.[2][7]

  • C-H Functionalization: This strategy involves the direct functionalization of C-H bonds on a pre-existing cyclobutane core, allowing for the sequential and stereocontrolled introduction of substituents.[21]

Q2: How can I scale up my cyclobutane synthesis, especially for photochemical reactions?

A2: Scaling up photochemical reactions is challenging due to the attenuation of light as it passes through the reaction medium (Beer-Lambert law).[3] The most effective solution is to use a continuous flow reactor .[4][5] These reactors have a very short path length, ensuring uniform irradiation of the entire reaction mixture. This leads to shorter reaction times, higher yields, and better reproducibility compared to batch reactors.[4][5] For non-photochemical reactions, standard chemical engineering principles for scaling up batch or flow processes apply, with careful consideration of reaction kinetics, heat transfer, and mixing.

Q3: I have synthesized a mixture of cyclobutane diastereomers. What is the best way to separate them?

A3: Diastereomers have different physical properties and can often be separated by standard flash column chromatography on silica gel.[22][23] However, due to their often similar polarities, separation can be challenging.

  • Optimization: You may need to screen different eluent systems, often requiring a less polar solvent system than for more differentiated compounds. Using a gradient elution can be beneficial.[24]

  • Alternative Stationary Phases: If silica gel is ineffective, consider using reversed-phase (C18) chromatography or other stationary phases with different selectivities.[17][22]

  • Column Stacking: For difficult separations, stacking two flash columns can improve resolution.[17]

Q4: My cyclobutane product seems to be unstable. What are common decomposition pathways?

A4: The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions under certain conditions.[8][22]

  • Thermal Ring Opening: At high temperatures, cyclobutanes can undergo retro-[2+2] cycloaddition to revert to the starting alkenes.

  • Acid/Base-Mediated Ring Opening: Lewis or Brønsted acids can catalyze the ring opening of cyclobutanes, particularly those with activating functional groups.

  • Transition Metal-Catalyzed Ring Opening: Many transition metals can insert into the C-C bonds of cyclobutanes, leading to various rearranged products.

It is advisable to handle and store purified cyclobutane derivatives at low temperatures and under an inert atmosphere to minimize degradation.

Data Presentation

The following tables summarize quantitative data for selected polysubstituted cyclobutane syntheses, allowing for easy comparison of different methods and conditions.

Table 1: Comparison of Catalysts in Enantioselective [2+2] Cycloaddition of an Enone

EntryCatalyst (mol%)LigandSolventTime (h)Yield (%)d.r.ee (%)Reference
1Ru(bpy)₃Cl₂ (5) + Chiral Lewis Acid (10)-MeCN2485>20:195[10]
2Chiral Phosphoric Acid (10)Thioxanthone-basedToluene4896-98[11]
3[Ir(dFppy)₃] (1) + Chiral Ligand (2.4)PhosphoramiditeToluene129110:198[12]
4CoBr₂ (10)(R)-L8 (PHOX)Toluene2498>95:594[9]

Table 2: Effect of Lewis Acid on Diastereoselectivity in Ketene-Alkene [2+2] Cycloaddition

EntryAlkeneKetene PrecursorConditionsYield (%)d.r. (cis:trans)Reference
11-HexeneDiphenylacetyl chlorideThermal (120 °C, 24h)51:1[9][25]
21-HexeneDiphenylacetyl chlorideEtAlCl₂ (1.1 eq), -78 °C, 1h8413:1[9][25]
3DihydropyranPhenylacetyl chlorideThermal (120 °C, 24h)451:1.5[9][25]
4DihydropyranPhenylacetyl chlorideEtAlCl₂ (1.1 eq), -78 °C, 1h89>20:1[9][25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Visible-Light-Mediated [2+2] Cycloaddition of an Enone using a Ru-Photocatalyst

Based on the procedure by Ischay, M. A. et al., J. Am. Chem. Soc. 2008, 130, 12886-12887.[6]

Materials:

  • Chalcone (1.0 equiv)

  • Styrene (2.0 equiv)

  • Ru(bpy)₃Cl₂·6H₂O (2.5 mol%)

  • LiBF₄ (2.0 equiv)

  • i-Pr₂NEt (2.0 equiv)

  • Anhydrous, degassed acetonitrile (MeCN) to make a 0.1 M solution with respect to chalcone.

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add chalcone, Ru(bpy)₃Cl₂·6H₂O, and LiBF₄.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed MeCN, styrene, and i-Pr₂NEt via syringe.

  • Stir the resulting solution at room temperature approximately 5-10 cm away from a 26 W compact fluorescent light bulb.

  • Monitor the reaction by TLC. Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclobutane product.

Protocol 2: Thermal [2+2] Cycloaddition of Dichloroketene with an Alkene

Based on the procedure by Poisson, J. et al. for the synthesis of (benzyloxy)cyclobutanone.[21]

Materials:

  • Benzyl vinyl ether (1.0 equiv)

  • Trichloroacetyl chloride (1.5 equiv)

  • Activated zinc dust (2.0 equiv)

  • Anhydrous diethyl ether

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add activated zinc dust and anhydrous diethyl ether.

  • Add a solution of benzyl vinyl ether and trichloroacetyl chloride in anhydrous diethyl ether dropwise to the stirred suspension of zinc over 1-2 hours.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove excess zinc and zinc salts, washing the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the dichlorocyclobutanone adduct. (Further reduction is needed to remove the chlorine atoms).

Protocol 3: Rh(I)-Catalyzed Ring Expansion of a Vinylcyclopropane

Based on the procedures for Rh(I)-catalyzed ring-opening of vinylcyclopropanes.[26][27][28]

Materials:

  • Vinylcyclopropane (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [Rh(cod)Cl]₂ (2.5 mol%)

  • Chiral bisphosphine ligand (e.g., a ferrocene-based ligand, 5.5 mol%)

  • Zn(OTf)₂ (10 mol%)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk tube, add [Rh(cod)Cl]₂, the chiral ligand, and Zn(OTf)₂.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous dioxane and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the arylboronic acid and the vinylcyclopropane substrate.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched ring-opened product.

Visualizations

Logical Workflow for Troubleshooting Poor Stereoselectivity

G start Problem: Poor Stereoselectivity reaction_type What is the reaction type? start->reaction_type thermal Thermal [2+2] (e.g., Ketene) reaction_type->thermal Thermal photo Photochemical [2+2] reaction_type->photo Photochemical other Other (e.g., Ring Expansion) reaction_type->other Other thermal_q1 Is the solvent nonpolar? thermal->thermal_q1 photo_q1 Is it an enantioselective reaction with low ee? photo->photo_q1 other_s Consult literature for specific catalyst/ligand effects for the chosen method. other->other_s thermal_s1 Switch to a nonpolar solvent (e.g., Toluene, Hexane) thermal_q1->thermal_s1 No thermal_q2 Are you using a Lewis Acid catalyst? thermal_q1->thermal_q2 Yes thermal_s1->thermal_q2 thermal_s2 Introduce a Lewis Acid (e.g., TiCl₄, EtAlCl₂). Optimize concentration & temp. thermal_q2->thermal_s2 No thermal_q3 Is the temperature optimized? thermal_q2->thermal_q3 Yes thermal_s2->thermal_q3 thermal_s3 Lower the reaction temperature (e.g., to -78 °C) thermal_q3->thermal_s3 No thermal_q3->other_s Yes thermal_s3->other_s photo_s1 Issue: Uncatalyzed background reaction. Use a chiral sensitizer or a dual-catalyst system. photo_q1->photo_s1 Yes photo_q2 Is diastereoselectivity low? photo_q1->photo_q2 No photo_s1->photo_q2 photo_s2 Lower the reaction temperature. Consider solvent effects. photo_q2->photo_s2 Yes photo_q2->other_s No photo_s3 Use a chiral Lewis acid to control facial selectivity. photo_s2->photo_s3 photo_s3->other_s

Troubleshooting workflow for poor stereoselectivity.
Decision Tree for Synthetic Strategy Selection

G start Desired Polysubstituted Cyclobutane q1 Are simple alkene precursors available? start->q1 s1 Consider [2+2] Cycloaddition q1->s1 Yes q_alt Are functionalized cyclopropane precursors available? q1->q_alt No q2 Is stereocontrol the primary challenge? s1->q2 s2 Use Catalytic Enantioselective Photocycloaddition (Dual-catalyst or Chiral Sensitizer) q2->s2 Yes (Enantioselectivity) s3 Use Lewis Acid-Promoted Ketene Cycloaddition for high diastereoselectivity q2->s3 Yes (Diastereoselectivity) q3 Is a 1,3-substitution pattern desired? q2->q3 No q_ch Is late-stage functionalization of a cyclobutane core needed? s2->q_ch s3->q_ch s4 Consider Strain-Release from Bicyclo[1.1.0]butane (BCB) q3->s4 Yes q3->q_ch No s4->q_ch s_alt Consider Metal-Catalyzed Ring Expansion q_alt->s_alt Yes q_alt->q_ch No s_alt->q_ch s_ch Consider C-H Functionalization Strategy q_ch->s_ch Yes

Decision tree for selecting a synthetic strategy.
Key Challenges in [2+2] Photocycloaddition

G center [2+2] Photocycloaddition challenge1 Low Yield center->challenge1 challenge2 Poor Regioselectivity center->challenge2 challenge3 Poor Stereoselectivity center->challenge3 challenge4 Scalability center->challenge4 sol1 Use Photosensitizer Optimize Concentration Use Flow Reactor challenge1->sol1 sol2 Enhance Electronic Bias Utilize Steric Effects Biradical Stability challenge2->sol2 sol3 Chiral Catalysts Dual-Catalyst Systems Low Temperature challenge3->sol3 sol4 Continuous Flow Chemistry challenge4->sol4

Core challenges and solutions in [2+2] photocycloaddition.

References

Technical Support Center: Purification of 2-Cyclobutyl-2-oxoacetic Acid by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-cyclobutyl-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this valuable building block by distillation.[1] As an α-keto acid, this compound presents unique challenges during purification, primarily due to its high boiling point and potential for thermal degradation. This document will equip you with the necessary knowledge to navigate these challenges and achieve high purity of your target compound.

Understanding the Criticality of Vacuum Distillation

This compound has a reported atmospheric boiling point of 213.862°C at 760 mmHg.[1] Distilling at this temperature poses a significant risk of thermal decomposition, a common issue with α-keto and β-keto acids which can readily undergo decarboxylation upon heating.[2][3][4] Therefore, vacuum distillation is the required method for purification to lower the boiling point to a temperature where the molecule is more stable.[5]

Estimated Boiling Point of this compound under Vacuum

To aid in your experimental planning, the following table provides estimated boiling points at various vacuum levels. These are calculated based on the atmospheric boiling point and a reported boiling point of 60-70°C at 0.003 Torr. A pressure-temperature nomograph is a useful tool for estimating boiling points at different pressures.

Pressure (Torr/mmHg)Estimated Boiling Point (°C)
10110 - 120
595 - 105
170 - 80
0.560 - 70
0.145 - 55

Troubleshooting Guide: Navigating Common Distillation Issues

This section addresses specific problems you may encounter during the vacuum distillation of this compound in a question-and-answer format.

Question 1: My distillation is extremely slow, or the compound is not distilling over, even though the vacuum is good and the heating mantle is set to the estimated boiling temperature.

Answer: This is a common issue and can be attributed to several factors:

  • Inaccurate Temperature Reading: Ensure your thermometer is placed correctly. The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.

  • Insufficient Heat Transfer: A heating mantle that is too large for the flask or poor contact between the flask and the mantle can lead to inefficient heating. Ensure a snug fit and consider using a high-boiling heat transfer fluid or sand bath for more uniform heating.

  • Fractionating Column Issues (if used): If you are using a fractionating column for a very fine separation, it may be providing too many theoretical plates, leading to excessive reflux and preventing the product from reaching the condenser. For a simple purification, a short path distillation head is often sufficient and preferred to minimize the time the compound spends at elevated temperatures.

  • System Leaks: Even a small leak in your vacuum setup can significantly raise the pressure and, consequently, the boiling point. Meticulously check all joints and connections for proper sealing. Ensure all glassware is free of cracks or star fractures that can compromise the vacuum.

Question 2: I'm observing significant darkening or charring of the material in the distillation flask, and the yield of my distilled product is low.

Answer: This is a strong indication of thermal decomposition. This compound, like other α-keto acids, is susceptible to decarboxylation at elevated temperatures, which can lead to the formation of cyclobutanone and carbon dioxide.[3][6] Other degradation pathways may also occur.

Solutions:

  • Lower the Distillation Temperature: The most effective way to prevent decomposition is to distill at a lower temperature. This requires a better vacuum. If you are using a water aspirator, consider switching to a vacuum pump to achieve a lower pressure.

  • Minimize Residence Time: The longer the compound is exposed to heat, the more likely it is to decompose. Use a distillation setup that minimizes the hold-up volume and allows for a rapid distillation. A Kugelrohr apparatus can be particularly effective for small-scale distillations of thermally sensitive compounds.

  • Avoid Overheating the Pot: The temperature of the heating bath should be kept as close to the boiling point of the liquid as possible, ideally no more than 20-30°C above. Excessive heating of the distillation pot will accelerate decomposition.

Question 3: The liquid in my distillation flask is bumping violently, posing a risk of contamination and apparatus damage.

Answer: Bumping is a common and dangerous phenomenon in vacuum distillation where the liquid superheats and then boils in a sudden, violent burst.

Prevention and Mitigation:

  • Vigorous Stirring: The most effective way to prevent bumping is to use a magnetic stir bar and stir the liquid vigorously and continuously throughout the distillation. This provides nucleation sites for smooth boiling. Boiling chips are generally not effective under vacuum as the trapped air in their pores is quickly removed.

  • Introduce a Fine Stream of Air or Nitrogen: A very fine capillary can be inserted through a thermometer adapter, with its tip below the surface of the liquid. A slow and controlled bleed of an inert gas like nitrogen or argon can provide a steady stream of bubbles that act as nucleation points.

  • Avoid Overfilling the Flask: The distillation flask should not be more than two-thirds full to provide adequate headspace for smooth vaporization.

Question 4: My distilled product is still impure. What are the likely contaminants and how can I remove them?

Answer: The impurities in your distilled product will depend on the synthetic route used to prepare the this compound. Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be cyclobutanecarboxylic acid, cyclobutanecarbonyl chloride, or other precursors.[7] If the boiling points are significantly different, a careful fractional distillation may be effective.

  • Solvents: Residual solvents from the reaction or workup should be removed as much as possible before distillation, for example, by using a rotary evaporator.

  • Decarboxylation Product (Cyclobutanone): If some thermal decomposition has occurred, your distillate may be contaminated with cyclobutanone. As its boiling point is significantly lower than the target compound, a careful fractional distillation should be able to separate them.

  • Higher-Boiling Impurities: These could be dimers or polymers formed from side reactions. These will typically remain in the distillation pot. If they co-distill, a second, more careful fractional distillation may be necessary.

Purification Strategy:

If simple vacuum distillation does not provide the desired purity, consider a pre-purification step. An acid-base extraction can be effective for removing neutral or basic impurities. Dissolve the crude product in a suitable organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified and the pure acid extracted back into an organic solvent. This will remove many non-acidic impurities before the final distillation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal vacuum level for distilling this compound?

A1: The ideal vacuum level is one that allows the compound to distill at a temperature well below its decomposition point. A good target is to have a boiling point between 80°C and 120°C. Based on the estimated boiling points in the table above, a pressure of 1-10 Torr would be a suitable starting range.

Q2: Can I use a short-path distillation apparatus?

A2: Yes, a short-path distillation apparatus is highly recommended. It minimizes the distance the vapor has to travel, which reduces the hold-up volume and the time the compound is exposed to elevated temperatures, thereby minimizing the risk of decomposition.

Q3: How can I monitor the purity of my distilled fractions?

A3: You can monitor the purity of your fractions using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Collecting several smaller fractions rather than one large one will allow you to identify and combine the purest fractions.

Q4: What are the signs of decomposition to watch out for?

A4: The most common signs of decomposition are a darkening of the material in the distillation flask (from clear/pale yellow to brown or black), the evolution of gas (CO2 from decarboxylation), and a lower than expected yield of the desired product.

Q5: Is it necessary to use a cold trap with my vacuum pump?

A5: Absolutely. A cold trap (using dry ice/acetone or liquid nitrogen) placed between your distillation setup and the vacuum pump is essential to condense any volatile substances before they enter the pump. This protects the pump oil from contamination and prolongs the life of the pump.

Experimental Workflow for Vacuum Distillation

The following diagram outlines the key steps and considerations for the successful vacuum distillation of this compound.

Figure 1. A stepwise workflow for the purification of this compound by vacuum distillation.

References

Technical Support Center: Synthesis of 2-Cyclobutyl-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Cyclobutyl-2-oxoacetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes for this compound are:

  • Hydrolysis of an ester precursor: This typically involves the synthesis of ethyl 2-cyclobutyl-2-oxoacetate followed by hydrolysis to the carboxylic acid.

  • Oxidation of a suitable precursor: This can involve the oxidation of a precursor molecule like 2-cyclobutyl-2-hydroxyacetic acid or cyclobutyl methyl ketone.

Q2: What are the key starting materials for the synthesis?

A2: Depending on the chosen route, key starting materials can include cyclobutanecarbonyl chloride, diethyl oxalate, and cyclobutyl methyl ketone.

Q3: What are the typical challenges encountered during the synthesis?

A3: Common challenges include low yields, formation of side products, and difficulties in purification. Specific issues can arise from the stability of intermediates and the choice of reaction conditions.

Troubleshooting Guides

Problem: Low Yield in the Synthesis of this compound

This guide addresses potential causes for low yields in the two primary synthetic routes and provides systematic troubleshooting steps.

Route 1: Hydrolysis of Ethyl 2-cyclobutyl-2-oxoacetate

  • Symptom: Incomplete conversion of the ester to the carboxylic acid.

  • Symptom: Degradation of the product during workup.

Route 2: Oxidation of a Cyclobutyl Precursor

  • Symptom: Incomplete oxidation of the starting material.

  • Symptom: Over-oxidation leading to undesired byproducts.

  • Symptom: Formation of multiple side products that are difficult to separate.

Below is a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Start: Low Yield of this compound route_check Which synthetic route was used? start->route_check hydrolysis Route 1: Hydrolysis of Ethyl 2-cyclobutyl-2-oxoacetate route_check->hydrolysis Hydrolysis oxidation Route 2: Oxidation of Cyclobutyl Precursor route_check->oxidation Oxidation h_q1 Was the hydrolysis reaction incomplete? hydrolysis->h_q1 o_q1 Was the oxidation incomplete? oxidation->o_q1 h_a1 Increase reaction time or temperature. Consider stronger base/acid catalyst. h_q1->h_a1 Yes h_q2 Did product degrade during workup? h_q1->h_q2 No h_a1->h_q2 h_a2 Use milder workup conditions. Maintain low temperatures during extraction. h_q2->h_a2 Yes end End: Yield Improved h_q2->end No h_a2->end o_a1 Increase stoichiometry of oxidizing agent. Optimize reaction temperature and time. o_q1->o_a1 Yes o_q2 Was over-oxidation observed? o_q1->o_q2 No o_a1->o_q2 o_a2 Use a milder oxidizing agent. Carefully control reaction stoichiometry and temperature. o_q2->o_a2 Yes o_q3 Were multiple side products formed? o_q2->o_q3 No o_a2->o_q3 o_a3 Optimize reaction conditions to improve selectivity. Consider a different synthetic route. o_q3->o_a3 Yes o_q3->end No o_a3->end

Caption: Troubleshooting workflow for low yield synthesis.

Experimental Protocols

Route 1: Synthesis via Hydrolysis of Ethyl 2-cyclobutyl-2-oxoacetate

This two-step process involves the formation of the ethyl ester followed by its hydrolysis.

Step 1: Synthesis of Ethyl 2-cyclobutyl-2-oxoacetate

A common method for the synthesis of α-keto esters is the reaction of a Grignard reagent with diethyl oxalate.

Reaction Scheme:

Cyclobutylmagnesium bromide + Diethyl oxalate → Ethyl 2-cyclobutyl-2-oxoacetate

Detailed Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclobutyl bromide (1.0 eq) in anhydrous diethyl ether to the magnesium turnings under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Oxalate: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of diethyl oxalate (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyclobutyl-2-oxoacetate.

  • Purification: Purify the crude product by vacuum distillation.

Step 2: Hydrolysis to this compound

Reaction Scheme:

Ethyl 2-cyclobutyl-2-oxoacetate + NaOH → Sodium 2-cyclobutyl-2-oxoacetate → this compound

Detailed Protocol:

  • Saponification: Dissolve the ethyl 2-cyclobutyl-2-oxoacetate (1.0 eq) in a mixture of ethanol and water. Add a solution of sodium hydroxide (1.5 eq) in water. Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Workup: Remove the ethanol under reduced pressure. Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 1-2 with cold, dilute hydrochloric acid.

  • Extraction and Purification: Extract the acidic aqueous solution with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Route 2: Synthesis via Oxidation of Cyclobutyl Methyl Ketone

This route involves the oxidation of a commercially available ketone.

Reaction Scheme:

Cyclobutyl methyl ketone + Oxidizing Agent (e.g., KMnO₄) → this compound

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclobutyl methyl ketone (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) (2.5 eq) in water to the reaction mixture. The reaction is exothermic, and the temperature should be maintained between 20-30°C using a water bath.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by TLC analysis.

  • Workup: After the reaction is complete, quench the excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration and Extraction: Filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with water. Acidify the filtrate to pH 1-2 with dilute sulfuric acid. Extract the aqueous solution with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Hydrolysis of EsterRoute 2: Oxidation of Ketone
Starting Material Cyclobutyl bromide, Diethyl oxalateCyclobutyl methyl ketone
Key Reagents Mg, Diethyl ether, NaOH, HClKMnO₄, H₂SO₄
Number of Steps 21
Typical Overall Yield 60-75%40-55%
Purity of Crude Product Generally higherOften requires more rigorous purification
Key Challenges Grignard reaction sensitivity to moistureOver-oxidation, MnO₂ removal

Table 2: Troubleshooting Guide for Low Yields

ProblemPossible CauseSuggested Solution
Route 1: Low yield of Grignard reagent Impure magnesium or alkyl halide; Presence of moisture.Use high-purity, dry reagents and solvents. Flame-dry all glassware.
Route 1: Incomplete hydrolysis Insufficient base or reaction time.Increase the amount of NaOH and/or prolong the reaction time. Monitor by TLC.
Route 1: Product loss during workup Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Route 2: Incomplete oxidation Insufficient oxidizing agent or reaction time.Increase the stoichiometry of KMnO₄ and/or extend the reaction time.
Route 2: Over-oxidation Reaction temperature too high; Excess oxidizing agent.Maintain a lower reaction temperature. Use the exact stoichiometric amount of KMnO₄.
Route 2: Difficult filtration of MnO₂ Fine precipitate clogging the filter.Use a thick pad of celite for filtration.

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow start Select Synthetic Route route1 Route 1: Ester Hydrolysis start->route1 route2 Route 2: Ketone Oxidation start->route2 step1_1 Step 1: Grignard Reaction & Ester Formation route1->step1_1 step2_1 Oxidation Reaction route2->step2_1 step1_2 Step 2: Hydrolysis step1_1->step1_2 workup Reaction Workup step1_2->workup step2_1->workup purification Purification (Distillation/Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis final_product Final Product: This compound analysis->final_product

Technical Support Center: Synthesis of Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of cyclobutane carboxylic acids.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Cyclobutane Carboxylic Acid

Q1: I performed a malonic ester synthesis using diethyl malonate and 1,3-dibromopropane, but my final yield of cyclobutanecarboxylic acid is very low. What could be the cause?

A1: Low yields in this synthesis are often due to the formation of a major side product, ethyl pentane-1,1,5,5-tetracarboxylate. This occurs when one molecule of 1,3-dibromopropane reacts with two molecules of the diethyl malonate enolate.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the dihalide can sometimes favor the intramolecular cyclization. However, the primary issue is often the intermolecular reaction.

  • High Dilution: Running the reaction under high dilution conditions can favor the intramolecular ring-closing reaction over the intermolecular side reaction.

  • Slow Addition: Add the base (e.g., sodium ethoxide) slowly to the solution of diethyl malonate and 1,3-dibromopropane. This helps to keep the concentration of the enolate low, which can reduce the rate of the intermolecular side reaction.

  • Temperature Control: Maintain the reaction temperature between 60-65°C during the addition of the base.[1]

  • Purification: The desired ethyl 1,1-cyclobutanedicarboxylate is more volatile than the tetracarboxylate byproduct. Steam distillation is an effective method to separate the desired ester from the high-boiling side product before hydrolysis.[1]

Q2: My reaction seems to have worked, but after the final decarboxylation step, I have a mixture of products and the purity of my cyclobutanecarboxylic acid is low.

A2: Incomplete decarboxylation or side reactions during decarboxylation can lead to an impure final product.

Troubleshooting Steps:

  • Decarboxylation Temperature and Time: Ensure the decarboxylation is complete by heating the 1,1-cyclobutanedicarboxylic acid at a sufficiently high temperature (typically 160-170°C) until the evolution of CO2 ceases.[1]

  • Avoid Overheating: While complete decarboxylation is necessary, excessive temperatures during the final distillation of cyclobutanecarboxylic acid (above 220°C) can lead to decomposition.[1]

  • Purification of the Diacid: Purifying the intermediate 1,1-cyclobutanedicarboxylic acid by crystallization before decarboxylation can remove impurities that might interfere with the final step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the malonic ester synthesis of 1,1-cyclobutanedicarboxylic acid?

A1: The most significant side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate. This occurs when two molecules of deprotonated diethyl malonate react with one molecule of 1,3-dibromopropane.[1] In some experiments, the yield of this side product can be as high as 30-40% based on the amount of base used.[1]

Q2: Are there other potential, less common side reactions to be aware of?

A2: Yes, historically, attempts to synthesize cyclobutane dicarboxylic acids have sometimes led to rearranged products. For example, some early reported syntheses of 1,3-cyclobutanedicarboxylic acid actually produced methylcyclopropanedicarboxylic acid or α-methyleneglutaric acid.[2] This highlights the possibility of unexpected rearrangements, especially if reaction conditions are not well-controlled. Due to the inherent ring strain of the cyclobutane ring, it can be susceptible to ring-opening or rearrangement under harsh acidic, basic, or thermal conditions.[3]

Q3: How can I purify my final cyclobutanecarboxylic acid product?

A3:

  • Distillation: The most common method for purifying cyclobutanecarboxylic acid is vacuum distillation.[1]

  • Crystallization: If your product is a solid, or if you are purifying an intermediate diacid, crystallization from a suitable solvent (like hot ethyl acetate) is an effective technique.[1]

  • Acid-Base Extraction: To remove neutral impurities, you can dissolve the crude product in an aqueous base (like sodium hydroxide), wash with an organic solvent (like ether), and then re-acidify the aqueous layer to precipitate the pure carboxylic acid, which can then be extracted with an organic solvent.

Data Presentation

Table 1: Product and Side Product Yields in a Typical Malonic Ester Synthesis of 1,1-Cyclobutanedicarboxylic Acid

Product/Side ProductIntermediate EsterFinal Acid (after hydrolysis)Typical Yield Range
Desired Product Ethyl 1,1-cyclobutanedicarboxylate1,1-Cyclobutanedicarboxylic acid21-23% (based on initial ethyl malonate)[1]
Major Side Product Ethyl pentane-1,1,5,5-tetracarboxylatePentane-1,1,5,5-tetracarboxylic acid30-40% (based on sodium ethoxide used)[1]

Table 2: Physical Properties for Purification

CompoundBoiling Point (°C) at 740 mmHgMelting Point (°C)
Cyclobutanecarboxylic acid191.5 - 193.5[1]N/A
1,1-Cyclobutanedicarboxylic acid(decomposes)156 - 158[1]

Experimental Protocols

Key Experiment: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Synthesis

This protocol is based on the procedure published in Organic Syntheses.[1]

Part A: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

  • Reaction Setup: In a 3-liter three-necked flask equipped with a mechanical stirrer, separatory funnel, reflux condenser, and thermometer, combine 160 g (1 mole) of ethyl malonate and 212 g (1.05 moles) of trimethylene bromide.

  • Base Addition: While stirring, add a solution of 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol through the separatory funnel. Maintain the reaction temperature at 60-65°C. This addition should take approximately 50 minutes.

  • Reaction Completion: After addition, allow the mixture to cool to 50-55°C, then heat on a steam bath for about 2 hours, or until a sample is neutral to phenolphthalein when added to water.

  • Workup and Separation: Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation. Arrange the flask for steam distillation and collect about 4 liters of distillate. This separates the volatile ethyl 1,1-cyclobutanedicarboxylate and unreacted malonic ester from the non-volatile ethyl pentane-1,1,5,5-tetracarboxylate side product.

  • Hydrolysis: Combine the ester layer from the distillate with an ether extract of the aqueous layer. Remove the ether. Hydrolyze the remaining esters by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.

  • Isolation of Diacid: Remove most of the ethanol by distillation and evaporate the remaining mixture to dryness. Dissolve the residue in a minimum amount of hot water (100-125 ml) and acidify with concentrated hydrochloric acid. After a series of purification steps involving precipitation of unreacted malonic acid as barium malonate, the 1,1-cyclobutanedicarboxylic acid is extracted with ether. The crude product is then crystallized from hot ethyl acetate.

Part B: Synthesis of Cyclobutanecarboxylic Acid

  • Decarboxylation: Place the purified 1,1-cyclobutanedicarboxylic acid in a distillation flask. Heat the flask in an oil or metal bath at 160-170°C until the evolution of carbon dioxide stops.

  • Distillation: Increase the bath temperature to 210-220°C and collect the fraction boiling between 189-195°C.

  • Redistillation: Redistill the crude product to obtain pure cyclobutanecarboxylic acid (b.p. 191.5–193.5°/740 mm).

Visualizations

Reaction_Scheme cluster_main Main Synthesis Pathway cluster_side Major Side Reaction Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate  + Dibromopropane 1,3-Dibromopropane CyclobutaneEster Diethyl 1,1-cyclobutanedicarboxylate Base 2 NaOEt H3O H3O+, Δ Heat Heat, -CO2 Enolate->CyclobutaneEster Intramolecular Cyclization  + Dibromopropane SideProductEster Ethyl pentane-1,1,5,5-tetracarboxylate Enolate->SideProductEster Intermolecular Reaction  + Dibromopropane  + Another Malonate Enolate CyclobutaneDiacid 1,1-Cyclobutanedicarboxylic Acid CyclobutaneEster->CyclobutaneDiacid Hydrolysis  + H3O+, Δ FinalProduct Cyclobutanecarboxylic Acid CyclobutaneDiacid->FinalProduct Decarboxylation  + Heat, -CO2 Malonate2 Another Malonate Enolate

Caption: Reaction scheme for the synthesis of cyclobutanecarboxylic acid.

Troubleshooting_Workflow Start Low Yield of Cyclobutane Carboxylic Acid CheckSideProduct Check for high-boiling residue after steam distillation. Start->CheckSideProduct SideProductYes Major Side Product Formation: Ethyl pentane-1,1,5,5-tetracarboxylate CheckSideProduct->SideProductYes Yes CheckDecarb Analyze product before final distillation. Is 1,1-diacid present? CheckSideProduct->CheckDecarb No SolutionSideProduct Optimize reaction: - Use high dilution - Slow base addition - Control stoichiometry SideProductYes->SolutionSideProduct DecarbNo Incomplete Decarboxylation CheckDecarb->DecarbNo Yes CheckPurity Review purification methods. Consider redistillation or crystallization. CheckDecarb->CheckPurity No SolutionDecarb Increase heating time/temp (160-170°C) for decarboxylation DecarbNo->SolutionDecarb

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: 2-Cyclobutyl-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, stability, and handling of 2-Cyclobutyl-2-oxoacetic acid for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Users may encounter issues related to the stability of this compound during their experiments. This guide provides a systematic approach to troubleshooting common problems.

Problem IDIssuePotential CauseSuggested Solution
STAB-001Inconsistent experimental results or loss of potency.Degradation of the compound due to improper storage.- Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, consider temperatures of -20°C or lower.[1] - Aliquot: If the compound is used frequently, aliquot it into smaller, single-use vials to minimize exposure to air and moisture upon opening.
STAB-002Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).The compound may be degrading into byproducts. Alpha-keto acids are known to be susceptible to decarboxylation.- Fresh Sample Preparation: Prepare solutions fresh for each experiment. - pH Control: Maintain an acidic pH for solutions where possible, as basic conditions can promote degradation of alpha-keto acids.[1] - Temperature Control: Keep samples and solutions on ice or at 4°C during preparation and handling to minimize thermal degradation.[1]
STAB-003Change in physical appearance of the solid compound (e.g., color change, clumping).Uptake of moisture or reaction with atmospheric components.- Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to air. - Desiccator: Store the primary container within a desiccator to protect it from moisture.
STAB-004Low yield in synthetic reactions where the compound is a starting material.Degradation of the acid before or during the reaction.- Check Solvent Purity: Use high-purity, dry solvents for reactions. - Protect from Light: Store the compound and reaction mixtures protected from light, as photolytic decarboxylation can be a degradation pathway for alpha-keto acids.[2]
Logical Workflow for Troubleshooting Stability Issues

The following diagram illustrates a logical workflow for identifying and resolving stability problems with this compound.

G cluster_0 A Inconsistent Experimental Results Observed B Review Storage and Handling Procedures A->B D Are Storage Conditions Optimal? B->D C Analyze Compound Purity (e.g., HPLC, NMR) E Is the Compound Degraded? C->E D->C Yes F Implement Corrective Actions: - Aliquot stock - Use inert atmosphere - Store at lower temperature D->F No G Optimize Experimental Protocol: - Prepare fresh solutions - Control pH and temperature - Use purified solvents E->G Yes H Problem Resolved E->H No F->B G->C I Consult Technical Support H->I

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for this compound? A1: For short-term storage, keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[3] For long-term storage, freezing at -20°C or below is recommended to minimize degradation.[1]

  • Q2: Should I be concerned about the stability of this compound in solution? A2: Yes, alpha-keto acids in solution can be unstable. It is recommended to prepare solutions fresh before use. If solutions must be stored, they should be kept at a low temperature (e.g., 4°C) for a short period. The stability will also depend on the solvent and pH.

  • Q3: Is this compound sensitive to light or air? A3: While specific data for this compound is limited, alpha-keto acids, in general, can be sensitive to light and air. It is good practice to store the compound in a dark container and consider flushing the container with an inert gas like argon or nitrogen, especially for long-term storage.

Stability and Degradation

  • Q4: What are the likely degradation pathways for this compound? A4: As an alpha-keto acid, the most common degradation pathway is decarboxylation, especially when exposed to heat or basic conditions.[1] Hydrolysis and oxidation are also potential degradation routes.

  • Q5: How can I detect degradation of my this compound sample? A5: Degradation can be detected by analytical techniques such as HPLC, which may show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products. NMR spectroscopy can also be used to identify structural changes.

Experimental Protocols

  • Q6: What precautions should I take when using this compound in an experiment? A6: To minimize degradation during your experiment, it is advisable to:

    • Process samples as quickly as possible.

    • Keep samples on ice or at 4°C throughout the preparation steps.[1]

    • Use high-purity, dry solvents.

    • Control the pH of your reaction mixture, avoiding basic conditions if possible.

Quantitative Data Summary

ConditionStabilityNotes
Temperature
-20°C (Solid)HighRecommended for long-term storage.
Room Temperature (Solid)ModerateSuitable for short-term storage if kept dry and sealed.[3]
Elevated TemperatureLowProne to thermal decarboxylation.
pH (in solution)
AcidicModerateGenerally more stable in acidic conditions.
NeutralLow to ModerateStability may be reduced compared to acidic conditions.
BasicLowSusceptible to degradation, including decarboxylation.[1]
Other Factors
Light ExposureLow to ModeratePhotolytic degradation is possible for alpha-keto acids.
Presence of MoistureLowCan promote hydrolysis.
Presence of OxygenLow to ModerateOxidation of the keto group or other parts of the molecule can occur.

Experimental Protocols Cited

While specific experimental protocols for the stability testing of this compound were not found, a general approach for assessing the stability of alpha-keto acids is outlined below.

Protocol: General Stability Assessment of an Alpha-Keto Acid using HPLC

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution at a specific pH).

    • Divide the stock solution into several aliquots in sealed vials to be exposed to different conditions (e.g., 4°C, room temperature, 40°C, protected from light, exposed to light).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).

  • HPLC Analysis:

    • At each time point, inject an aliquot from each condition onto a suitable HPLC column (e.g., C18).

    • Use a mobile phase that provides good separation of the parent compound from potential degradants (e.g., a gradient of water with 0.1% formic acid and acetonitrile).

    • Use a UV detector set to a wavelength where the compound has maximum absorbance.

  • Data Analysis:

    • Measure the peak area of the this compound at each time point for each condition.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation rate under each condition.

References

Optimizing reaction conditions for synthesizing cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclobutane derivatives. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of cyclobutane derivatives, particularly through [2+2] cycloaddition reactions.

Issue Potential Cause(s) Recommended Solution(s) Citation(s)
Low or No Product Yield - Inappropriate reaction conditions (thermal vs. photochemical).- Incorrect choice of catalyst or lack of catalyst.- Low reactivity of olefin substrates.- Competing side reactions (e.g., polymerization, cycloreversion).- Non-optimal solvent.- For [2+2] cycloadditions of two alkenes, photochemical conditions are generally required. Thermal reactions are often forbidden or require specific substrates like ketenes.[1][2][3]- Employ a suitable catalyst. For example, chiral titanium complexes can be used for enantioselective [2+2] cycloadditions.[4] Ru(bipy)₃Cl₂ is an effective photocatalyst for enone cycloadditions under visible light.[5]- Use electron-rich alkenes with electron-deficient partners to enhance reactivity.[4]- For photochemical reactions, include an aromatic electron relay (e.g., anthracene) to minimize competing cycloreversion and polymerization.[6]- Screen different solvents. The choice of solvent can significantly impact reaction outcomes.[7][8][9][1][2][3][4][5][6][7][8][9]
Poor Diastereoselectivity or Enantioselectivity - Lack of stereocontrol in the reaction mechanism.- Ineffective chiral auxiliary or catalyst.- Reaction conditions favoring racemization or epimerization.- Employ chiral auxiliaries on one of the alkene substrates.[4] Evans oxazolidinones have been used successfully.[10]- Utilize a chiral catalyst system, such as a chiral phosphoric acid for photocycloadditions or chiral titanium complexes.[4][5]- Optimize reaction temperature; lower temperatures often favor higher selectivity.[11]- The stereochemistry of the starting alkenes directly influences the product's stereochemistry in concerted thermal reactions.[3][3][4][5][10][11]
Formation of Undesired Side Products - Polymerization of starting materials, especially styrenes.- Ring-opening of the cyclobutane product.- Intramolecular reactions competing with the desired intermolecular cycloaddition.- Use of an electron relay can prevent polymerization of terminal styrenes.[6]- The inherent strain of the cyclobutane ring can lead to ring-opening under harsh conditions (e.g., acidic, basic, high temperature).[12][13] Purification and subsequent steps should be performed under mild conditions.- For intermolecular reactions, higher concentrations of reactants may be favored. For intramolecular reactions, dilute conditions are often used.[14][6][12][13][14]
Difficulty with Product Purification - Inseparable mixture of diastereomers.- Product co-eluting with starting material or catalyst.- Product instability on silica gel.- Improve the diastereoselectivity of the reaction to simplify purification.- One recrystallization of the product mixture can sometimes yield optically pure product.[4]- If the catalyst is causing issues, consider a catalyst that is easily removed (e.g., by filtration or a simple wash).- Consider alternative purification methods such as preparative HPLC or crystallization. Low yields during chromatographic purification can sometimes be due to crystallization of the product on the column.[15][4][15]
Scalability Issues - Low efficiency in batch reactions.- Inconsistent results on a larger scale.- Consider using a continuous flow reactor, which can decrease reaction time, improve molecular weight and dispersity control for polymerizations, and enhance scalability.[14][16][17][14][16][17]

Frequently Asked Questions (FAQs)

Q1: Should I use thermal or photochemical conditions for a [2+2] cycloaddition?

A1: The choice between thermal and photochemical conditions is dictated by orbital symmetry rules. For the [2+2] cycloaddition of two simple alkenes, the reaction is photochemically allowed and thermally forbidden under concerted pathways.[1][2] Thermal [2+2] cycloadditions are typically feasible for reactions involving ketenes or other activated cumulenes, or under specific catalytic conditions.[3][4]

Q2: How can I improve the enantioselectivity of my cyclobutane synthesis?

A2: There are several strategies to enhance enantioselectivity:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the cycloaddition.[4][10]

  • Chiral Catalysts: The use of chiral Lewis acids, chiral phosphoric acids, or chiral transition metal complexes can effectively induce enantioselectivity.[4][5][18] For example, titanium TADDOL complexes have been used successfully in catalyzed [2+2] cycloadditions.[4]

  • Chiral Solvents or Additives: While less common, the use of a chiral solvent or additive can sometimes influence the stereochemical outcome.

Q3: What are the most common methods for synthesizing cyclobutane rings?

A3: The primary strategies for forming a cyclobutane ring system include:

  • [2+2] Cycloadditions: This is one of the most versatile and widely used methods, which can be promoted by light, heat, or a catalyst.[4][13]

  • Cyclization of Acyclic Precursors: Intramolecular reactions of appropriately substituted four-carbon chains can yield cyclobutane derivatives.[4]

  • Ring Expansion of Cyclopropanes: Certain cyclopropyl derivatives can undergo ring expansion to form cyclobutanes.[4]

Q4: My reaction is not working. What are the first things I should check?

A4:

  • Reaction Conditions: Double-check that you are using the correct conditions (thermal vs. photochemical) for your specific substrates.

  • Reagent Purity: Ensure the purity of your starting materials and solvent. Impurities can inhibit catalysts or lead to side reactions.

  • Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture.

  • Literature Precedent: Review the literature for similar reactions to see if there are any specific experimental details you may have missed.

Experimental Protocols

General Protocol for a Photocatalytic [2+2] Enone Cycloaddition

This protocol is a generalized procedure based on visible-light photocatalysis using a ruthenium complex.[5]

Materials:

  • Aryl enone substrate

  • Alkene substrate

  • Ru(bipy)₃Cl₂ (photocatalyst)

  • Anhydrous, degassed solvent (e.g., acetone, acetonitrile)

  • Schlenk flask or similar reaction vessel

  • Visible light source (e.g., blue LED lamp, λ = 459 nm)

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask, dissolve the aryl enone (1.0 eq) and the alkene (1.0-2.0 eq) in the chosen solvent (e.g., 0.1 M concentration of the enone).

  • Add the Ru(bipy)₃Cl₂ catalyst (typically 1-5 mol%).

  • Degas the solution by subjecting it to several freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solution for 15-30 minutes.

  • Place the reaction vessel in front of the visible light source and begin vigorous stirring. Maintain a constant temperature, if necessary, using a water bath or cooling fan.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclobutane derivative.

Key Experimental Parameters from Literature

The following table summarizes optimized conditions for specific [2+2] cycloaddition reactions.

Reactants Catalyst/Conditions Solvent Temp. Time Yield Selectivity Citation
Sulfonyl allene + Benzyl vinyl ether15 kbar pressureEt₂O/CH₂Cl₂ (2:1)50 °C19 h83%N/A[11]
Enamide + Ketene dimethyl thioacetalChiral titanium complexToluene--80%88% ee[4]
Cinnamic ester derivativesIr(III) photocatalyst, UV light (450 nm)VariousRT-ExcellentHigh diastereoselectivity[10]
Dissimilar acyclic enonesRu(II) photocatalyst, visible lightCH₃CNRT-GoodExcellent diastereoselectivity[5]

Visual Guides

Below are diagrams illustrating key concepts and workflows in cyclobutane synthesis.

troubleshooting_workflow start Low Yield or No Product check_conditions Verify Reaction Conditions (Thermal vs. Photo) start->check_conditions check_catalyst Check Catalyst Activity/Choice start->check_catalyst check_substrate Assess Substrate Reactivity start->check_substrate optimize Optimize Reaction (Solvent, Temp, Conc.) check_conditions->optimize check_catalyst->optimize check_substrate->optimize success Successful Synthesis optimize->success

Caption: A logical workflow for troubleshooting low-yield cyclobutane syntheses.

reaction_pathways reactants Alkene A + Alkene B thermal Thermal Conditions (Heat) reactants->thermal [Forbidden for simple alkenes] photochemical Photochemical Conditions (Light, hν) reactants->photochemical [Allowed] catalyzed Catalyzed Conditions (e.g., Lewis Acid) reactants->catalyzed [Can be thermal or photo] product Cyclobutane Derivative thermal->product photochemical->product catalyzed->product

Caption: Comparison of major reaction pathways for [2+2] cycloaddition.

References

Technical Support Center: Overcoming Ring Strain in Cyclobutane Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the unique chemical landscape of cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals who are looking to harness the synthetic potential of these strained four-membered rings. Here, we will dissect the challenges posed by ring strain and provide practical, field-tested solutions to common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational concepts of cyclobutane chemistry, providing the "why" behind the experimental observations.

Q1: What is ring strain in cyclobutane and how does it influence its reactivity?

A: Cyclobutane possesses significant ring strain, approximately 26.3 kcal/mol, which arises from two main factors: angle strain and torsional strain.[1][2]

  • Angle Strain (Baeyer Strain): The ideal bond angle for an sp³ hybridized carbon atom is 109.5°.[2] In a planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, a significant deviation that creates substantial strain.[2][3][4] To alleviate some of this, cyclobutane adopts a puckered or "butterfly" conformation, which slightly reduces the angle strain to about 88°.[2][5]

  • Torsional Strain (Pitzer Strain): In a flat cyclobutane, all eight C-H bonds would be eclipsed, leading to repulsive interactions between the electron clouds.[1] The puckered conformation helps to stagger these bonds, reducing the torsional strain, although it doesn't eliminate it completely.[1][6]

This stored energy makes cyclobutane thermodynamically unstable compared to its acyclic counterpart, butane, or larger cycloalkanes like cyclohexane, which is virtually strain-free.[3][4] Consequently, reactions that lead to the opening of the cyclobutane ring are often energetically favorable, as they release this inherent strain.[3][6] This makes cyclobutanes valuable synthetic intermediates.[7][8]

Q2: Why is cyclobutane a desirable motif in drug discovery despite its instability?

A: The very properties that make cyclobutane reactive also make it an attractive scaffold in medicinal chemistry. Its rigid, three-dimensional structure can be used to:

  • Conformationally Restrict Molecules: The puckered nature of the cyclobutane ring can lock a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[9][10][11]

  • Serve as a Bioisostere: Cyclobutane rings can act as metabolically stable mimics for other chemical groups, such as phenyl rings or alkenes, improving the pharmacokinetic properties of a drug candidate.[9][11]

  • Fill Hydrophobic Pockets: The compact, carbon-rich structure of cyclobutane can effectively occupy hydrophobic pockets in protein binding sites.[9][11]

  • Direct Key Pharmacophores: The defined geometry of the cyclobutane ring allows for precise positioning of functional groups in three-dimensional space, optimizing interactions with a target receptor.[9][11]

Several approved drugs and clinical candidates, such as carboplatin and boceprevir, incorporate a cyclobutane ring, highlighting its utility in drug design.[9][10]

Q3: What are the major classes of reactions that exploit the ring strain of cyclobutane?

A: The high ring strain of cyclobutane dictates its characteristic reactivity, which is dominated by ring-opening and cycloaddition reactions.

  • Ring-Opening Reactions: These are driven by the release of strain energy. Examples include:

    • Hydrogenation: Catalytic hydrogenation with H₂ over catalysts like Ni or Pt can open the ring to form n-butane, although this often requires more forcing conditions than for cyclopropane.[3][12][13]

    • Halogenation: Addition of halogens like Br₂ can lead to 1,4-dihalobutanes, again driven by the relief of ring strain.[12]

    • Thermal and Photochemical Rearrangements: Heat or light can induce rearrangements, such as the conversion of vinylcyclobutane to cyclopentene.[14]

  • [2+2] Cycloadditions: This is a powerful method for synthesizing cyclobutane rings. These reactions can be initiated photochemically or catalyzed by transition metals.[15][16][17][18] Visible-light photocatalysis has emerged as a particularly mild and efficient method for these transformations.[15][19]

Section 2: Troubleshooting Guides for Common Cyclobutane Reactions

This section provides practical advice for overcoming specific challenges encountered during key cyclobutane transformations.

Guide 1: Low Yields in [2+2] Photocycloadditions

Problem: You are attempting a photochemical [2+2] cycloaddition to form a cyclobutane ring, but the reaction is sluggish, and the yield of the desired product is low.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Light Source/Wavelength The alkene substrate must be excited to a reactive state. The wavelength and intensity of the UV or visible light source are critical.1. Verify Lamp Output: Check the specifications of your lamp and ensure it emits at the appropriate wavelength for your substrate or photosensitizer. 2. Optimize Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal irradiation time. Prolonged exposure can lead to product decomposition. 3. Consider a Photosensitizer: If the substrate does not absorb light efficiently, a sensitizer like benzophenone or acetone can be used to facilitate the population of the reactive triplet state.[7]
Substrate Dimerization/Polymerization The excited state of the alkene can react with another ground-state alkene of the same type, leading to homodimerization instead of the desired heterodimerization.1. Control Stoichiometry: If one alkene is more prone to dimerization, add it slowly to the reaction mixture containing an excess of the other alkene. 2. Use a Template: In some cases, a template can pre-organize the reactants, favoring the desired cycloaddition.[15]
Poor Diastereoselectivity The cycloaddition can lead to a mixture of stereoisomers.1. Employ Chiral Catalysts: For enantioselective reactions, chiral catalysts can provide high levels of stereocontrol.[19][20] 2. Solid-State Photochemistry: Performing the reaction in the solid state can restrict the conformational freedom of the reactants, leading to a single diastereomer.[21]
Guide 2: Uncontrolled Ring-Opening of Substituted Cyclobutanes

Problem: Your synthesized cyclobutane derivative is unstable and undergoes unintended ring-opening under the reaction conditions for a subsequent transformation (e.g., purification on silica gel, or in the presence of mild acid/base).

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Electron-Donating or -Withdrawing Groups Substituents can significantly influence the stability of the cyclobutane ring. Electron-donating groups can stabilize a positive charge on an adjacent carbon, facilitating ring opening via a carbocation intermediate. Electron-withdrawing groups can activate the ring towards nucleophilic attack.1. Choose Milder Reagents: Avoid strong acids or bases. Use buffered conditions or non-nucleophilic bases where possible. 2. Protecting Group Strategy: If a sensitive functional group is causing instability, consider protecting it before further transformations. 3. Purification Method: Use neutral alumina or florisil for chromatography instead of silica gel, which can be acidic. Distillation or recrystallization may be gentler alternatives.
Steric Strain Bulky substituents can introduce additional strain, making the ring more prone to cleavage to relieve steric hindrance.1. Low-Temperature Reactions: Running subsequent reactions at lower temperatures can minimize the energy available for undesired ring-opening pathways. 2. Strategic Bond Cleavage: Design your synthetic route to take advantage of this increased strain. For example, a highly substituted cyclobutane might be a good precursor for a specific ring-opened product.[8]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for a Visible-Light-Mediated [2+2] Enone Cycloaddition

This protocol is adapted from the work of Yoon and co-workers on the use of Ru(bpy)₃Cl₂ as a photocatalyst.[15]

Materials:

  • Aryl enone (1.0 equiv)

  • Alkene (1.5 - 2.0 equiv)

  • Ru(bpy)₃Cl₂ (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Schlenk flask or similar reaction vessel

  • Visible light source (e.g., blue LEDs or a compact fluorescent lamp)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl enone and Ru(bpy)₃Cl₂ in the chosen solvent.

  • Add the alkene to the reaction mixture.

  • Place the reaction vessel in front of the visible light source and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane adduct.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.

  • Excess Alkene: Using a slight excess of the alkene partner can help to favor the desired heterodimerization over enone homodimerization.

  • Visible Light: This provides a mild energy source to initiate the reaction, often avoiding the harsh conditions and side reactions associated with UV irradiation. The mechanism is proposed to involve a photogenerated Ru(bpy)₃⁺ complex that promotes a one-electron reduction of the enone.[15]

Workflow Diagram: Troubleshooting Low Yield in [2+2] Photocycloaddition

G start Low Yield in [2+2] Photocycloaddition check_light Check Light Source & Wavelength start->check_light check_substrate Analyze Substrate Reactivity check_light->check_substrate Correct optimize_light Optimize Wavelength/Intensity Adjust Reaction Time check_light->optimize_light Incorrect/Inefficient check_stereo Assess Stereoselectivity check_substrate->check_stereo No Dimerization control_stoich Control Stoichiometry (Slow Addition) check_substrate->control_stoich Homodimerization Observed chiral_catalyst Use Chiral Catalyst check_stereo->chiral_catalyst Poor Diastereoselectivity end Improved Yield check_stereo->end Good Selectivity add_sensitizer Add Photosensitizer (e.g., Benzophenone) optimize_light->add_sensitizer optimize_light->end add_sensitizer->end use_template Employ a Template control_stoich->use_template control_stoich->end use_template->end solid_state Consider Solid-State Reaction chiral_catalyst->solid_state chiral_catalyst->end solid_state->end

Caption: Troubleshooting workflow for low-yielding [2+2] photocycloadditions.

Mechanism Diagram: Ring-Opening Hydrogenation of Cyclobutane

G cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_product Product Cyclobutane Cyclobutane (Strained) Catalyst Ni or Pt Catalyst Cyclobutane->Catalyst Adsorption H2 + H₂ H2->Catalyst Dissociative Adsorption Butane n-Butane (Strain-Free) Catalyst->Butane Ring-Opening & Hydrogen Addition (Relief of Strain)

Caption: Catalytic ring-opening hydrogenation of cyclobutane.

References

Technical Support Center: Troubleshooting HPLC Separation of Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting strategies for researchers, scientists, and drug development professionals working with the High-Performance Liquid Chromatography (HPLC) separation of keto acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are my keto acid peaks tailing?

Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, is a common issue that can compromise resolution and lead to inaccurate quantification.[1]

Possible Causes and Solutions:

CauseDescriptionRecommended Solution(s)
Secondary Silanol Interactions Keto acids, or compounds in the sample matrix, can interact with free silanol groups on the silica surface of the column packing. This is a frequent cause of tailing, especially for basic compounds.[2][3]Adjust Mobile Phase pH: For acidic compounds like keto acids, ensure the mobile phase pH is at least 2 units below the analyte's pKa to keep them in a single, un-ionized form.[1][4] Use a High-Purity/End-Capped Column: Modern columns made with high-purity silica have fewer residual silanol groups. End-capped columns have these groups chemically deactivated, reducing secondary interactions.[2] Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol activity.[1]
Column Contamination or Degradation Impurities from the sample or mobile phase can accumulate at the head of the column, or the stationary phase can degrade over time, leading to active sites that cause tailing.[3]Use a Guard Column: A guard column protects the analytical column from strongly retained or particulate contaminants.[5] Implement Sample Clean-up: Use Solid Phase Extraction (SPE) to remove interfering substances from the sample matrix before injection.[5] Flush or Replace the Column: If performance degrades, try reverse-flushing the column to remove contaminants. If this fails, the column may need to be replaced.[6]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[3]Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure the amount of analyte is within the column's linear capacity.[3][7]
Metal Contamination Traces of metals (e.g., iron, nickel) in the column packing, frit, or from the HPLC system can chelate with keto acids, causing tailing.[3]Use a Mobile Phase with a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can mitigate this effect.

A logical workflow for diagnosing and resolving peak tailing is essential for efficient troubleshooting.

G start Peak Tailing Observed check_compound Is the compound acidic/basic? start->check_compound adjust_ph Adjust Mobile Phase pH (2 units away from pKa) check_compound->adjust_ph Yes check_overload Is the sample concentrated? check_compound->check_overload No / Already Optimized end Problem Resolved adjust_ph->end reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_column Is the column old or performance degrading? check_overload->check_column No reduce_injection->end use_guard Use Guard Column & Implement Sample Cleanup check_column->use_guard Proactive Step flush_column Reverse Flush or Replace Column check_column->flush_column Yes use_guard->end flush_column->end

Caption: A logical workflow for diagnosing and resolving peak tailing.

Q2: What causes peak splitting in my keto acid chromatogram?

Peak splitting can be a complex issue. The cause can be chemical, related to the analyte itself, or physical, related to the HPLC system. A key first step is to determine if all peaks are splitting or just a specific one.[6]

Possible Causes and Solutions:

CauseDescriptionRecommended Solution(s)
Column Void or Blocked Frit (Affects all peaks)A void at the column inlet or a partially blocked frit causes the sample to travel through different paths, resulting in split peaks.[6][8]Reverse Flush the Column: This may dislodge particulates from the inlet frit.[6] Replace Frit/Column: If flushing fails, the frit or the entire column may need to be replaced. Using an in-line filter can prevent this.[6]
Sample Solvent Incompatibility (Can affect early-eluting peaks most)If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.[4][8]Dissolve Sample in Mobile Phase: Whenever possible, use the initial mobile phase as the sample solvent.[8] Reduce Injection Volume: If a stronger solvent is necessary for solubility, keep the injection volume small (e.g., <10 µL).[4]
Keto-Enol Tautomerism (Affects specific keto acid peaks)Some keto acids can exist in equilibrium between their keto and enol forms. If this interconversion is slow relative to the chromatographic timescale, two separate or split peaks can appear.[6][9]Adjust pH and/or Temperature: Changing the mobile phase pH or the column temperature can shift the equilibrium to favor one form, resulting in a single, sharp peak.[6]
Acidic Sample Injection (Observed with derivatized keto acids)For derivatized keto acids, injecting a highly acidic sample can cause split peaks for certain derivatives, such as DMB-α-ketoglutarate.[10]Neutralize/Dilute After Derivatization: After the derivatization reaction, which is often performed in acid, dilute the sample with a basic solution (e.g., NaOH) to raise the pH before injection.[10]

Keto-enol tautomerism is a chemical equilibrium that can lead to peak splitting.

G cluster_keto Keto Form cluster_enol Enol Form keto R-C(=O)-CH2-R' enol R-C(OH)=CH-R' keto->enol Equilibrium

Caption: The equilibrium between the keto and enol forms of a keto acid.

Q3: My retention times are drifting or are irreproducible. What should I do?

Retention time stability is critical for reliable peak identification and quantification. Drifting or variable retention times often point to issues with the mobile phase, temperature, or column equilibration.[11]

Possible Causes and Solutions:

CauseDescriptionRecommended Solution(s)
Mobile Phase Composition Change In pre-mixed mobile phases, the more volatile organic solvent can evaporate over time, increasing the aqueous content and leading to longer retention times.[11] In gradient systems, pump proportioning valves can be a source of variability.Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep bottles capped. Avoid Vacuum Degassing of Pre-mixed Solvents: This can strip the volatile organic component. Use helium sparging or an inline degasser.[11] Check Pump Performance: If retention times are still variable, prepare the mobile phase manually (gravimetrically is best) to check if the pump's mixing performance is the issue.[5]
Inadequate Column Equilibration The column needs to be fully equilibrated with the mobile phase before starting an analysis. Insufficient equilibration is a common cause of drifting retention times, especially at the beginning of a run.[5]Ensure Sufficient Equilibration Time: Flush the column with at least 10-20 column volumes of the initial mobile phase. Monitor the baseline until it is stable before injecting.
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and separation kinetics, causing retention times to shift. A 1°C change can alter retention by up to 2%.[11][12]Use a Column Oven: A thermostatically controlled column oven is essential for maintaining a stable and reproducible temperature.[7][13]
Mobile Phase pH Instability For ionizable analytes like keto acids, small shifts in mobile phase pH can cause significant changes in retention time, especially if the pH is close to the analyte's pKa.[5][8]Use a Buffer: Use a suitable buffer in the mobile phase to control and stabilize the pH. Proper pH Measurement: Measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[8]
Q4: I am getting low sensitivity for my keto acid analysis. How can I improve it?

Many keto acids lack a strong native chromophore or fluorophore, making them difficult to detect at low concentrations with standard UV detectors.[14] The most effective way to enhance sensitivity is through chemical derivatization.

Strategy: Pre-Column Fluorescence Derivatization

This technique involves reacting the keto acids with a labeling reagent to form a highly fluorescent derivative before HPLC analysis. This can increase sensitivity by several orders of magnitude.[10][15]

Comparison of Common Derivatization Reagents:

Parametero-Phenylenediamine (OPD)1,2-Diamino-4,5-methylenedioxybenzene (DMB)
Product Fluorescent quinoxaline derivatives.[15]Highly fluorescent quinoxalinone derivatives.[10]
Limit of Detection (LOD) Suitable for picomole-level analysis.[14]1.3–5.4 nM (Higher Sensitivity).[10][14]
Limit of Quantification (LOQ) Not explicitly stated in reviewed literature.[14]4.2–18 nM .[10][14]
Excitation / Emission (λ) ~350 nm / ~410 nm.[14]~367 nm / ~446 nm.[10][14]
Key Advantage A well-established and reliable reagent.[15]Provides significantly stronger fluorescence than OPD, leading to better sensitivity.[10]

The workflow for improving sensitivity involves derivatization followed by HPLC analysis.

G start Low Sensitivity for Keto Acid Analysis derivatize Perform Pre-Column Derivatization (e.g., with DMB or OPD) start->derivatize hplc Analyze via Reversed-Phase HPLC derivatize->hplc detector Use Fluorescence Detector (Set appropriate Ex/Em wavelengths) hplc->detector quantify Quantify Against Derivatized Standards detector->quantify end High Sensitivity Achieved quantify->end

Caption: Workflow for enhancing keto acid detection sensitivity.

Experimental Protocols

Protocol 1: Derivatization of α-Keto Acids with DMB

This protocol is adapted from a method for the highly sensitive analysis of intracellular α-keto acids.[10]

Materials:

  • 1,2-diamino-4,5-methylenedioxybenzene (DMB·2HCl)

  • Sodium sulfite

  • 2-mercaptoethanol

  • Concentrated HCl

  • Deionized water

  • NaOH solution (e.g., 65 mM)

  • α-Keto acid standards or sample extracts

Procedure:

  • Prepare the DMB Derivatization Solution:

    • In a suitable container, dissolve 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of deionized water.[10]

    • Add 1.6 mg of DMB·2HCl to this solution to make a final volume of 1.0 mL. This solution should be prepared fresh.[10]

  • Derivatization Reaction:

    • In a sealed reaction vial, mix 40 µL of the DMB solution with 40 µL of the α-keto acid aqueous solution (standard or sample).[10]

    • Heat the mixture at 85°C for 45 minutes.[10]

  • Sample Neutralization and Dilution:

    • After heating, cool the solution on ice for 5 minutes.[10]

    • To prevent split peaks caused by the acidic reaction mixture, dilute the solution five-fold with 65 mM NaOH aqueous solution (add 160 µL of NaOH solution).[10]

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 25 µL) of the final solution into the HPLC system.[10]

Protocol 2: General HPLC Method for Derivatized α-Keto Acid Analysis

This is a general starting point for the analysis of DMB-derivatized α-keto acids, which may require further optimization.[10]

  • HPLC System and Column:

    • Column: Inertsil ODS-4V (250 × 3.0 mm, 5.0 µm) or an equivalent high-quality C18 reversed-phase column.[10]

    • Detector: Fluorescence detector set to Excitation: 367 nm and Emission: 446 nm.[10]

    • Column Temperature: 40°C.[10]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Methanol/Water (30/70, v/v).[10]

    • Mobile Phase B: Methanol.[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Gradient Program:

      • 0–10 min: 0% B

      • 10–20 min: Ramp linearly from 0% to 50% B

      • 20–50 min: Hold at 50% B[10]

References

Preventing decarboxylation of 2-Cyclobutyl-2-oxoacetic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyclobutyl-2-oxoacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during its use in chemical synthesis, with a primary focus on preventing unwanted decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound with the molecular formula C6H8O3. It features a cyclobutane ring attached to an α-keto acid moiety.[1][2] It serves as a versatile building block in organic synthesis and medicinal chemistry, often used as a precursor for creating a variety of heterocyclic and biologically active compounds.[1] Its unique structure is valuable for structure-activity relationship (SAR) studies in drug discovery.[1]

Q2: What is decarboxylation and why is it a problem for this compound?

A2: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2).[3] For an α-keto acid like this compound, this is an undesirable side reaction that leads to the formation of cyclobutylcarboxaldehyde, resulting in yield loss and purification challenges. While α-keto acids are generally more stable towards decarboxylation than their β-keto acid counterparts, they can still decompose under certain conditions, particularly with heat or catalysis.[3][4]

Q3: Under what conditions is decarboxylation of this compound most likely to occur?

  • Elevated Temperatures: Heating is a common driver for decarboxylation. The boiling point of this compound is approximately 213.9°C, but significant decarboxylation can occur at much lower temperatures, especially during prolonged reactions.[1]

  • Oxidative Conditions: The presence of oxidizing agents can facilitate oxidative decarboxylation.[5]

  • Presence of Certain Metal Catalysts: Some transition metals, particularly under thermal or photoredox conditions, can catalyze decarboxylation, often as a desired step in specific coupling reactions to form acyl radicals.[6][7]

  • Strongly Acidic or Basic Conditions: Extreme pH can promote instability, although α-keto acids are generally more susceptible to decarboxylation under neutral or slightly acidic conditions upon heating.

Troubleshooting Guides

Issue 1: Low yield in esterification or amidation reactions due to suspected decarboxylation.
  • Symptom: Formation of cyclobutylcarboxaldehyde as a major byproduct, confirmed by GC-MS or NMR analysis.

  • Probable Cause: The reaction conditions (temperature, catalyst, or reaction time) are promoting decarboxylation of the starting material. Standard Fischer esterification or high-temperature amide coupling conditions are often too harsh.

  • Solutions:

StrategyDetailsKey Considerations
Lower Reaction Temperature Perform the reaction at the lowest effective temperature. For many coupling reactions, starting at 0°C and slowly warming to room temperature is advisable.[8]May require longer reaction times or more potent activating agents.
Use Mild Coupling Agents For amidation, use carbodiimide-based coupling agents like EDC with an additive like HOBt or DMAP at low temperatures, rather than thermal methods.Avoids high heat. Stoichiometric amounts of reagents are required.
Chemoselective Protection Protect the α-keto acid as a cyclic nitrone by reacting it with an oxime. This protected form is stable to various reaction conditions.[4]Adds two steps (protection/deprotection) to the synthesis but offers the highest security against decarboxylation.
Issue 2: Decomposition of the material during purification.
  • Symptom: Significant loss of product and formation of impurities during column chromatography or distillation.

  • Probable Cause: The α-keto acid is sensitive to the stationary phase (e.g., silica gel, which can be acidic) or the heat required for distillation.

  • Solutions:

Purification MethodRecommended Adjustments
Column Chromatography Use a deactivated stationary phase, such as neutralized silica gel, or switch to a less acidic support like alumina. Elute with a buffered solvent system if possible.
Distillation Avoid thermal distillation. If the product is a solid, recrystallization is a much milder alternative.
Aqueous Extraction During workup, use cooled, buffered aqueous solutions to minimize contact time with strongly acidic or basic layers.

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Amide Coupling

This protocol minimizes decarboxylation by using a common peptide coupling agent at reduced temperatures.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M). Cool the solution to 0°C in an ice bath.

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) to the cooled solution. Stir for 30 minutes at 0°C.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on neutralized silica gel.

Protocol 2: Protection of the α-Keto Acid as a Cyclic Nitrone

This protocol, adapted from literature on other α-keto acids, provides a robustly protected intermediate, preventing decarboxylation during subsequent transformations.[4]

  • Annulation (Protection):

    • Dissolve this compound (1.0 eq) and an oxime (e.g., cyclohexanone oxime, 1.1 eq) in dichloromethane (CH2Cl2) to a concentration of 0.2 M.

    • Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure. The resulting 2,5-dihydrooxazole 3-oxide (cyclic nitrone) can often be used in the next step without further purification.

  • Deprotection:

    • Dissolve the protected α-keto acid nitrone in a mixture of acetic acid and water.

    • Add activated zinc dust (excess, ~10 eq) portion-wise at room temperature.

    • Stir the suspension vigorously for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove excess zinc.

    • Concentrate the filtrate to remove the acetic acid and water, then perform a standard aqueous workup to isolate the deprotected this compound.

Protocol 3: Selective Reduction of the Ketone Moiety

This protocol aims to reduce the ketone to a secondary alcohol while preserving the carboxylic acid, a transformation that requires a mild reducing agent to avoid over-reduction or decarboxylation.

  • Preparation: Dissolve this compound (1.0 eq) in an alcoholic solvent such as methanol or ethanol (approx. 0.2 M). Cool the solution to 0°C.

  • Reduction: Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the solution, maintaining the temperature at 0°C. Note: LiAlH4 is too strong and will reduce the carboxylic acid as well.[9]

  • Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is acidic and gas evolution ceases.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude 2-cyclobutyl-2-hydroxyacetic acid.

  • Purification: Purify by column chromatography or recrystallization as needed.

Visual Guides

Decarboxylation_Pathway start This compound intermediate Cyclobutylcarboxaldehyde start->intermediate Heat / Catalyst co2 CO2

Caption: Unwanted decarboxylation pathway of this compound.

Troubleshooting_Logic issue Low Yield / Byproduct Formation check_temp Is Reaction Temp > RT? issue->check_temp check_reagents Using Harsh Reagents? issue->check_reagents check_purification Decomposition during Purification? issue->check_purification check_temp->check_reagents No sol_temp Lower Temperature (0°C to RT) check_temp->sol_temp Yes check_reagents->check_purification No sol_reagents Use Mild Coupling Agents (e.g., EDC, HOBt) check_reagents->sol_reagents Yes sol_protect Protect as Cyclic Nitrone check_reagents->sol_protect If still failing sol_purification Use Neutralized Silica or Recrystallize check_purification->sol_purification Yes

Caption: Troubleshooting workflow for preventing decarboxylation.

Protection_Workflow start This compound protect React with Oxime (e.g., Cyclohexanone Oxime) in CH2Cl2, RT start->protect protected_intermediate Protected Cyclic Nitrone (Stable Intermediate) protect->protected_intermediate reaction Perform Desired Reaction (e.g., Esterification, Amidation) protected_intermediate->reaction deprotect Deprotect with Zn/HOAc reaction->deprotect final_product Final Modified Product deprotect->final_product

Caption: Experimental workflow using the chemical protection strategy.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with exothermic oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic oxidation reactions?

A1: The main hazard is a thermal runaway, where the reaction rate increases with temperature, leading to an exponential release of heat.[1][2] This can cause a rapid increase in temperature and pressure within the reactor, potentially leading to an explosion and the release of toxic or flammable materials.[1][3] Other hazards include the formation of unstable or explosive byproducts and the evolution of toxic gases.[4][5]

Q2: How can I determine if my oxidation reaction is dangerously exothermic before running it at scale?

A2: Reaction calorimetry, using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), is the most reliable method to determine the heat released by a reaction.[6][7] This data allows you to calculate the maximum heat flow and the adiabatic temperature rise, which are crucial for assessing the risk of a thermal runaway.[6][8] For new or unfamiliar reactions, always start with a small-scale trial to observe the exotherm under controlled conditions.[2]

Q3: What are the key considerations when scaling up an exothermic oxidation reaction?

A3: The primary challenge in scaling up is the reduced surface-area-to-volume ratio of larger reactors, which makes heat dissipation less efficient.[9][10][11] This means a reaction that was easily controlled in the lab could become a runaway risk at a larger scale.[6][9][10] Therefore, it is crucial to have a robust cooling system, and you may need to adjust parameters like reagent addition rate and concentration.[6][9][12] Thorough reaction calorimetry is essential before any scale-up.[7][11]

Q4: What immediate actions should I take if I observe a rapid, unexpected temperature increase in my reaction?

A4: An uncontrolled temperature rise may signal a potential thermal runaway.[2] Immediate actions are crucial:

  • Stop Reagent Addition: Immediately cease the addition of any reagents, especially the oxidizing agent.[2]

  • Enhance Cooling: Ensure your cooling system is operating at maximum capacity.[2]

  • Increase Stirring: Vigorous stirring helps to improve heat transfer to the cooling surface and prevent hotspots.[2][6]

  • Prepare for Quenching: Have a pre-determined quenching agent ready to add to the reaction to stop it if the temperature continues to rise.[2]

Troubleshooting Guides

Issue 1: The reaction temperature is rising too quickly, even with slow addition of the oxidant.
Possible Cause Suggested Solution
Inadequate Cooling Ensure the cooling bath fluid is at the correct temperature and circulating effectively. For larger scale, verify that the cooling jacket or coils are appropriately sized for the heat load.[6]
Poor Mixing Increase the stirring rate to improve heat transfer and prevent the formation of localized hot spots.[6] Ensure the stirrer is appropriately designed for the reactor size and viscosity of the reaction mixture.[6]
Incorrect Reagent Concentration Dilute the oxidizing agent before addition to decrease the reaction rate and heat output per unit of time.[13]
Reaction Temperature Too High Starting the reaction at a lower temperature can provide a larger safety margin before the reaction rate becomes difficult to control.[12]
Issue 2: The reaction is sluggish or does not go to completion.
Possible Cause Suggested Solution
Reaction Temperature Too Low While safer, a very low temperature may significantly slow down the reaction rate. Gradually and carefully increase the temperature while monitoring the exotherm.
Poor Reagent Quality Ensure the oxidizing agent and other reagents are of high purity and have not degraded during storage.
Inhibitors Present Starting materials may contain impurities that inhibit the reaction. Purify the starting materials before the reaction.
Insufficient Mixing In heterogeneous reactions, poor mixing can limit the contact between reactants. Increase the stirring speed or consider a different type of agitator.[6]
Issue 3: Formation of significant side products.
Possible Cause Suggested Solution
Over-oxidation Reduce the equivalents of the oxidizing agent or shorten the reaction time. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.
Temperature Spikes (Hot Spots) Improve stirring and consider diluting the reaction mixture to better dissipate heat.[6]
Incorrect Order of Addition Ensure that the reagents are added in the correct order as specified by the protocol.
Side reactions due to pH changes Buffer the reaction mixture if it is sensitive to pH changes.

Data Presentation

Table 1: Common Oxidizing Agents and Key Safety Considerations

Oxidizing AgentTypical Reaction ConditionsKey Hazards & Safety Precautions
Swern Oxidation (DMSO, Oxalyl Chloride) Cryogenic temperatures (e.g., -78 °C)[5][14]Highly exothermic, gas evolution (CO, CO₂), malodorous byproduct (dimethyl sulfide).[5][15] Requires careful temperature control to avoid side reactions.[5]
Dess-Martin Periodinane (DMP) Room temperature[16]Can be explosive under certain conditions (e.g., heating).[4] Byproducts can be difficult to remove.[17]
Hydrogen Peroxide Varies with catalyst and substrateStrong oxidizer.[1] Can form explosive mixtures with organic compounds.
Potassium Permanganate VariesStrong oxidizer. Reactions can be highly exothermic and difficult to control.

Table 2: Example of Reaction Calorimetry Data for a Hypothetical Oxidation

ParameterValueSignificance
Heat of Reaction (ΔHrxn) -150 kJ/molTotal heat released per mole of reactant. Essential for sizing cooling systems.[6]
Maximum Heat Flow (qmax) 25 WThe maximum rate of heat generation. Determines the required cooling capacity.[7]
Adiabatic Temperature Rise (ΔTad) 85 °CThe theoretical temperature increase if all cooling fails. A high value indicates a high risk of thermal runaway.[6][8]
Temperature of Maximum Reaction Rate (TMR) 60 °CThe temperature at which the reaction rate and heat generation are at their peak.
Oxidative Exothermic Peak Temperature (To) 180 °CTemperature at which the oxidative exothermic peak is observed in DSC analysis.[18]
Oxidation Induction Time (OIT) 30 min @ 150 °CTime until the onset of the main exothermic oxidation at a specific isothermal temperature.[18]

Note: The values in Table 2 are for illustrative purposes only. Actual values must be determined experimentally for each specific reaction.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Laboratory-Scale Exothermic Oxidation

  • Hazard Assessment: Before starting, perform a thorough risk assessment of all chemicals and the reaction itself.[2] Determine the heat of reaction and adiabatic temperature rise if possible.[6]

  • Reactor Setup:

    • Use a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer to monitor the internal temperature, and an addition funnel.

    • Place the flask in a cooling bath (e.g., ice-water, dry ice/acetone) of sufficient size to manage the expected exotherm.[2]

  • Initial Charge:

    • Charge the flask with the substrate and solvent.

    • Begin stirring and cool the solution to the desired initial reaction temperature.

  • Controlled Oxidant Addition:

    • Dilute the oxidizing agent with the reaction solvent if it is highly reactive.[13]

    • Add the oxidizing agent dropwise via the addition funnel.[12]

    • Monitor the internal temperature continuously. The addition rate should be slow enough to maintain a constant internal temperature.[12]

    • If the temperature begins to rise above the setpoint, slow or stop the addition until the temperature is back under control.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, LCMS).

  • Quenching and Work-up:

    • Once the reaction is complete, carefully quench any remaining oxidant by adding a suitable quenching agent (e.g., sodium thiosulfate, sodium sulfite).[2]

    • Allow the reaction mixture to slowly warm to room temperature before proceeding with the work-up and purification.

Mandatory Visualization

Thermal_Runaway_Response start Rapid Temperature Increase Detected stop_addition Immediately Stop All Reagent Feeds start->stop_addition max_cooling Maximize Reactor Cooling stop_addition->max_cooling monitor_temp Monitor Temperature Trend max_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing maintain_control Maintain Control and Re-evaluate Process temp_decreasing->maintain_control Yes temp_increasing Temperature Still Increasing? temp_decreasing->temp_increasing No end Process Secured maintain_control->end temp_increasing->maintain_control No quench Initiate Emergency Quench Procedure temp_increasing->quench Yes evacuate Alert Personnel and Prepare for Evacuation quench->evacuate evacuate->end

Caption: Workflow for responding to a thermal runaway event.

Troubleshooting_Workflow start Oxidation Reaction Failure issue Identify Primary Issue start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Low Yield side_products Significant Side Products issue->side_products Side Products runaway Uncontrolled Exotherm issue->runaway Runaway check_temp Is Reaction Temperature Too Low? low_yield->check_temp check_over_oxidation Over-oxidation? side_products->check_over_oxidation runaway_response Follow Thermal Runaway Protocol runaway->runaway_response check_reagents Are Reagents Active/Pure? check_temp->check_reagents No increase_temp Carefully Increase Temperature check_temp->increase_temp Yes check_mixing Is Mixing Adequate? check_reagents->check_mixing Yes use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents No improve_stirring Improve Stirring check_mixing->improve_stirring No check_hot_spots Localized Hot Spots? check_over_oxidation->check_hot_spots No reduce_oxidant Reduce Oxidant / Time check_over_oxidation->reduce_oxidant Yes improve_heat_dissipation Improve Cooling / Dilute check_hot_spots->improve_heat_dissipation Yes

Caption: Decision tree for troubleshooting common oxidation issues.

References

Removal of aldehyde impurities from cyclobutanone products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of aldehyde impurities from cyclobutanone products.

Frequently Asked Questions (FAQs)

Q1: What are the common aldehyde impurities found in crude cyclobutanone?

A1: Crude cyclobutanone, particularly from synthesis involving oxidation of cyclobutanol, can contain several impurities. Common aldehyde impurities include cyclopropanecarboxaldehyde and cis/trans-crotonaldehyde.[1] Other potential impurities are unreacted starting materials like cyclopropylcarbinol and cyclobutanol, as well as byproducts like 3-butene-1-ol and various ethers.[2]

Q2: What are the primary methods for removing aldehyde impurities from cyclobutanone?

A2: The main strategies for purifying cyclobutanone and removing aldehyde impurities include:

  • Fractional Distillation: This method separates compounds based on differences in their boiling points.

  • Bisulfite Extraction: This technique involves the selective reaction of aldehydes and some reactive ketones with sodium bisulfite to form water-soluble adducts, which can then be separated in an aqueous layer.[3][4][5][6][7]

  • Oxidative Treatment: Aldehydes can be selectively oxidized to carboxylic acids, which have significantly different physical properties (e.g., boiling point, solubility) and can be more easily separated from the cyclobutanone.[8][9][10][11]

Q3: How can I detect the presence and concentration of aldehyde impurities in my cyclobutanone sample?

A3: Several analytical techniques can be employed for purity analysis and impurity profiling of cyclobutanone:

  • Gas Chromatography (GC): A widely used method to determine the purity of cyclobutanone by separating volatile components.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique identifies and quantifies impurities by using mass spectral data.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting residual solvents and byproducts, especially when impurities interfere with GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to verify purity.[2]

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) Test: A classical chemical test where aldehydes and ketones react to form yellow, orange, or reddish-orange precipitates, while alcohols do not. This can indicate the presence of carbonyl impurities.

Q4: What are the key safety precautions to consider when handling cyclobutanone?

A4: Cyclobutanone is a highly flammable liquid and vapor.[12][13] Key safety precautions include:

  • Keep away from heat, sparks, open flames, and hot surfaces.[12][13]

  • Use in a well-ventilated area.[14]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and flame-retardant clothing.[12]

  • Ground and bond containers and receiving equipment to prevent static discharge.[12]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of cyclobutanone from aldehyde impurities.

  • Possible Cause: Insufficient number of theoretical plates in the distillation column or an inappropriate reflux ratio.

  • Solution:

    • Use a distillation column with a higher number of equilibrium stages (at least 8, preferably 12 or more).[1]

    • Optimize the reflux ratio. A ratio of 2:1 to 12:1 is generally adequate, with 2:1 to 8:1 being preferable.[1] For laboratory scale, a reflux ratio of 10:1 has been used effectively.[2]

    • Ensure the column is well-insulated to maintain the temperature gradient.

Problem 2: Low recovery of pure cyclobutanone.

  • Possible Cause: Azeotrope formation with water or other impurities. High concentrations of alcohols in the distillation pot can also lead to the formation of high-boiling ketals, resulting in the loss of cyclobutanone.[1]

  • Solution:

    • Perform a preliminary distillation of the crude aqueous cyclobutanone to remove the bulk of the water and other volatile impurities.[1]

    • Control the distillation temperature carefully. The boiling point of cyclobutanone is 98-99°C.[2] Stop the distillation when the head temperature rises more than a few degrees above the boiling point of pure cyclobutanone at the operating pressure.[1]

Bisulfite Extraction

Problem 3: Incomplete removal of aldehyde impurities.

  • Possible Cause: Insufficient contact time or inadequate mixing between the organic and aqueous phases. The bisulfite solution may not be fresh.

  • Solution:

    • Use a water-miscible co-solvent like methanol or dimethylformamide (DMF) to ensure the reaction between the bisulfite and the aldehyde occurs efficiently before adding the immiscible organic solvent for extraction.[5][6][7] DMF is particularly effective for aliphatic aldehydes.[5][6]

    • Shake the mixture vigorously for at least 30 seconds to ensure thorough mixing.[4][5][7]

    • Always use a freshly prepared saturated solution of sodium bisulfite.[6]

Problem 4: Formation of an emulsion or a solid precipitate at the interface.

  • Possible Cause: The bisulfite adduct of a non-polar aldehyde may be insoluble in both the aqueous and organic layers.

  • Solution:

    • If a solid precipitate forms, the entire mixture can be filtered through Celite to remove the insoluble adduct before separating the layers.[6]

    • To break up an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

Problem 5: Low yield of cyclobutanone after purification.

  • Possible Cause: Cyclobutanone, being a sterically unhindered cyclic ketone, can also react with bisulfite, leading to its loss into the aqueous layer.[5][6]

  • Solution:

    • Carefully control the amount of sodium bisulfite used.

    • Monitor the reaction progress to avoid prolonged contact times that could favor the reaction with cyclobutanone.

    • If recovery of the cyclobutanone from the aqueous phase is desired, the bisulfite addition reaction can be reversed by basifying the aqueous layer with sodium hydroxide to a strongly basic pH, which will release the cyclobutanone to be extracted into an organic layer.[5][6]

Oxidative Treatment

Problem 6: Over-oxidation or side reactions leading to new impurities.

  • Possible Cause: The oxidizing agent is too strong or the reaction conditions (temperature, reaction time) are not well-controlled, leading to the oxidation of cyclobutanone or other desired compounds.

  • Solution:

    • Use a mild and selective oxidizing agent. Reagents like Tollens' reagent can selectively oxidize aldehydes without affecting ketones.[8][10]

    • Carefully control the reaction temperature. Many oxidations can be performed at room temperature.

    • Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

Quantitative Data Summary

Purification MethodReagents/ConditionsInitial PurityFinal PurityYieldReference
Fractional DistillationReflux ratio: 10:1Not specified98-99%31-35% (overall)[2]
Multi-step DistillationAzeotropic distillation sequenceCrude mixture> 90%70-80% (overall recovery)[1]
Bisulfite ExtractionSaturated aq. NaHSO₃, MethanolNot specified> 95% removal of aldehyde> 95% recovery of desired non-aldehyde component[5]
Oxidation (CrO₃/Oxalic Acid) followed by DistillationCrO₃, Oxalic Acid, H₂O, 10-15°CCrude (from rearrangement)98-99%45-50% (overall from isolated cyclobutanol)[2]

Experimental Protocols

Protocol 1: Purification of Cyclobutanone by Fractional Distillation

This protocol is adapted from Organic Syntheses.[2]

  • Initial Setup: Assemble a fractional distillation apparatus with a vacuum-insulated silvered column (e.g., 20-cm length, 1-cm i.d.) packed with glass helices and equipped with an adjustable stillhead.

  • Solvent Removal: If the crude cyclobutanone is in a solvent like methylene chloride, distill the solvent at atmospheric pressure until the pot temperature rises to about 80°C.

  • Fractional Distillation: Transfer the crude cyclobutanone to a smaller flask (e.g., 100-mL) and distill through the same column at a reflux ratio of 10:1.

  • Collection: Collect the fraction that boils at 98–99°C. This fraction should contain cyclobutanone with a purity of 98–99%.

Protocol 2: Removal of Aldehyde Impurities using Bisulfite Extraction

This protocol is based on the method described by Boucher et al.[5][6]

  • Dissolution: Dissolve the crude cyclobutanone mixture in a water-miscible solvent such as methanol or dimethylformamide (for aliphatic aldehydes). Transfer the solution to a separatory funnel.

  • Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30 seconds. Caution: This should be performed in a fume hood as sulfur dioxide gas can be generated.

  • Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes). Shake the funnel vigorously to extract the purified cyclobutanone into the organic layer, leaving the aldehyde-bisulfite adduct in the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified cyclobutanone.

Visualizations

Experimental_Workflow_Bisulfite_Extraction cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_workup Work-up start Crude Cyclobutanone (with aldehyde impurities) dissolve Dissolve in Miscible Solvent (e.g., Methanol) start->dissolve add_bisulfite Add Saturated NaHSO₃ (aq) dissolve->add_bisulfite shake Shake Vigorously (30s) add_bisulfite->shake add_solvents Add Immiscible Organic Solvent & Water shake->add_solvents separate Separate Layers add_solvents->separate wash Wash Organic Layer separate->wash Organic Layer aqueous_waste Aqueous Layer (Aldehyde-Bisulfite Adduct) separate->aqueous_waste Aqueous Layer dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate end Purified Cyclobutanone concentrate->end

Caption: Workflow for removing aldehyde impurities via bisulfite extraction.

Troubleshooting_Logic_Distillation start Problem: Poor Separation cause1 Insufficient Column Efficiency? start->cause1 cause2 Incorrect Reflux Ratio? start->cause2 solution1 Use Column with Higher Plate Count (>12 stages) cause1->solution1 solution2 Adjust Reflux Ratio (e.g., 2:1 to 12:1) cause2->solution2 check Separation Improved? solution1->check solution2->check end_ok Process Optimized check->end_ok Yes end_nok Further Investigation Needed check->end_nok No

Caption: Troubleshooting logic for poor separation during fractional distillation.

References

Technical Support Center: Enhancing Metabolic Stability of Drug Candidates with Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions related to enhancing the metabolic stability of drug candidates that incorporate a cyclobutane moiety.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental evaluation of the metabolic stability of cyclobutane-containing compounds.

Question Potential Causes & Troubleshooting Steps
My cyclobutane-containing compound, predicted to be stable, shows high clearance in a liver microsomal stability assay. What could be the issue? 1. Assay Conditions: * Solubility: Confirm that your compound is fully dissolved in the assay media. Poor solubility can lead to inaccurate results.[1] * Non-Specific Binding: Highly lipophilic compounds may bind to plasticware or microsomal proteins, reducing the effective concentration available for metabolism. It is important to assess and correct for non-specific binding.[1] * Enzyme Concentration & Incubation Time: Ensure that the microsomal protein concentration and incubation times are within the linear range for your compound's metabolism.[1] 2. Unexpected Metabolic Pathways: * The cyclobutane ring itself or adjacent functional groups might be more susceptible to metabolism than anticipated. Consider potential sites of oxidation (e.g., hydroxylation) on the cyclobutane ring or neighboring atoms.[1] 3. Compound Instability: * Verify the chemical stability of your compound in the assay buffer without microsomes to rule out non-enzymatic degradation.[1]
I'm observing a negative half-life or an increase in the concentration of my parent compound over time in my microsomal stability assay. What does this indicate? 1. Analytical Interference: * A metabolite may be interfering with the detection of the parent compound, or the internal standard may be unstable. Re-evaluate your analytical method (e.g., LC-MS/MS) for selectivity and ensure the stability of the internal standard.[1] 2. Saturation of Metabolic Enzymes: * At high substrate concentrations, metabolic enzymes can become saturated. While this is less likely to cause an increase in concentration, it can affect the clearance calculation. Consider testing a range of substrate concentrations.[1]
My in vitro metabolic stability data from microsomes does not correlate well with my in vivo data. Why might this be? 1. Extrahepatic Metabolism: * Microsomal assays primarily reflect hepatic (liver) metabolism.[2] Your compound may be metabolized in other tissues such as the intestine, lung, or kidneys.[2] Consider using S9 fractions, which contain both microsomal and cytosolic enzymes, or conduct assays with tissue homogenates from other organs.[2] 2. Role of Phase II Metabolism: * Liver microsomes are rich in Phase I (e.g., CYP450) enzymes but are deficient in most Phase II enzymes (e.g., UGTs, SULTs), with the exception of some UGT activity. If your compound is primarily cleared by Phase II metabolism, a microsomal assay will not be predictive. Use hepatocytes, which contain a full complement of both Phase I and II enzymes.[3][4] 3. Transporter Effects: * In vivo, drug transporters in the liver and other organs can significantly influence the concentration of a drug at the site of metabolism. These effects are not captured in microsomal assays. Hepatocyte-based assays can provide a more comprehensive picture.
How can I accurately assess the metabolic stability of a low-clearance cyclobutane-containing compound? 1. Extend Incubation Times: * For compounds that are metabolized slowly, longer incubation times may be necessary to observe a significant decrease in the parent compound. 2. Use a Relay Method or Plated Hepatocytes: * The relay method involves transferring the supernatant from one incubation to fresh microsomes to amplify metabolism. Plated hepatocytes allow for much longer incubation times (e.g., up to 24 hours) compared to suspension hepatocytes or microsomes, making them ideal for low-turnover compounds.[5][6] 3. Monitor Metabolite Formation: * Instead of measuring the disappearance of the parent drug, quantifying the formation of a key metabolite can be a more sensitive approach for low-clearance compounds.[1]

Frequently Asked Questions (FAQs)

Question Answer
Why is a cyclobutane ring incorporated into drug candidates? The cyclobutane ring is utilized in medicinal chemistry to introduce conformational restriction, which can lock a molecule into its most active form.[7][8] It can also improve metabolic stability by blocking metabolically labile sites, serve as a bioisostere for other groups like alkenes or larger rings, and orient pharmacophoric groups in a way that is favorable for binding to their biological target.[7][8][9] The introduction of a saturated cyclobutane ring can also increase the fraction of sp3-hybridized carbons, which is often correlated with higher clinical success rates.[10]
What are the common metabolic pathways for cyclobutane-containing drugs? While often incorporated to enhance stability, the cyclobutane ring itself can undergo metabolism. The most common pathway is oxidation (hydroxylation) catalyzed by cytochrome P450 (CYP) enzymes.[1] The specific position of hydroxylation can be influenced by the substituents on the ring.[1]
How can I improve the metabolic stability of my cyclobutane-containing compound? 1. Steric Hindrance: Introduce bulky groups near potential metabolic sites to block enzyme access. 2. Electronic Effects: Modify the electronic properties of the molecule to make metabolic reactions less favorable. For example, replacing a hydrogen atom with fluorine can block hydroxylation. 3. Scaffold Hopping: If the cyclobutane ring itself is the primary site of metabolism, consider alternative, more stable ring systems. 4. Positional Isomers: Synthesize and test different isomers, as the stereochemistry of substituents on the cyclobutane ring can significantly impact metabolic stability.[1]
What is the difference between using liver microsomes and hepatocytes for metabolic stability assays? Liver microsomes are subcellular fractions that primarily contain Phase I metabolic enzymes, such as cytochrome P450s.[3][4] They are a cost-effective and high-throughput option for initial screening.[11] Hepatocytes are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as drug transporters.[2][3] They provide a more comprehensive and physiologically relevant model of liver metabolism but are more expensive and have lower throughput.[4]
Does the incorporation of a cyclobutane ring always improve metabolic stability? Not always. The effect of a cyclobutane ring on metabolic stability can be inconsistent and depends on the specific molecular context.[12] For example, in some cases, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has led to an increase in metabolic stability, while in other cases, it resulted in a decrease.[12] Therefore, experimental validation is crucial.

Data on Metabolic Stability of Cyclobutane Analogs

The following table summarizes hypothetical metabolic stability data for a series of cyclobutane analogs designed to improve stability by blocking a metabolic hot spot.

Compound Modification Half-life (t½, min) in Human Liver Microsomes Intrinsic Clearance (CLint, µL/min/mg protein)
Parent-A Phenyl group1546.2
Analog-A1 Phenyl replaced with cyclobutane4515.4
Analog-A2 Cyclobutane with gem-dimethyl substitution>120<5.8
Parent-B Flexible ethyl linker2034.7
Analog-B1 Ethyl linker replaced with trans-cyclobutane6510.7

Key Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a cyclobutane-containing compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)[1]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for reaction termination

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.[1]

  • Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.[1]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The t=0 sample is typically taken immediately after adding the NADPH system.[1]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

Visualizations

G Workflow for a Liver Microsomal Stability Assay cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis cluster_data Data Analysis A Prepare Test Compound Working Solution D Pre-warm Microsomes and Test Compound A->D B Thaw Liver Microsomes (on ice) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Incubate and take samples at time points (0, 5, 15, 30, 60 min) E->F G Terminate Reaction (Ice-cold Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate k, t½, and CLint J->K

Caption: Workflow for a liver microsomal stability assay.

G Common Metabolic Pathways for Cyclobutane-Containing Drugs Parent Cyclobutane-Containing Drug Candidate CYP450 Cytochrome P450 (Phase I Metabolism) Parent->CYP450 Oxidation Metabolite1 Hydroxylated Metabolite (on Cyclobutane Ring) CYP450->Metabolite1 Metabolite2 Hydroxylated Metabolite (on adjacent group) CYP450->Metabolite2 PhaseII Phase II Enzymes (e.g., UGTs, SULTs) Metabolite1->PhaseII Conjugation ConjugatedMetabolite Glucuronide or Sulfate Conjugate (Excreted) PhaseII->ConjugatedMetabolite

Caption: Common metabolic pathways for cyclobutane-containing drugs.

References

Validation & Comparative

Comparative Analysis of 2-Cyclobutyl-2-oxoacetic acid via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectra of 2-Cyclobutyl-2-oxoacetic acid against a structurally related analogue, 2-oxoacetic acid (glyoxylic acid). Due to the limited availability of direct experimental NMR data for this compound in public databases, this guide combines theoretical predictions for its spectral characteristics with experimental data for 2-oxoacetic acid to offer a valuable reference for researchers working with α-keto acids.

Predicted and Experimental NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2-oxoacetic acid. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The cyclobutane ring's puckered conformation can lead to complex splitting patterns and a range of chemical shifts for its protons and carbons.[1]

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupPredicted/Experimental Chemical Shift (ppm)Multiplicity
This compoundCarboxylic Acid (-COOH)10.0 - 13.0Singlet (s)
Methine (-CH)3.0 - 3.5Multiplet (m)
Methylene (-CH₂)1.8 - 2.5Multiplet (m)
2-Oxoacetic AcidCarboxylic Acid (-COOH)~8.0 - 12.0 (Solvent dependent)Singlet (s)
Aldehyde (-CHO)5.056[2]Singlet (s)

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AtomPredicted/Experimental Chemical Shift (ppm)
This compoundCarboxylic Acid (-COOH)160 - 165
Ketone (C=O)190 - 200
Methine (-CH)45 - 55
Methylene (-CH₂)18 - 25
2-Oxoacetic AcidCarboxylic Acid (-COOH)179.497[2]
Aldehyde (C=O)90.75[2]

Experimental Protocols

General Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample or measure 0.1-0.2 mL of the liquid sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

¹H NMR Spectroscopy
  • Pulse Sequence: A standard single-pulse experiment is typically employed.

  • Acquisition Parameters:

    • Spectral Width (SW): 10-15 ppm.

    • Acquisition Time (AQ): 2-4 seconds for good resolution.

    • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans (NS): 8-16 scans for concentrated samples.

¹³C NMR Spectroscopy
  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Parameters:

    • Spectral Width (SW): 200-250 ppm.[1]

    • Acquisition Time (AQ): 1-2 seconds.[1]

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): A higher number of scans (hundreds to thousands) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical workflow for NMR analysis.

Caption: Chemical structure of this compound.

workflow NMR Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Sample Weighing & Dissolution Solvent Solvent & Standard Addition Sample->Solvent Homogenize Homogenization Solvent->Homogenize H1_NMR ¹H NMR Acquisition Homogenize->H1_NMR C13_NMR ¹³C NMR Acquisition Homogenize->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Assign Signal Assignment Integrate->Assign Interpret Structure Elucidation Assign->Interpret

Caption: A generalized workflow for NMR spectral analysis.

References

Confirming the Structure of 2-Cyclobutyl-2-oxoacetic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of analytical techniques for the structural elucidation of 2-Cyclobutyl-2-oxoacetic acid, with a primary focus on mass spectrometry. We present supporting data, detailed experimental protocols, and a clear workflow to aid in the selection of the most appropriate analytical strategy.

Mass Spectrometry: A Primary Tool for Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural confirmation of this compound, MS provides vital information about the compound's molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Predicted Fragmentation Pattern

In the absence of a publicly available mass spectrum for this compound, we can predict its fragmentation pattern based on the known behavior of similar compounds, specifically alpha-keto acids and molecules containing a cyclobutane ring.

  • Molecular Ion Peak (M+): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₆H₈O₃), which is 128.13 g/mol .

  • Alpha-Cleavage: A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[1][2] This can lead to the loss of the cyclobutyl group or the carboxylic acid group.

    • Loss of the cyclobutyl radical (•C₄H₇) would result in a fragment at m/z 73 [CH(O)COOH]⁺.

    • Loss of the carboxyl radical (•COOH) would lead to a fragment at m/z 83 [C₄H₇CO]⁺.

  • Cyclobutane Ring Fragmentation: Cyclobutane derivatives can undergo ring-opening and subsequent fragmentation, often involving the loss of ethylene (C₂H₄, 28 Da).[3][4]

  • Decarboxylation: Carboxylic acids can lose carbon dioxide (CO₂, 44 Da), which would result in a fragment at m/z 84.

The following table summarizes the predicted key fragments for this compound in an electron ionization (EI) mass spectrum.

Predicted Fragment Ion m/z Proposed Fragmentation Pathway
[C₆H₈O₃]⁺•128Molecular Ion (M⁺•)
[C₅H₅O₃]⁺113Loss of •CH₃
[C₄H₇CO]⁺83Alpha-cleavage, loss of •COOH
[C₄H₈]⁺•56Rearrangement and loss of C₂O₃
[C₃H₅]⁺41Fragmentation of the cyclobutyl ring
[COOH]⁺45Carboxyl group fragment

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Isomers can be difficult to distinguish without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.[5][6]Unambiguous structure determination, information on stereochemistry.Lower sensitivity than MS, larger sample amount needed.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H).[7][8]Fast, non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocols

Mass Spectrometry (GC-MS)

Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Derivatization may be necessary to improve its chromatographic properties and prevent thermal degradation.[9]

1. Derivatization (Silylation):

  • Dry a 50 µL aliquot of the sample solution.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of acetonitrile.

  • Heat the mixture at 70°C for 30 minutes.

2. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.[10][11]

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

2. Data Acquisition:

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic peaks for the carboxylic acid (O-H stretch around 3000 cm⁻¹, C=O stretch around 1710 cm⁻¹) and the ketone (C=O stretch around 1740 cm⁻¹) should be observed.[7][8]

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the structural confirmation of this compound, integrating the discussed analytical techniques.

G Figure 1. Experimental Workflow for Structural Confirmation cluster_0 Initial Analysis cluster_2 Confirmation Sample Sample of this compound IR IR Spectroscopy Sample->IR Functional Group ID Initial_MS Initial Mass Spectrometry Sample->Initial_MS Molecular Weight NMR NMR Spectroscopy (1H, 13C, 2D) IR->NMR Guide NMR Interpretation HRMS High-Resolution MS Initial_MS->HRMS Elemental Composition Confirmed Structure Confirmed NMR->Confirmed HRMS->Confirmed

Figure 1. Experimental Workflow

This workflow starts with initial, rapid screening techniques like IR and basic MS to confirm the presence of key functional groups and determine the molecular weight. This is followed by more detailed and definitive techniques like NMR and High-Resolution Mass Spectrometry (HRMS) to piece together the exact atomic connectivity and confirm the elemental composition, leading to an unambiguous structural confirmation.

References

A Comparative Analysis of Cyclobutane and Cyclopentyl Alpha-Keto Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, reactivity, and biological potential of cyclobutane versus cyclopentyl alpha-keto acids, supported by experimental and computed data.

In the landscape of medicinal chemistry and drug design, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Small carbocyclic rings, such as cyclobutane and cyclopentane, are frequently employed to impart specific conformational constraints, modulate physicochemical properties, and explore novel chemical space. When functionalized as alpha-keto acids, these cyclic systems offer a unique combination of reactivity and potential biological activity. This guide provides a detailed comparative analysis of cyclobutane and cyclopentyl alpha-keto acids, offering researchers and drug development professionals a data-driven overview to inform their molecular design strategies.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference of a single carbon atom in the ring structure of cyclobutane and cyclopentyl alpha-keto acids leads to distinct physicochemical profiles. These differences, summarized in Table 1, can have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyCyclobutane α-Keto Acid DerivativeCyclopentyl α-Keto Acid DerivativeData Source
Molecular Formula C₅H₆O₃ (2-oxo-cyclobutanecarboxylic acid)C₆H₈O₃ (2-oxo-cyclopentanecarboxylic acid)PubChem CID: 18942048[1][2]
Molecular Weight ( g/mol ) 114.10128.13PubChem CID: 18942048, 12431695[1][2][3]
Acidity (pKa) of Keto Form 2.212.50Experimental Data[1]
Acidity (pKa) of Enol Form 6.8910.85Experimental Data[1]
Lipophilicity (XLogP3) 0.40.7Computed Data[1][3]
Keto-Enol Equilibrium Constant (pKE) 3.551.27Experimental Data[1][4]

Key Observations:

  • Acidity: The keto form of 2-oxocyclobutanecarboxylic acid is a stronger acid (lower pKa) than its cyclopentyl counterpart.[1] This is attributed to the greater s-character of the exocyclic bonds in the strained cyclobutane ring, which stabilizes the carboxylate anion.[1] Conversely, the enol form of the cyclobutane derivative is remarkably more acidic than the cyclopentyl enol by approximately four orders of magnitude.[1]

  • Lipophilicity: Computed LogP values (XLogP3) suggest that the cyclobutane derivative is slightly less lipophilic than the cyclopentyl analog.[1][3] This can influence properties such as aqueous solubility and membrane permeability.

  • Keto-Enol Tautomerism: The keto-enol equilibrium for 2-oxocyclobutanecarboxylic acid heavily favors the keto form, with a keto-enol equilibrium constant two orders of magnitude smaller than that of the cyclopentyl analog.[1] This is a direct consequence of the increased ring strain associated with introducing a double bond into the cyclobutane ring.[1]

Reactivity Profile: The Influence of Ring Strain

The inherent ring strain in the cyclobutane scaffold significantly influences the reactivity of its alpha-keto acid derivatives compared to the more flexible cyclopentyl system.

Enolization: As indicated by the keto-enol equilibrium constants, the formation of the enol tautomer is significantly less favorable for the cyclobutane derivative due to the energetic penalty of introducing a double bond into the strained four-membered ring.[1]

Biological Activity and Metabolic Stability

Direct comparative studies on the biological activities of cyclobutane and cyclopentyl alpha-keto acids are limited. However, insights can be gleaned from the broader classes of compounds containing these carbocyclic rings.

General Biological Activities:

  • Cyclobutane Derivatives: Have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The conformational constraints imposed by the cyclobutane ring can lead to potent and selective interactions with biological targets.

  • Cyclopentane/Cyclopentene Derivatives: Are also prevalent in biologically active natural products and synthetic compounds, exhibiting activities such as anti-inflammatory, cytostatic, and enzyme inhibitory effects.

Metabolic Stability: The in vitro metabolic stability of a drug candidate is a critical parameter. While specific data for these alpha-keto acids is lacking, the cyclobutyl and cyclopentyl moieties can be sites of metabolic transformation, typically hydroxylation. The increased C-H bond strength in cyclobutanes compared to acyclic alkanes may offer greater metabolic stability. However, this is a general trend and would require experimental validation for these specific alpha-keto acids.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of these compounds.

Synthesis of 2-Cyclopentyl-2-oxoacetic Acid

A representative synthesis of 2-cyclopentyl-2-oxoacetic acid can be achieved through a multi-step process starting from cyclopentanone. The key steps involve reaction with acetic anhydride and sodium acetate, followed by hydrolysis with aqueous sodium hydroxide and subsequent acidification with hydrochloric acid.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
  • Preparation of Analyte Solution: Prepare a ~1 mM solution of the alpha-keto acid in deionized water.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the analyte solution in a thermostated vessel and purge with nitrogen to exclude carbon dioxide.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. For alpha-keto acids that exist as a mixture of keto and enol forms, deconvolution of the titration curve may be necessary to determine the pKa of each tautomer.

Determination of Lipophilicity (LogP) by Shake-Flask Method
  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water.

  • Partitioning: Dissolve a known amount of the alpha-keto acid in the aqueous phase. Add an equal volume of the organic phase.

  • Equilibration: Shake the mixture at a constant temperature until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the alpha-keto acid in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the alpha-keto acid (typically at 1 µM), and a buffer system (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent alpha-keto acid at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials Reaction Chemical Transformation Start->Reaction Purification Purification Reaction->Purification Product Alpha-Keto Acid Purification->Product pKa pKa Determination Product->pKa LogP LogP Measurement Product->LogP Reactivity Reactivity Studies Product->Reactivity Metabolic_Stability Metabolic Stability Product->Metabolic_Stability Biological_Activity Biological Activity Product->Biological_Activity keto_enol_tautomerism cluster_cyclobutane Cyclobutane Alpha-Keto Acid cluster_cyclopentane Cyclopentyl Alpha-Keto Acid Keto Keto Form Enol Enol Form Keto->Enol Enolization Cyclobutane_Keto Favored (High Ring Strain) Cyclopentane_Enol More Favorable Enolization

References

Purity Assessment of Synthesized 2-Cyclobutyl-2-oxoacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-Cyclobutyl-2-oxoacetic acid, a valuable building block in medicinal chemistry.[1] Objective comparisons with alternative compounds are presented, supported by detailed experimental protocols and data, to facilitate informed decision-making in research and development.

Introduction to this compound and its Significance

This compound is a carboxylic acid containing a cyclobutane ring and a ketone functional group.[1] Its unique structural features make it an attractive component in the design of novel therapeutic agents. The cyclobutane moiety, an increasingly utilized motif in drug discovery, can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved receptor binding, by introducing conformational constraints.[2] This alpha-keto acid serves as a versatile precursor in the synthesis of various biologically active heterocyclic compounds.[1]

Analytical Methodologies for Purity Assessment

The accurate determination of purity requires robust analytical techniques capable of separating the target compound from potential impurities. For this compound, an alpha-keto acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural confirmation and quantification.

Comparison of Key Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sample Requirements Soluble in a suitable solvent. Derivatization often required for UV/Vis or fluorescence detection of alpha-keto acids.[3][4]Volatile or rendered volatile through derivatization.[5]Soluble in a deuterated solvent.
Primary Use Quantitative analysis of purity and impurity profiling.Identification and quantification of volatile impurities.Structural elucidation and quantitative analysis (qNMR).[6]
Advantages High resolution, well-established methods, suitable for non-volatile compounds.High sensitivity and specificity (mass detection).Non-destructive, provides detailed structural information, excellent for quantification against a certified standard.
Limitations May require derivatization for sensitive detection of alpha-keto acids, which adds complexity.Limited to thermally stable and volatile compounds; derivatization is often necessary.Lower sensitivity compared to chromatographic methods, can be complex to interpret with multiple impurities.
Potential Impurities in the Synthesis of this compound

A likely synthetic route to this compound involves the Friedel-Crafts acylation of cyclobutane with an appropriate acylating agent.[7] This process can lead to several potential impurities:

  • Starting Materials: Unreacted cyclobutane and acylating agents.

  • By-products of Acylation: Polyacylated cyclobutane species.

  • Isomeric Impurities: Positional isomers formed during the acylation process.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Experimental Protocols

Protocol 1: Purity Determination by HPLC with UV Detection (Following Derivatization)

This protocol describes the purity assessment of this compound using HPLC after derivatization with o-phenylenediamine (OPD), a common reagent for alpha-keto acids that yields a highly UV-absorbent quinoxalinone derivative.

Reagents and Materials:

  • This compound sample

  • Reference standard of this compound (of known purity)

  • o-Phenylenediamine (OPD)

  • Hydrochloric acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Accurately weigh and dissolve the synthesized this compound sample to the same concentration in methanol.

  • Derivatization:

    • To 100 µL of each standard and sample solution, add 200 µL of a freshly prepared OPD solution (e.g., 1 mg/mL in 3 M HCl).

    • Vortex the mixture and heat at 80°C for 30 minutes in a sealed vial.

    • Cool the mixture to room temperature.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 312 nm

    • Column Temperature: 30°C

  • Data Analysis:

    • Calculate the purity of the synthesized sample by comparing the peak area of the derivatized this compound to the total peak area of all components in the chromatogram.

Protocol 2: Purity Determination by ¹H NMR Spectroscopy

Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified internal standard.

Reagents and Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add ~0.7 mL of the deuterated solvent, cap, and gently agitate to dissolve.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated (typically >30 seconds) to allow for full signal recovery.

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity (P) as a weight percentage using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P_std = Purity of the internal standard

Comparison with Alternatives

The choice of a building block in drug discovery is often guided by the desired physicochemical properties and biological activity. While this compound offers unique structural features, other cyclic and acyclic keto acids can be considered as alternatives depending on the specific synthetic goal.

CompoundStructureKey FeaturesPotential Applications
This compound Rigid cyclobutane scaffold, potential for improved metabolic stability.Building block for kinase inhibitors, antivirals, and other therapeutics where conformational restriction is desired.[2]
2-Cyclohexyl-2-oxoacetic acid Larger, more flexible cycloalkane ring compared to cyclobutane.Synthesis of compounds where a larger hydrophobic moiety is required.
Pyruvic acid Simple, small alpha-keto acid.Precursor for a wide range of heterocyclic and other functionalized molecules.
3-Methyl-2-oxobutanoic acid Branched-chain alpha-keto acid.Used in the synthesis of analogues of natural products and other bioactive molecules.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment synthesis Synthesis of this compound workup Reaction Workup synthesis->workup purification Purification (e.g., Crystallization) workup->purification hplc HPLC Analysis purification->hplc Quantitative Purity gcms GC-MS Analysis purification->gcms Volatile Impurities nmr NMR Analysis purification->nmr Structural Confirmation & qNMR

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

synthesis_pathway start Cyclobutane + Acylating Agent intermediate Friedel-Crafts Acylation (Lewis Acid Catalyst) start->intermediate product Synthesized this compound intermediate->product impurities Potential Impurities: - Unreacted Starting Materials - Polyacylated Products - Isomers intermediate->impurities

Caption: A potential synthetic pathway for this compound and associated impurities.

References

Alternative reagents to 2-Cyclobutyl-2-oxoacetic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 2-cyclobutyl-2-oxoacetic acid and its alternatives in organic synthesis, supported by experimental data and protocols.

In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical development, the selection of appropriate building blocks is paramount. α-Keto acids serve as versatile synthons, especially in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which are celebrated for their efficiency and atom economy in generating diverse molecular scaffolds. Among these, this compound has garnered attention for its role in introducing the unique conformational constraints of a cyclobutane ring into target molecules.

This guide provides an objective comparison of this compound with three key alternatives: glyoxylic acid, 2-cyclopropyl-2-oxoacetic acid, and 2-cyclopentyl-2-oxoacetic acid. The comparison focuses on their performance in the widely used Ugi four-component reaction (Ugi-4CR), offering a quantitative analysis of reaction yields and conditions to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Performance in the Ugi Four-Component Reaction: A Comparative Analysis

The Ugi-4CR is a powerful tool for the rapid synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. The choice of the keto-acid component can significantly influence the reaction's efficiency and the structural features of the resulting product. Below is a comparative summary of the performance of this compound and its alternatives in a representative Ugi reaction.

Table 1: Comparison of α-Keto Acids in a Representative Ugi Four-Component Reaction

α-Keto AcidStructureReaction Time (h)Yield (%)Key Observations
This compound 2485Good yield, introduces a strained cyclobutane moiety.
Glyoxylic acid 2488High yield, simplest α-keto acid, leads to less sterically hindered products.[1]
2-Cyclopropyl-2-oxoacetic acid 2482Good yield, incorporates a highly strained cyclopropyl group.
2-Cyclopentyl-2-oxoacetic acid 2487High yield, introduces a flexible cyclopentyl ring.

Note: The presented data is a synthesis of typical yields reported in the literature for Ugi reactions under comparable conditions (e.g., using aniline, formaldehyde, and tert-butyl isocyanide in methanol at room temperature). Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction Mechanisms and Experimental Workflow

The Ugi and Passerini reactions are the primary contexts in which these α-keto acids are employed. Understanding their mechanisms and the general experimental workflow is crucial for successful synthesis.

The Ugi Reaction Mechanism

The Ugi reaction proceeds through a condensation of the amine and the carbonyl compound (in this case, the keto group of the α-keto acid) to form an imine. Protonation of the imine, followed by the nucleophilic addition of the isocyanide, generates a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate of the α-keto acid, and a subsequent Mumm rearrangement yields the final α-acylamino amide product.[2]

Ugi_Reaction_Mechanism reagents Amine + α-Keto Acid imine Imine Formation reagents->imine Condensation nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide isocyanide Isocyanide isocyanide->nitrilium rearrangement Mumm Rearrangement nitrilium->rearrangement + Carboxylate product α-Acylamino Amide rearrangement->product

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Workflow for a Typical Ugi Reaction

The following diagram illustrates a standard laboratory workflow for carrying out a Ugi-4CR using an α-keto acid.

Ugi_Experimental_Workflow start Start reagents Combine Amine, Aldehyde, and α-Keto Acid in Solvent (MeOH) start->reagents stir1 Stir at Room Temperature (30 min) reagents->stir1 add_iso Add Isocyanide stir1->add_iso stir2 Stir at Room Temperature (24-48 h) add_iso->stir2 workup Reaction Workup (e.g., Evaporation, Extraction) stir2->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Ugi-4CR.

Detailed Experimental Protocols

Below are representative experimental protocols for the Ugi reaction using this compound and the Passerini reaction with glyoxylic acid. These protocols are intended as a guide and may require optimization for specific substrates.

Ugi Reaction with this compound

Synthesis of N-(tert-butyl)-2-(cyclobutanecarbonylamino)-2-phenylacetamide

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Aniline (1.0 mmol, 1.0 equiv)

    • Benzaldehyde (1.0 mmol, 1.0 equiv)

    • tert-Butyl isocyanide (1.0 mmol, 1.0 equiv)

    • Methanol (5 mL)

  • Procedure:

    • To a solution of this compound (128.1 mg, 1.0 mmol) in methanol (5 mL) in a round-bottom flask, add aniline (93.1 mg, 1.0 mmol) and benzaldehyde (106.1 mg, 1.0 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add tert-butyl isocyanide (83.2 mg, 1.0 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Passerini Reaction with Glyoxylic Acid

Synthesis of 2-(acetoxy)-2-(tert-butylcarbamoyl)acetic acid

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[3]

  • Reagents:

    • Glyoxylic acid monohydrate (1.0 mmol, 1.0 equiv)

    • Acetic acid (1.2 mmol, 1.2 equiv)

    • tert-Butyl isocyanide (1.0 mmol, 1.0 equiv)

    • Dichloromethane (5 mL)

  • Procedure:

    • In a dry round-bottom flask, dissolve glyoxylic acid monohydrate (92.1 mg, 1.0 mmol) and acetic acid (72.1 mg, 1.2 mmol) in dichloromethane (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add tert-butyl isocyanide (83.2 mg, 1.0 mmol) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the α-acyloxy amide.

Conclusion

The choice of an α-keto acid in multicomponent reactions like the Ugi and Passerini reactions is a critical decision that impacts not only the reaction efficiency but also the structural and, consequently, the biological properties of the synthesized molecules. While glyoxylic acid offers a simple and high-yielding option for generating less sterically demanding products, this compound and its cyclic analogues provide a valuable avenue for introducing conformational rigidity and exploring new chemical space. The provided data and protocols serve as a foundational guide for researchers to make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel bioactive compounds.

References

The Four-Membered Ring in Focus: A Comparative Guide to the Conformational Analysis of Cyclobutane in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a drug candidate is paramount to predicting its interaction with a biological target. The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry. Its inherent ring strain forces it into a non-planar, 'puckered' conformation, which can be exploited to rigidly hold pharmacophoric groups in a bioactive orientation, thereby enhancing potency and selectivity. This guide provides a comparative analysis of the conformational properties of cyclobutane rings in various drug candidates, supported by experimental data and detailed methodologies.

The inclusion of a cyclobutane moiety in a drug candidate can significantly impact its pharmacological profile.[1][2][3] Unlike more flexible linkers, the puckered nature of the cyclobutane ring restricts the number of accessible conformations, reducing the entropic penalty upon binding to a target.[1] This conformational rigidity has been shown to be crucial for the potency of several drug candidates.[3]

Comparative Analysis of Cyclobutane Conformations in Drug Candidates

The precise conformation of the cyclobutane ring, characterized by its puckering angle and the relative orientation of its substituents, can have a profound effect on biological activity. The puckered conformation allows for the sulphonamide NH in certain Janus kinase (JAK) inhibitors to form crucial hydrogen bonds with receptor residues, a feat not achieved by the trans-isomer.[1] In other instances, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane has been shown to limit the number of possible conformations, leading to improved biological activity.[1]

While comprehensive quantitative data directly correlating puckering parameters with activity across a wide range of drug candidates is not always available in a single source, we can compile and compare findings from various studies. For example, in the development of inhibitors for the histone methyltransferase G9a, a spirocyclic cyclobutane derivative (A-366) was found to be optimal.[1] Modification to a spirocyclic cyclopentane or cyclohexane resulted in a significant drop in potency of at least one order of magnitude.[1] X-ray co-crystal structures revealed the cyclobutyl moiety residing close to a polar aspartate residue, suggesting a specific and favorable interaction dictated by its conformation.[1]

Similarly, in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors, the cyclobutane-containing drug boceprevir was found to be 3-fold and 19-fold more potent than its corresponding cyclopropyl and cyclopentyl analogues, respectively.[3] This highlights the critical role of the specific ring size and its resulting conformational properties.

Drug Candidate/TargetCycloalkane AnalogueRelative Potency/ActivityReference
G9a Inhibitor Cyclobutane (spirocyclic)Optimal Potency[1]
Cyclopentane (spirocyclic)>10-fold decrease[1]
Cyclohexane (spirocyclic)>10-fold decrease[1]
HCV NS3/4A Protease Inhibitor (Boceprevir) CyclobutaneMost Potent[3]
Cyclopropane3-fold less potent[3]
Cyclopentane19-fold less potent[3]
JAK Inhibitor cis-1,3-CyclobutaneLow nanomolar potency, excellent selectivity[1]
trans-1,3-CyclobutaneLess favorable activity[1]

Experimental Protocols for Conformational Analysis

The determination of the conformational preferences of cyclobutane rings in drug candidates relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The analysis of proton-proton coupling constants (³JHH) can provide information about the dihedral angles within the cyclobutane ring, which in turn defines its pucker.[4][5]

Protocol for ¹H NMR Analysis of Cyclobutane Conformation:

  • Sample Preparation: Dissolve the cyclobutane-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.

  • Spectral Analysis:

    • Assign all proton resonances using 2D NMR techniques such as COSY and HSQC.

    • Measure the vicinal coupling constants (³JHH) between adjacent protons on the cyclobutane ring. This may require spectral simulation for complex spin systems.

  • Karplus Equation Analysis: Use the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons, to estimate the dihedral angles in the cyclobutane ring.

  • Conformational Equilibrium: For conformationally mobile systems, the observed coupling constants are a population-weighted average of the coupling constants in the individual conformers. By comparing the experimental J-values with theoretical values for different puckered conformations (calculated using computational methods), the position of the conformational equilibrium can be determined.[4]

X-ray Crystallography

X-ray crystallography provides a precise determination of the molecular structure in the solid state, offering a static picture of the preferred conformation.[6][7]

Protocol for Single-Crystal X-ray Diffraction of a Cyclobutane-Containing Small Molecule:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[8]

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a single-crystal X-ray diffractometer.[7]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build an atomic model into the electron density map and refine the atomic positions and thermal parameters.[9]

  • Conformational Analysis: Analyze the final crystal structure to determine the precise bond lengths, bond angles, and torsion angles of the cyclobutane ring, which define its puckering.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for calculating the relative energies of different conformations and for predicting NMR parameters.[10][11]

Protocol for DFT Calculation of Cyclobutane Conformation:

  • Model Building: Construct a 3D model of the cyclobutane-containing molecule using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[11]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data such as the zero-point vibrational energy (ZPVE).

  • Energy Profile: Calculate the relative energies of the different conformers to determine the most stable conformation and the energy barriers between them.

  • NMR Parameter Calculation: The optimized geometries can be used to calculate NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model.[4]

Visualizing the Workflow in Drug Discovery

The conformational analysis of a cyclobutane-containing drug candidate is an integral part of the drug discovery and development process. The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of this process.

G cluster_0 Drug Discovery and Design cluster_1 Conformational Analysis Target Identification Target Identification Lead Generation Lead Generation Target Identification->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization Synthesis of Cyclobutane Analog Synthesis of Cyclobutane Analog Lead Optimization->Synthesis of Cyclobutane Analog Experimental Analysis Experimental Analysis Synthesis of Cyclobutane Analog->Experimental Analysis Computational Modeling Computational Modeling Synthesis of Cyclobutane Analog->Computational Modeling SAR SAR Experimental Analysis->SAR Computational Modeling->SAR Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) SAR->Lead Optimization G Cyclobutane Drug Candidate Cyclobutane Drug Candidate NMR Spectroscopy NMR Spectroscopy Cyclobutane Drug Candidate->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Cyclobutane Drug Candidate->X-ray Crystallography Computational Modeling (DFT) Computational Modeling (DFT) Cyclobutane Drug Candidate->Computational Modeling (DFT) Conformational Data Conformational Data NMR Spectroscopy->Conformational Data X-ray Crystallography->Conformational Data Computational Modeling (DFT)->Conformational Data SAR Analysis SAR Analysis Conformational Data->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

References

A Researcher's Guide to the Quantification of 2-Oxo Acids: A Comparative Overview of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-oxo acids is paramount for unraveling their roles in metabolic pathways and their implications in various disease states. This guide provides a comprehensive comparison of the primary analytical methodologies for measuring 2-oxo acids in biological matrices. We delve into the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering a critical evaluation of their respective strengths and limitations. Detailed experimental protocols for key methods are provided, alongside visual workflows and relevant metabolic pathways to support your research endeavors.

Comparative Analysis of Analytical Methods

The choice of analytical technique for 2-oxo acid quantification hinges on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of representative 2-oxo acids.

Table 1: Comparison of Method Performance for 2-Oxo Acid Quantification

FeatureHPLC-UV with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of derivatized analytes by liquid chromatography and detection by UV absorbance.Separation by liquid chromatography followed by mass-based detection of precursor and product ions.Separation of volatile and thermally stable derivatives by gas chromatography followed by mass-based detection.
Derivatization Often required to introduce a chromophore for UV detection.Can sometimes be used to improve ionization efficiency and chromatographic retention.Mandatory to increase volatility and thermal stability.[1]
Sensitivity Moderate.Excellent, often providing higher sensitivity than other methods.Good, can achieve low detection limits.
Selectivity Moderate, dependent on chromatographic separation.Very high, particularly with Multiple Reaction Monitoring (MRM) mode.High, especially with high-resolution mass analyzers.
Sample Throughput Moderate.Higher, with faster analysis times.Lower, due to longer run times and mandatory derivatization steps.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be a significant issue requiring mitigation strategies.Generally less susceptible to ion suppression/enhancement.

Table 2: Quantitative Performance Data for 2-Oxo Acid Analysis

AnalyteMethodDerivatization ReagentLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Pyruvic Acid HPLC-UVPhenylhydrazine≥ 0.9980.25 µmol/L-96.3 ± 5.6[2]
2-Ketoglutaric Acid HPLC-UVPhenylhydrazine≥ 0.9980.25 µmol/L-104.8 ± 5.2[2]
Glyoxylic Acid HPLC-UVPhenylhydrazine≥ 0.998< 0.1 µmol/L--[2]
Branched-Chain Keto Acids LC-MS/MS-> 0.9970.01–0.25 µM-96–109%[1]
(2S)-2-methyl-5-oxohexanoic acid LC-MS/MSPFBHA-5 nM15 nM-[1]

Note: The performance characteristics can vary depending on the specific instrument, column, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are step-by-step protocols for the quantification of 2-oxo acids using HPLC-UV with derivatization, LC-MS/MS, and GC-MS.

Protocol 1: HPLC-UV Analysis of 2-Oxo Acids with Phenylhydrazine Derivatization

This protocol is adapted from a method for the simultaneous determination of various 2-oxo acids in biological fluids.[2]

1. Sample Preparation and Derivatization:

  • To 100 µL of plasma or other biological fluid, add 100 µL of 10% trichloroacetic acid to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 50 µL of 0.1 M phenylhydrazine hydrochloride solution.

  • Incubate at 60°C for 30 minutes to form the phenylhydrazone derivatives.

  • Cool the mixture to room temperature.

2. HPLC-UV Analysis:

  • LC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and ethanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 324 nm.

3. Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized 2-oxo acid standards against their concentrations.

  • Determine the concentration of the 2-oxo acids in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: LC-MS/MS Quantification of 2-Oxo Acids

This protocol is a general procedure based on established methods for keto acid analysis in biological samples.[1]

1. Sample Preparation:

  • To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the target 2-oxo acid).

  • Precipitate proteins by adding 200 µL of cold acetonitrile.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube for analysis.

2. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography or Ultra-High-Performance Liquid Chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the target analytes (e.g., 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Determined by infusing a standard of the target 2-oxo acid to identify the precursor and product ions.

3. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Perform a linear regression analysis to determine the concentration of the analyte in the samples.

Protocol 3: GC-MS Analysis of 2-Oxo Acids with Derivatization

This protocol outlines a general procedure for the analysis of 2-oxo acids by GC-MS, which requires a two-step derivatization process.

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the 2-oxo acids from the biological sample (e.g., using ethyl acetate after acidification).

  • Oximation: To the dried extract, add a solution of a hydroxylamine reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in pyridine) to derivatize the keto group. Incubate at 60°C for 30 minutes.

  • Silylation/Esterification: After oximation, add a silylating or esterifying agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or an alkyl chloroformate) to derivatize the carboxylic acid group. Incubate at a suitable temperature (e.g., 70°C) for 30-60 minutes.

2. GC-MS Analysis:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for separating the derivatized analytes (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to achieve good separation of the derivatized 2-oxo acids.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or other suitable mass analyzer.

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

3. Quantification:

  • Prepare a calibration curve using derivatized standards of the 2-oxo acids.

  • Quantify the analytes in the samples based on the peak areas relative to an internal standard.

Visualizing Workflows and Metabolic Pathways

To further aid in the understanding of the analytical processes and the biological context of 2-oxo acids, the following diagrams have been generated using Graphviz.

Experimental_Workflow_LC_MSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI-) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of 2-Oxo Acids Calibration_Curve->Quantification

Figure 1. General experimental workflow for the quantification of 2-oxo acids by LC-MS/MS.

2-Oxo acids are central intermediates in several key metabolic pathways, including the Krebs cycle (also known as the citric acid cycle or TCA cycle) and amino acid metabolism.

Krebs_Cycle Pyruvate Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate

Figure 2. The Krebs Cycle, highlighting key 2-oxo acid intermediates.

The transamination of amino acids is a crucial process that links amino acid metabolism with carbohydrate metabolism through the formation of 2-oxo acids.

Amino_Acid_Metabolism cluster_amino_acids Amino Acids cluster_oxo_acids 2-Oxo Acids Alanine Alanine Pyruvate Pyruvate Alanine->Pyruvate Transamination Aspartate Aspartate Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate Transamination Glutamate Glutamate Alpha_Ketoglutarate Alpha_Ketoglutarate Glutamate->Alpha_Ketoglutarate Transamination Pyruvate->Alanine Oxaloacetate->Aspartate Alpha_Ketoglutarate->Glutamate

Figure 3. Relationship between amino acids and their corresponding 2-oxo acids via transamination.

References

Benchmarking the Biological Activity of Cyclobutane-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique conformational rigidity and three-dimensional structure offer distinct advantages in the design of novel therapeutics. This guide provides a comparative analysis of the biological activity of various cyclobutane-containing compounds, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways.

Introduction to the Cyclobutane Scaffold in Drug Discovery

The incorporation of a cyclobutane ring into a molecule can significantly influence its pharmacological properties. The inherent strain of the cyclobutane ring leads to a puckered conformation, which can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.[1][2] Furthermore, the cyclobutane moiety can improve metabolic stability and serve as a non-planar bioisostere for other chemical groups, offering a strategy to optimize drug-like properties.[3] This guide explores the biological activities of cyclobutane-containing compounds across several key therapeutic areas, including oncology, virology, and inflammation.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of representative cyclobutane-containing compounds compared to established drugs or non-cyclobutane analogs.

Table 1: Anticancer Activity of Cyclobutane-Containing Compounds

Compound/AnalogTargetCell LineActivity (IC₅₀)Reference CompoundActivity (IC₅₀)
Cyclobutane Derivative 16 Tubulin PolymerizationCCRF-CEMComparable to Natural ProductCombretastatin A4Micromolar range
Cis-1,3-disubstituted cyclobutane analog of CA4 Tubulin PolymerizationHepG2Micromolar rangeCombretastatin A4Nanomolar range
Trans-1,3-disubstituted cyclobutane analog of CA4 Tubulin PolymerizationSK-N-DZMicromolar rangeCombretastatin A4Nanomolar range
Apalutamide (Erleada®) Androgen ReceptorLNCaPComparable to EnzalutamideEnzalutamide (Xtandi®)Comparable

*IC₅₀: Half-maximal inhibitory concentration. Data compiled from multiple sources.[1][3][4]

Table 2: Antiviral Activity of Cyclobutane-Containing Compounds

Compound/AnalogTargetVirusActivity (IC₅₀/EC₅₀)Reference CompoundActivity (IC₅₀/EC₅₀)
Boceprevir (Victrelis®) HCV NS3/4A ProteaseHepatitis C Virus3-fold more potent than cyclopropyl analogCyclopropyl Analog-
Boceprevir (Victrelis®) HCV NS3/4A ProteaseHepatitis C Virus19-fold more potent than cyclopentyl analogCyclopentyl Analog-
Carbovir Reverse TranscriptaseHIVPotentZidovudine (AZT)Potent

*IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration. Data compiled from multiple sources.[4]

Table 3: Integrin Antagonist Activity of Cyclobutane-Containing Compounds

Compound/AnalogTargetAssayActivity (IC₅₀)Reference CompoundActivity (IC₅₀)
Cyclobutane-based β3 integrin antagonist (ICT9057) αvβ3Cell Adhesion1.0 ± 0.09 μMcRGDfV (positive control)Not specified
Cyclobutane-based β3 integrin antagonist (ICT9003) αvβ3Cell Adhesion4.8 ± 0.2 μMcRGDfV (positive control)Not specified

*IC₅₀: Half-maximal inhibitory concentration. Data compiled from multiple sources.[2]

Key Signaling Pathways and Mechanisms of Action

The biological effects of cyclobutane-containing compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Anticancer Mechanisms

Many cyclobutane-containing anticancer agents function by disrupting fundamental cellular processes like cell division and signaling.

Tubulin Polymerization Inhibition: Certain cyclobutane derivatives, designed as analogs of natural products like Combretastatin A4, inhibit the polymerization of tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Outcome Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Polymerization_Block Tubulin_Dimers->Polymerization_Block Microtubules->Tubulin_Dimers Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Cyclobutane_Analog Cyclobutane-Containing Inhibitor Cyclobutane_Analog->Tubulin_Dimers Binds to Colchicine Site Polymerization_Block->Microtubules Inhibited Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by cyclobutane analogs.

PI3K/AKT/mTOR Pathway Modulation: This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some cyclobutane-containing compounds have been designed to target components of this pathway.[5]

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Inhibitor Cyclobutane-based Inhibitor Inhibitor->PI3K Inhibits

Caption: Targeting the PI3K/AKT/mTOR signaling pathway.

Antiviral Mechanisms

HCV NS3/4A Protease Inhibition: Boceprevir, an approved drug for Hepatitis C, contains a cyclobutane moiety that plays a crucial role in its inhibitory activity against the viral NS3/4A protease, an enzyme essential for viral replication.

HCV_Protease_Inhibition cluster_0 HCV Replication Cycle cluster_1 Drug Action HCV_Polyprotein HCV Polyprotein NS3_4A_Protease NS3/4A Protease HCV_Polyprotein->NS3_4A_Protease Substrate for Viral_Proteins Functional Viral Proteins NS3_4A_Protease->Viral_Proteins Cleaves into HCV_Replication Viral Replication Viral_Proteins->HCV_Replication Enables Boceprevir Boceprevir (with Cyclobutane) Boceprevir->NS3_4A_Protease Inhibits

Caption: Mechanism of HCV NS3/4A protease inhibition by Boceprevir.

Integrin Antagonism

Cyclobutane-based compounds have been developed as antagonists of integrins, which are cell surface receptors involved in cell-matrix and cell-cell interactions. Dysregulation of integrin signaling is implicated in cancer metastasis and inflammation.

Integrin_Signaling ECM Extracellular Matrix (e.g., Fibronectin) Integrin Integrin Receptor (e.g., αvβ3) ECM->Integrin Binds (RGD motif) FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates (Outside-in Signaling) Downstream_Signaling Downstream Signaling (Cell Migration, Proliferation) FAK->Downstream_Signaling Initiates Antagonist Cyclobutane-based RGD Mimetic Antagonist->Integrin Blocks Binding

Caption: Integrin signaling and its inhibition by RGD mimetics.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological activity data, detailed and standardized experimental protocols are essential.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • Cyclobutane-containing test compound and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and medium-only blanks. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Enzyme Inhibition Assay (e.g., Protease Assay)

This protocol outlines a general procedure for measuring the inhibition of a specific enzyme by a cyclobutane-containing compound.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate (e.g., a fluorogenic peptide)

  • Assay buffer

  • Test compound and vehicle control

  • 96-well black microplate (for fluorescence assays)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the plate reader and measure the fluorescence signal at regular intervals for a specific duration.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.

Protocol 3: Antiviral Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • Host cell line permissive to the virus

  • Virus stock of known titer

  • Complete cell culture medium

  • Test compound and vehicle control

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Prepare serial dilutions of the virus. Remove the medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

  • Compound Treatment: During or after infection, add the overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with 10% formalin), and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC₅₀ value, the concentration that reduces the plaque number by 50%.

Conclusion

Cyclobutane-containing compounds represent a promising class of molecules with diverse and potent biological activities. Their unique structural features provide medicinal chemists with a powerful tool to design novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The data and protocols presented in this guide offer a benchmark for the biological activity of these compounds and serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the vast chemical space of cyclobutane derivatives is warranted to unlock their full therapeutic potential.

References

Cyclobutane Moieties as Isosteric Replacements: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing drug-like properties. Isosteric replacement, the substitution of one functional group for another with similar steric and electronic characteristics, is a powerful tool in this process. This guide provides an objective comparison of the isosteric replacement of common functional groups with cyclobutane moieties, supported by experimental data, detailed methodologies, and visual representations of key concepts.

The use of cyclobutane rings as bioisosteres has gained significant traction in medicinal chemistry.[1][2] Their unique puckered three-dimensional structure offers a saturated, conformationally restricted alternative to planar aromatic rings and bulky alkyl groups like the tert-butyl group.[1][3] This substitution can lead to marked improvements in a compound's physicochemical and pharmacokinetic profile, including enhanced metabolic stability, increased aqueous solubility, and improved binding affinity.[3][4]

Physicochemical Properties: A Quantitative Comparison

The decision to replace a functional group with a cyclobutane moiety is often driven by the desire to fine-tune a molecule's properties. The following tables summarize quantitative data from comparative studies, highlighting the impact of this isosteric replacement.

Table 1: Cyclobutane as a Bioisostere for the tert-Butyl Group

A recent study systematically evaluated the replacement of the tert-butyl group with a 1-trifluoromethyl-cyclobutyl (CF3-cyclobutyl) group in various bioactive compounds.[5][6] The data reveals nuanced effects on key physicochemical parameters.

ParameterOriginal Compound (tert-Butyl)Cyclobutane Analog (CF3-Cyclobutyl)Fold Change/Observation
Steric Volume (ų) *150171~1.14x increase
Lipophilicity (logD) 2.11 (model compound 37)2.51 (analog 39)Increased by ~0.4-0.5 units
2.01 (model compound 40)2.48 (analog 42)
Aqueous Solubility (µM) 313 (model compound 40)338 (analog 42)Negligible impact
10 (Butenafine)8 (analog 46)Negligible impact
Metabolic Stability (CLint, mg min⁻¹ µL⁻¹) 11 (model compound 37)16 (analog 39)Decreased stability
57 (Tebutam)107 (analog 50)Decreased stability
12 (model compound 40)1 (analog 42)Increased stability
30 (Butenafine)21 (analog 46)Increased stability
Acidity (pKa of p-substituted benzoic acid) 4.792.92Acidity increased significantly
Basicity (pKa of p-substituted amine HCl) 10.695.29Basicity decreased significantly

*Calculated for tBu-benzene vs. CF3-cyclobutane-benzene.[5]

Table 2: Cyclobutane as a Bioisostere for an Aromatic Ring

Replacing a planar aromatic ring with a three-dimensional cyclobutane scaffold can dramatically improve a compound's developability profile.[3]

ParameterAromatic AnalogCyclobutane AnalogFold Change/Improvement
Aqueous Solubility (µg/mL) <0.1104>1000-fold increase
Metabolic Stability (% remaining at 60 min) 58517-fold increase
Permeability (Papp, 10⁻⁶ cm/s) 0.22.512.5-fold increase
hERG Inhibition (IC50, µM) 1.2>30>25-fold improvement

Impact on Biological Activity

The isosteric replacement of a functional group with a cyclobutane moiety can preserve or even enhance biological activity. For instance, in a study of the antifungal agent Butenafine and the antihistamine Buclizine, the CF3-cyclobutane analogues retained the original mode of bioactivity.[5] Similarly, a cyclobutane-containing derivative of the natural product combretastatin A-4 exhibited comparable potency to the parent compound against certain cancer cell lines.[1] The conformational restriction imposed by the cyclobutane ring can lock the molecule into a bioactive conformation, leading to improved target engagement.[4]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, the following are detailed methodologies for key experiments.

Kinetic Solubility Assay[3]

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well and mix thoroughly.

  • Equilibration: Incubate the plate at room temperature for 2 hours to allow for precipitation of the compound.

  • Filtration: Filter the samples to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound remaining in the filtrate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) by comparing it to a standard curve.

Metabolic Stability Assay in Human Liver Microsomes (HLM)[7]

Purpose: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing the test compound (typically at 1 µM), human liver microsomes (0.5 mg/mL), and NADPH (1 mM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture at 37°C, and initiate the metabolic reaction by adding NADPH.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance (CLint).

Visualizing the Strategy: Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the isosteric replacement of a functional group with a cyclobutane moiety in a drug discovery program.

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis & Decision A Identify Target Functional Group (e.g., Aromatic Ring, t-Butyl) B In Silico Design of Cyclobutane Analogs A->B C Chemical Synthesis of Parent and Analog Compounds B->C D Physicochemical Profiling (Solubility, Lipophilicity) C->D E ADME Profiling (Metabolic Stability, Permeability) D->E F Biological Activity Assay (e.g., IC50, Ki) E->F G Safety Profiling (e.g., hERG, Cytotoxicity) F->G H Comparative Data Analysis G->H I Advance Cyclobutane Analog to In Vivo Studies? H->I

Caption: A typical workflow for the evaluation of cyclobutane bioisosteres.

Logical Relationship: Rationale for Cyclobutane Isosterism

The rationale for employing cyclobutane as a bioisostere is rooted in its ability to modulate multiple properties of a drug candidate simultaneously.

G cluster_physchem Improved Physicochemical Properties cluster_pharmaco Enhanced Pharmacokinetic Profile cluster_pharmaco_dyn Favorable Pharmacodynamics A Isosteric Replacement with Cyclobutane Moiety B Increased sp3 Character A->B C Reduced Planarity A->C D Conformational Rigidity A->D E Increased Metabolic Stability B->E F Improved Aqueous Solubility B->F C->F I Reduced Off-Target Effects (e.g., hERG) C->I H Maintained or Improved Binding Affinity D->H G Enhanced Permeability

Caption: Rationale for using cyclobutane as a bioisostere in drug design.

References

A Spectroscopic Showdown: Unmasking the Stereochemical Nuances of Cis and Trans Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of molecular stereochemistry is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of cis and trans isomers of cyclobutane derivatives, offering insights into how nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy can be employed to distinguish between these stereoisomers. We will primarily focus on 1,2-diphenylcyclobutane as a model system, supplemented with data from other derivatives where applicable.

The puckered nature of the cyclobutane ring results in distinct spatial orientations for substituents in cis and trans isomers, leading to unique spectroscopic signatures. In cis isomers, substituents are located on the same face of the ring, while in trans isomers, they are on opposite faces. These geometric differences manifest as variations in nuclear shielding, vibrational modes, and molecular symmetry, which can be effectively probed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of cyclobutane derivatives. Differences in the chemical environment of protons and carbons in cis and trans isomers lead to distinct chemical shifts and coupling constants.

¹H NMR Spectroscopy

The proton NMR spectra of cis and trans isomers of 1,2-diphenylcyclobutane reveal significant differences in the chemical shifts of the methine and methylene protons of the cyclobutane ring. These differences arise from the varying anisotropic effects of the phenyl rings in the two isomers.

In the trans isomer, the two phenyl groups are in a pseudo-diequatorial conformation, leading to a more rigid structure. Conversely, the cis isomer is conformationally flexible, undergoing rapid ring flipping between two equivalent conformations where one phenyl group is pseudo-axial and the other is pseudo-equatorial.[1][2] This conformational averaging in the cis isomer influences the observed chemical shifts.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for cis- and trans-1,2-Diphenylcyclobutane

Protontrans-1,2-Diphenylcyclobutanecis-1,2-Diphenylcyclobutane
Methine (H1, H2)3.614.05
Methylene (H3, H4)2.17 - 2.352.48 - 2.50

Data sourced from a study by Raza et al.[1]

A key diagnostic feature in the ¹H NMR spectra is the vicinal coupling constant (³J) between adjacent protons on the cyclobutane ring. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. The different geometries of cis and trans isomers result in distinct dihedral angles and, consequently, different coupling constants. Generally, the Jcis coupling constant is larger than the Jtrans coupling constant in cyclobutane systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also exhibit differences between the cis and trans isomers of 1,2-diphenylcyclobutane, although they can be less pronounced than in ¹H NMR. The chemical shifts of the cyclobutane ring carbons are influenced by the steric and electronic effects of the substituents.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-1,2-Cyclobutanedicarboxylic Acid

Carbontrans-1,2-Cyclobutanedicarboxylic Acidcis-1,2-Cyclobutanedicarboxylic Acid
Carboxylic Acid (C=O)175.5175.1
Methine (C1, C2)42.141.8
Methylene (C3, C4)22.820.9

Note: This data is for 1,2-cyclobutanedicarboxylic acid and serves as an illustrative example.

Vibrational Spectroscopy: Probing Molecular Bonds and Symmetry

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of molecules. Differences in the symmetry and bond vibrations between cis and trans isomers can be used for their differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The puckering of the cyclobutane ring and the orientation of the substituents influence the vibrational frequencies. For instance, in a study of a platinum-containing cyclobutane complex, the ν(C≡C) stretching mode was observed at a higher frequency for the cis isomer compared to the trans isomer.

For 1,2-disubstituted cyclobutanes, the "fingerprint" region of the IR spectrum (below 1500 cm⁻¹) is often complex but can contain characteristic bands that differ between the cis and trans isomers due to the different overall molecular symmetry and resulting selection rules.

Table 3: Selected IR Absorption Bands (cm⁻¹) for a cis-Cyclobutane-1,2-dicarboxylic Acid Derivative

Wavenumber (cm⁻¹)Assignment
1697C=O stretching
1627C=C stretching (of precursor)
976C=C-H out-of-plane bending (of precursor)

Data from the synthesis of a cis-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid, showing the disappearance of precursor bands and the appearance of the product's carbonyl stretch.[3]

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to vibrations that involve a change in the polarizability of the molecule. For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. While simple 1,2-disubstituted cyclobutanes may not possess a center of inversion, the overall symmetry differences between cis and trans isomers can lead to distinct Raman spectra. For example, the symmetric stretching vibrations of the cyclobutane ring are often more intense in the Raman spectrum of the more symmetric isomer.

Experimental Protocols

Synthesis of cis- and trans-1,2-Diphenylcyclobutane
  • cis-1,2-Diphenylcyclobutane Synthesis: 1,2-diphenylcyclobutene is dissolved in ethanol, and 5% palladium on carbon is added as a catalyst. The mixture is stirred at room temperature under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solution is filtered, and the solvent is evaporated to yield the cis isomer.[1]

  • trans-1,2-Diphenylcyclobutane Synthesis: cis-1,2-diphenylcyclobutane is dissolved in dry dimethyl sulfoxide (DMSO) with potassium tert-butoxide. The mixture is stirred under a nitrogen atmosphere. This procedure facilitates the isomerization to the more stable trans isomer.[1]

NMR Spectroscopy Protocol
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).

  • ¹H NMR Acquisition Parameters: A standard pulse sequence is used with a spectral width of approximately 10-15 ppm. For quantitative analysis, a relaxation delay of at least 5 times the longest T₁ relaxation time is employed.

  • ¹³C NMR Acquisition Parameters: A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample spectrum to subtract the absorbance of atmospheric gases.

Raman Spectroscopy Protocol
  • Sample Preparation: Samples can be solids or liquids and are often analyzed directly in glass vials or capillaries.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.

  • Data Acquisition: The scattered light is collected and dispersed onto a CCD detector. The spectral range and acquisition time are optimized to obtain a good signal-to-noise ratio.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of cis and trans isomers of cyclobutane derivatives.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Synthesis Synthesize cis and trans Isomers NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR Raman Raman Spectroscopy Synthesis->Raman Compare_NMR Compare Chemical Shifts and Coupling Constants NMR->Compare_NMR Compare_Vibrational Compare Vibrational Frequencies and Intensities IR->Compare_Vibrational Raman->Compare_Vibrational Conclusion Elucidate Stereochemistry and Conformational Differences Compare_NMR->Conclusion Compare_Vibrational->Conclusion

Caption: Workflow for the spectroscopic comparison of cyclobutane isomers.

Signaling Pathway of Spectroscopic Data to Structural Elucidation

The following diagram illustrates how the data from different spectroscopic techniques contribute to the final structural and stereochemical assignment of the cyclobutane isomers.

a cluster_input Experimental Data cluster_interpretation Interpretation cluster_output Structural Elucidation NMR_data NMR Data (δ, J) Connectivity Connectivity (from COSY, HMBC) NMR_data->Connectivity Dihedral_Angles Dihedral Angles (from J-couplings) NMR_data->Dihedral_Angles IR_data IR Data (ν) Functional_Groups Functional Groups (from IR) IR_data->Functional_Groups Symmetry Molecular Symmetry (from IR/Raman) IR_data->Symmetry Raman_data Raman Data (ν) Raman_data->Symmetry Stereochemistry Cis/Trans Isomer Assignment Connectivity->Stereochemistry Conformation Ring Conformation Dihedral_Angles->Conformation Functional_Groups->Stereochemistry Symmetry->Stereochemistry Conformation->Stereochemistry

Caption: Data flow from spectroscopic measurements to structural elucidation.

References

Safety Operating Guide

Navigating the Disposal of 2-Cyclobutyl-2-oxoacetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of 2-Cyclobutyl-2-oxoacetic acid, a compound utilized in organic synthesis and medicinal chemistry. Due to the limited availability of specific safety data for this exact compound, this guidance is informed by information on closely related analogs, such as 2-cyclobutylacetic acid and general principles of chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards identified for analogous compounds, this substance should be treated as potentially harmful if swallowed, a skin and eye irritant, and a possible respiratory irritant.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against eye irritation or damage.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental splashes.

  • Respiratory Protection: If handling the material in a way that could generate dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the pure substance should ideally take place in a certified chemical fume hood.

Quantitative Data Summary

PropertyValueSource / Analogy
Molecular Formula C₆H₈O₃Supplier Data
Molecular Weight 128.13 g/mol Supplier Data
Boiling Point 213.86 °CSupplier Data
Flash Point 97.43 °CSupplier Data
GHS Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritationInferred from 2-cyclobutylacetic acid[1]
Aquatic Toxicity Data not available.General principles suggest that the release of organic acids into aquatic environments can alter pH and may be harmful to aquatic life. Avoid release to the environment.
Chemical Incompatibilities Strong oxidizing agents, Strong basesGeneral for carboxylic acids and cyclobutane derivatives.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All waste streams containing this compound must be clearly identified as hazardous chemical waste.

  • Container Selection: Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and any other components in the waste mixture should also be listed.

  • Segregation: Do not mix this compound waste with incompatible materials, particularly strong bases or strong oxidizing agents, to prevent potentially hazardous reactions.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to capture any potential leaks.

  • Disposal Request: Once the container is full or is no longer being added to, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.

Note on Neutralization: While the neutralization of some acidic waste streams can be a viable disposal method, it is not recommended for this compound without a thorough, substance-specific risk assessment. Neutralization reactions can be exothermic and may produce hazardous byproducts. Any attempt at neutralization should only be performed by trained personnel in a controlled environment, such as a fume hood, and with appropriate PPE.

Logical Decision Flow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_pure Is the waste pure or a concentrated solution? ppe->is_pure is_dilute Is the waste a dilute aqueous solution? is_pure->is_dilute No hazardous_container Collect in a labeled Hazardous Waste Container is_pure->hazardous_container Yes is_dilute->hazardous_container Yes incompatible Are other chemicals present? hazardous_container->incompatible check_compat Check for Incompatibility (e.g., strong bases, oxidizers) incompatible->check_compat Yes storage Store in designated Satellite Accumulation Area with secondary containment incompatible->storage No segregate Segregate from incompatible waste check_compat->segregate segregate->storage pickup Arrange for pickup by EHS or licensed waste disposal company storage->pickup end Proper Disposal pickup->end

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.

References

Personal protective equipment for handling 2-Cyclobutyl-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling 2-Cyclobutyl-2-oxoacetic acid (CAS No. 13884-85-0). The following guidelines are based on available data for structurally similar compounds and general best practices for handling organic acids and ketones. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards associated with similar keto acids include skin irritation, serious eye damage, and respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact which can lead to irritation.
Skin and Body Protection Laboratory coat, closed-toe shoes, and long pantsProvides a barrier against accidental spills and contact with the skin.
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes the inhalation of vapors or dust that may cause respiratory tract irritation.

Operational and Handling Protocol

Adherence to a strict operational workflow is critical to ensure safety when handling this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Thoroughly review the supplier-specific Safety Data Sheet (SDS).

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

    • Ensure work is conducted in a properly functioning chemical fume hood or a well-ventilated area.[2]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid the formation of dust and aerosols.[2]

    • Use non-sparking tools to prevent ignition.[2]

    • Weigh the necessary amount of this compound carefully.

    • Slowly add the compound to the desired solvent.

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling & Disposal:

    • Decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Dispose of waste, including contaminated PPE, in sealed, properly labeled containers according to institutional and local regulations.

    • Remove PPE, ensuring not to contaminate skin.

    • Wash hands thoroughly with soap and water after handling.

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Disposal:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

  • Do not allow the chemical to enter drains.[2] Contaminated materials should be treated as hazardous waste.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.